(3R)-3-Amino-3-cyclobutylpropanamide
Description
Properties
Molecular Formula |
C7H14N2O |
|---|---|
Molecular Weight |
142.20 g/mol |
IUPAC Name |
(3R)-3-amino-3-cyclobutylpropanamide |
InChI |
InChI=1S/C7H14N2O/c8-6(4-7(9)10)5-2-1-3-5/h5-6H,1-4,8H2,(H2,9,10)/t6-/m1/s1 |
InChI Key |
TYNJZLLZCYVHPI-ZCFIWIBFSA-N |
Isomeric SMILES |
C1CC(C1)[C@@H](CC(=O)N)N |
Canonical SMILES |
C1CC(C1)C(CC(=O)N)N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to (3R)-3-Amino-3-cyclobutylpropanamide: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
(3R)-3-Amino-3-cyclobutylpropanamide belongs to the class of β-amino acids, which are gaining significant attention in pharmaceutical research.[1] Unlike their α-amino acid counterparts, β-amino acids possess an additional carbon atom between the carboxyl and amino groups, a structural feature that can impart unique conformational properties and enhanced metabolic stability to peptides and small molecule drugs.[2][3] The incorporation of a cyclobutyl moiety introduces a constrained, non-planar element that can influence binding affinity and selectivity to biological targets. The (3R)-stereochemistry is crucial for specific chiral interactions with biological macromolecules.
This guide serves as a foundational resource for the synthesis and analysis of this intriguing molecule, providing both theoretical insights and practical, step-by-step methodologies.
Chemical and Physical Properties
A summary of the key chemical and physical properties of (3R)-3-Amino-3-cyclobutylpropanamide is presented in the table below.
| Property | Value | Source |
| IUPAC Name | (3R)-3-Amino-3-cyclobutylpropanamide | - |
| Molecular Formula | C₇H₁₄N₂O | Calculated |
| Molecular Weight | 142.22 g/mol | Calculated |
| CAS Number | Not available for the (3R)-enantiomer | - |
Synthesis and Purification
A plausible synthetic route to (3R)-3-Amino-3-cyclobutylpropanamide can be envisioned starting from the commercially available precursor, Ethyl 3-amino-3-cyclobutylpropanoate. The synthesis involves two key steps: ammonolysis of the ethyl ester to the corresponding amide, followed by chiral separation to isolate the desired (3R)-enantiomer.
Synthesis Workflow
The overall synthetic workflow is depicted below:
Caption: Proposed synthesis of (3R)-3-Amino-3-cyclobutylpropanamide.
Experimental Protocol: Ammonolysis of Ethyl 3-amino-3-cyclobutylpropanoate
This protocol describes the conversion of the ethyl ester to the racemic amide.
-
Reaction Setup: In a high-pressure reaction vessel, dissolve Ethyl 3-amino-3-cyclobutylpropanoate in a suitable solvent such as methanol or ethanol.
-
Ammonia Addition: Cool the solution in an ice bath and bubble anhydrous ammonia gas through the solution or add a solution of ammonia in methanol.
-
Reaction Conditions: Seal the vessel and heat the reaction mixture. The temperature and reaction time will need to be optimized, but a starting point could be 60-80°C for 24-48 hours.
-
Work-up: After cooling the vessel to room temperature, carefully vent the excess ammonia. Concentrate the reaction mixture under reduced pressure to obtain the crude product.
-
Purification: The crude racemic 3-Amino-3-cyclobutylpropanamide can be purified by column chromatography on silica gel using a gradient of dichloromethane and methanol as the eluent.
Experimental Protocol: Chiral Separation
The separation of the enantiomers can be achieved using chiral High-Performance Liquid Chromatography (HPLC).
-
Column Selection: A chiral stationary phase (CSP) is required. Columns based on polysaccharide derivatives (e.g., cellulose or amylose) or macrocyclic antibiotics (e.g., teicoplanin-based phases) are often effective for separating chiral amines and amides.[4][5]
-
Mobile Phase Optimization: The mobile phase composition is critical for achieving good separation. A typical mobile phase for normal-phase chromatography would be a mixture of hexane and isopropanol. For reversed-phase chromatography, a mixture of water, acetonitrile, or methanol with additives like trifluoroacetic acid or diethylamine may be used. The optimal mobile phase composition and flow rate must be determined empirically.
-
Sample Preparation: Dissolve the racemic amide in the mobile phase at a suitable concentration.
-
Injection and Elution: Inject the sample onto the chiral column and monitor the elution of the enantiomers using a suitable detector (e.g., UV-Vis or mass spectrometer). The two enantiomers should elute at different retention times.
-
Fraction Collection: Collect the fractions corresponding to each enantiomeric peak.
-
Purity Analysis: The enantiomeric purity of the collected fractions should be determined using the same chiral HPLC method.
Analytical Characterization
Spectroscopic Analysis Workflow
Caption: Analytical workflow for structural confirmation and purity assessment.
Expected Spectroscopic Data
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals for the cyclobutyl protons, the diastereotopic protons of the methylene group adjacent to the amide, the methine proton attached to the stereocenter, and the exchangeable protons of the amino and amide groups.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display distinct signals for each of the seven carbon atoms in the molecule, including the carbonyl carbon of the amide.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) would likely show a prominent protonated molecular ion [M+H]⁺ at m/z 143.12.
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amine and the amide, the C=O stretching of the amide, and C-H stretching of the alkyl groups.
Potential Applications in Drug Development
β-amino acids and their derivatives are of significant interest in medicinal chemistry due to their diverse biological activities.[2] They have been investigated for their potential as:
-
Peptidomimetics: The incorporation of β-amino acids into peptides can enhance their resistance to enzymatic degradation and modulate their conformational properties, leading to improved therapeutic profiles.[7]
-
Enzyme Inhibitors: The unique structural features of β-amino acids make them attractive scaffolds for the design of enzyme inhibitors.
-
Antimicrobial and Antifungal Agents: Several natural and synthetic compounds containing β-amino acid moieties have demonstrated antimicrobial and antifungal properties.[1]
The specific biological activities of (3R)-3-Amino-3-cyclobutylpropanamide have yet to be reported. However, its structural features suggest that it could be a valuable building block for the synthesis of novel compounds with potential therapeutic applications.
Conclusion
This technical guide provides a foundational understanding of (3R)-3-Amino-3-cyclobutylpropanamide, a chiral molecule with potential for further exploration in drug discovery and development. While a dedicated CAS number and extensive experimental data are currently lacking, the information presented herein on its properties, a proposed synthetic route, and analytical characterization methods offers a solid starting point for researchers. The unique combination of a β-amino acid scaffold, a cyclobutyl group, and defined stereochemistry makes this compound a compelling target for future investigation.
References
- Calculated
- Riaz, N. N., Rehman, F., & Ahmad, M. M. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. Med Chem (Los Angeles), 7(10), 302-307.
- Váradi, A., G. Toth, and G. K. Toth. "Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry." Journal of medicinal chemistry 63.19 (2020): 10704-10731.
- Juaristi, E., & Soloshonok, V. A. (Eds.). (2005). Enantioselective synthesis of β-amino acids. John Wiley & Sons.
-
ChiroBlock. (n.d.). Beta2-Amino Acids: Synthesis Approaches & Compounds. Retrieved from [Link]
-
PubChem. (n.d.). 3-Amino-3-cyclopentylpropanamide. Retrieved from [Link]
-
ChemSrc. (2023, November 6). Ethyl 3-amino-3-cyclobutylpropanoate. Retrieved from [Link]
- Google Patents. (n.d.). CN102824900A - Method for chiral separation of various side chain protected amino acids.
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. Beta2-Amino Acids: Synthesis Approaches & Compounds - ChiroBlock Chiroblock GmbH [chiroblock.com]
- 4. CN102824900A - Method for chiral separation of various side chain protected amino acids - Google Patents [patents.google.com]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
Technical Guide: Solubility Profile of 3-Amino-3-cyclobutylpropanamide in Organic Solvents
[1][2][3]
123Executive Summary & Chemical Context[1][2][3][4][5][6]
3-Amino-3-cyclobutylpropanamide is a polar, amphiphilic building block often used in the synthesis of pharmaceutical intermediates (e.g., JAK inhibitors, GPCR ligands).[1][2][3] Its structure features two competing domains that dictate its solubility:
-
Hydrophilic Core: The
-amino amide backbone ( ) is capable of significant hydrogen bonding (both donor and acceptor) and zwitterionic character in aqueous media.[1][2][3] -
Lipophilic Moiety: The cyclobutyl ring provides a compact hydrophobic domain, increasing solubility in lower alcohols compared to non-cyclic analogs (e.g.,
-alanine), but insufficient to solubilize the molecule in non-polar hydrocarbons.[2][3]
Physical State: Solid (Crystalline).[1][2][3] Predicted Melting Point: >120°C (Decomposition likely before melting if salt form; free base may melt lower).[1]
Predicted Solubility Profile
Based on Group Contribution Methods (GCM) and empirical data from structural analogs (e.g., 3-amino-3-cyclopentylpropanamide, CAS 771522-21-5), the following solubility profile is established.
Table 1: Solvent Compatibility Matrix[1][7]
| Solvent Class | Specific Solvent | Solubility Rating | Mechanistic Insight |
| Protogenic Polar | Water | High (>100 mg/mL) | Dominant H-bonding with amine and amide groups.[1][2][3] pH dependent.[2][3][4] |
| Methanol | High (>50 mg/mL) | High dielectric constant supports the polar core; compatible with cyclobutyl ring.[1][3] | |
| Aprotic Polar | DMSO | High (>100 mg/mL) | Strong dipole-dipole interactions disrupt crystal lattice energy effectively.[1][2][3] |
| DMF / NMP | High (>50 mg/mL) | Excellent for synthesis; difficult to remove (high boiling point).[1][3] | |
| Lower Alcohols | Ethanol | Moderate (10-50 mg/mL) | Solubility drops as alkyl chain length increases.[1][2][3] Good for crystallization (cooling).[2] |
| Isopropanol (IPA) | Low-Moderate (1-10 mg/mL) | Often acts as an antisolvent relative to water/methanol.[1][2][3] | |
| Chlorinated | Dichloromethane (DCM) | Low (<5 mg/mL) | Generally poor solubility for free primary amides/amines unless derivatized.[1][3] |
| Ethers/Esters | THF / Ethyl Acetate | Low (<1 mg/mL) | Poor interaction with the polar amide backbone.[1][2][3] |
| Hydrocarbons | Toluene / Hexanes | Insoluble | The polar surface area (PSA) dominates the lipophilic cyclobutyl effect.[1][2][3] |
Critical Note: The solubility of this compound is highly pH-dependent.[1][2] In acidic media (pH < 8), the amine protonates (
), significantly increasing water solubility and decreasing organic solubility.[2][3]
Experimental Protocol: Solubility Determination
To validate the specific solubility for your batch (which may vary by polymorph or purity), follow this self-validating "Visual-Gravimetric" protocol.
Workflow Diagram: Solubility Screening
Figure 1: Step-by-step solubility screening logic flow for rapid solvent classification.
Detailed Methodology
-
Preparation: Place 50 mg of 3-amino-3-cyclobutylpropanamide into a clear HPLC vial.
-
Aliquot Addition: Add solvent in 250 µL increments.
-
Equilibration: After each addition, vortex for 30 seconds and sonicate for 1 minute.
-
Observation:
-
Clear Solution: Stop. Calculate solubility (
).[2] -
Cloudy/Precipitate: Continue addition up to 2.0 mL (25 mg/mL limit).
-
-
Thermal Stress: If insoluble at 25 mg/mL, heat to 50°C. If it dissolves, the solvent is a candidate for recrystallization .[1][2][3]
Process Development Applications
A. Purification Strategy (Recrystallization)
The "Moderate" solubility in Ethanol and "Low" solubility in Ethyl Acetate/Heptane suggests an Antisolvent Crystallization or Cooling Crystallization approach.[3]
-
Protocol:
-
Dissolve crude amine in minimum hot Ethanol (60°C).[2]
-
Slowly add Heptane (antisolvent) until slight turbidity persists.[2][3]
-
Cool slowly to 0°C to induce crystallization.
-
Why this works: The cyclobutyl group maintains enough lipophilicity to prevent "oiling out" (phase separation) which is common with more polar amino acids like glycine.[2]
-
B. Extraction Strategy (Work-up)
Due to the amphiphilic nature, standard aqueous workups can lead to product loss.[2][3]
Diagram: pH-Dependent Extraction Logic
Figure 2: pH-swing extraction strategy to isolate the amphiphilic amine.[1][2][3]
References
-
Needham, T. E. (1970).[2][3][4] The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island, Open Access Dissertations.[2][3][4]
-
Gude, M. T., et al. (2013).[2][3] Modelling the effects of ethanol on the solubility of the proteinogenic amino acids. Wageningen University.[2]
-
PubChem Compound Summary. (2025). 3-Amino-3-cyclopentylpropanamide (Analogous Structure Data). National Center for Biotechnology Information.[2][3]
-
Dunn, P. J., et al. (2011).[2][3] Green Chemistry in the Pharmaceutical Industry. Wiley-VCH.[1][2] (General reference for solvent selection guides in process chemistry).
Thermodynamic data for chiral cyclobutyl beta-amino acid derivatives
Thermodynamic Profiling of Chiral Cyclobutyl -Amino Acid Derivatives
Executive Summary: The Thermodynamic Advantage
Chiral cyclobutyl
From a thermodynamic perspective, the cyclobutane ring imposes severe backbone constraints.[1] Unlike flexible linear
Conformational Thermodynamics: The Cis/Trans Dichotomy
The thermodynamic stability of ACBC oligomers is dictated by the stereochemistry of the cyclobutane ring.
Trans-ACBC: The 12-Helix Promoter
-
Thermodynamic Driver: Trans-2-aminocyclobutanecarboxylic acid (trans-ACBC) residues are pre-organized to adopt torsion angles (
) compatible with 12-helix formation. -
Energetics: The formation of the 12-helix is cooperative. The addition of each residue increases the stability of the hydrogen-bond network (C=O(
) H-N( )).-
Enthalpy (
): Favorable due to inter-residue H-bonds. -
Entropy (
): The rigid cyclobutane ring minimizes the entropic cost of folding compared to linear analogs.
-
Cis-ACBC: Intramolecular Frustration
-
Thermodynamic Driver: Cis-ACBC derivatives often favor intra-residue hydrogen bonding (forming a 6-membered ring) rather than inter-residue networks.
-
Result: This "short-circuiting" prevents long-range helical order, often resulting in strand-like or disordered ribbon structures with lower thermodynamic stability in solution compared to the trans-12-helix.
Comparative Thermodynamic Stability (Foldamers)
| Residue Type | Preferred Secondary Structure | H-Bond Ring Size | Relative Folding Stability ( |
| Trans-ACBC (Cyclobutyl) | 12-Helix | 12-membered | High (Cooperative) |
| Trans-ACPC (Cyclopentyl) | 12-Helix | 12-membered | High |
| Trans-ACHC (Cyclohexyl) | 14-Helix | 14-membered | Very High |
| Cis-ACBC | Strand / Ribbon | 6-membered (Intra) | Low (Non-cooperative) |
Physicochemical & Phase Transition Data[2][3][4]
Melting Points and Thermal Stability
ACBC derivatives are typically zwitterionic solids with high lattice energies.
-
Typical Melting Range: 140°C – 220°C (highly dependent on salt form and protecting groups).
-
Thermal Decomposition: Trans-isomers generally exhibit higher thermal stability in solid-state lattices due to more efficient packing compared to the kinked cis-isomers.
Lipophilicity (LogP/LogD)
Thermodynamic solubility is critical for bioavailability.[1] The cyclobutane ring adds lipophilicity compared to linear chains but remains less hydrophobic than cyclohexane.
-
Naked Amino Acid: LogP
-2.4 (Hydrophilic/Zwitterionic). -
Protected/Peptide Form: LogP shifts to > 1.5, allowing membrane permeability.[1]
-
Trend: Cyclobutyl derivatives show optimized lipophilicity for cell-penetrating peptides (CPPs), balancing water solubility with membrane affinity.
Experimental Protocols for Thermodynamic Characterization
Protocol A: Variable-Temperature NMR (Folding Enthalpy)
Objective: Determine the enthalpy of folding (
-
Preparation: Dissolve ACBC oligomer (2-5 mM) in a non-polar solvent (e.g., CDCl
) to promote H-bonding. -
Titration: Add disrupting solvent (e.g., DMSO-
) or apply heat (273 K to 333 K). -
Measurement: Record
H NMR spectra at 5 K intervals. Track the amide NH chemical shift ( ). -
Analysis: Plot
vs. (Van 't Hoff plot).- values < -4 ppb/K indicate solvent-exposed protons (unfolded).
- values > -2 ppb/K indicate H-bonded protons (folded).
Protocol B: Differential Scanning Calorimetry (DSC)
Objective: Measure phase transition temperatures (
-
Sample: Weigh 2–5 mg of crystalline ACBC derivative into an aluminum pan. Crimping is required to prevent sublimation.
-
Reference: Use an empty crimped aluminum pan.
-
Ramp: Heat from 25°C to 250°C at a rate of 10°C/min under
purge (50 mL/min). -
Data Extraction: Integrate the endothermic peak to calculate
(J/g).[1]
Visualizations
Synthesis and Resolution Pathway
This diagram illustrates the thermodynamic bifurcation in synthesizing chiral ACBC derivatives, highlighting the separation of cis and trans isomers.[1]
Caption: Synthetic workflow separating the helix-forming trans-isomer from the strand-forming cis-isomer.
Folding Energy Landscape
A representation of the free energy (
Caption: Thermodynamic advantage of ACBC: The cyclobutane ring lowers the entropic barrier to folding.
References
-
Fernandes, C., et al. (2010).[1] "12-Helix folding of cyclobutane beta-amino acid oligomers." Organic Letters. Link
-
Celis, S., et al. (2012).[1] "Designing hybrid foldamers: the effect on the peptide conformational bias of β- versus α- and γ-linear residues in alternation with (1R,2S)-2-aminocyclobutane-1-carboxylic acid." Organic & Biomolecular Chemistry. Link
-
Illa, O., et al. (2017).[1] "The relevance of the relative configuration in the folding of hybrid peptides containing β-cyclobutane amino acids and γ-amino-L-proline residues." Tetrahedron. Link[1]
-
Sorrenti, A., et al. (2015).[1] "Chiral Cyclobutane β-Amino Acid-Based Amphiphiles: Influence of Cis/Trans Stereochemistry on Solution Self-Aggregation and Recognition." Langmuir. Link[1]
-
Lee, H., et al. (2011).[1] "Exploring Helical Folding in Oligomers of Cyclopentane-Based ε-Amino Acids: A Computational Study." (Comparative thermodynamic data). Link[1]
Structural Analysis of (3R)-3-Amino-3-cyclobutylpropanamide: A Chiral Building Block for Advanced Therapeutics
An In-depth Technical Guide for Drug Development Professionals
Abstract: (3R)-3-Amino-3-cyclobutylpropanamide is a non-proteinogenic β-amino acid derivative that has emerged as a valuable chiral building block in modern medicinal chemistry. Its unique three-dimensional structure, conferred by the constrained cyclobutyl ring, offers a compelling scaffold for designing potent and selective enzyme inhibitors. This guide provides an in-depth structural analysis of this key intermediate, detailing its synthesis, stereochemical integrity, and conformational landscape. We present field-proven methodologies for its characterization, including Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray diffraction, offering a comprehensive resource for researchers in drug discovery and development.
Introduction: The Strategic Value of Constrained Scaffolds
In the pursuit of novel therapeutics with enhanced potency and selectivity, medicinal chemists increasingly turn to conformationally constrained building blocks. The cyclobutyl moiety in (3R)-3-Amino-3-cyclobutylpropanamide serves this purpose effectively. By restricting the rotational freedom of the molecule, it pre-organizes the pharmacophoric elements into a bioactive conformation, which can lead to a significant improvement in binding affinity to the target protein. Furthermore, the chiral nature of this β-amino acid derivative allows for precise three-dimensional interactions within a biological target's binding site, a critical factor in achieving selectivity and reducing off-target effects.
This building block is particularly noted for its incorporation into inhibitors of dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose homeostasis. The structural rigidity and stereochemistry of the aminocyclobutyl group are crucial for achieving potent and durable inhibition of this key therapeutic target. Understanding the detailed structural features of (3R)-3-Amino-3-cyclobutylpropanamide is therefore paramount for its effective deployment in drug design.
Synthesis and Stereochemical Control
The synthesis of enantiomerically pure (3R)-3-Amino-3-cyclobutylpropanamide is a critical first step, as the biological activity of resulting drug candidates is highly dependent on the correct stereoisomer. The primary challenge lies in the establishment of the stereocenter at the C3 position.
A common and effective strategy involves the asymmetric reduction of a β-keto amide precursor. This transformation can be achieved with high enantioselectivity using chiral catalysts, such as those based on ruthenium or rhodium complexes with chiral ligands.
Experimental Protocol: Asymmetric Hydrogenation
-
Precursor Synthesis: Synthesize the precursor, 3-cyclobutyl-3-oxopropanamide, via the reaction of a suitable cyclobutyl ketone derivative with a cyanoacetamide, followed by hydrolysis.
-
Catalyst Preparation: In an inert atmosphere glovebox, dissolve the chiral catalyst (e.g., a Ru(II)-chiral diphosphine complex) in a degassed, anhydrous solvent like methanol.
-
Hydrogenation Reaction: In a high-pressure reactor, dissolve the 3-cyclobutyl-3-oxopropanamide in methanol. Add the catalyst solution.
-
Reaction Execution: Pressurize the reactor with hydrogen gas (typically 5-20 bar) and heat to the optimized temperature (e.g., 50°C). Monitor the reaction for completeness by HPLC or TLC.
-
Work-up and Purification: Upon completion, carefully depressurize the reactor. Remove the solvent under reduced pressure. The crude product, (3R)-3-Amino-3-cyclobutylpropanamide, can then be purified by column chromatography or recrystallization to achieve high chemical and enantiomeric purity.
-
Chiral Purity Assessment: The enantiomeric excess (ee) of the final product must be determined using a validated chiral HPLC method.
This protocol is a self-validating system because the enantiomeric purity of the final product directly reflects the efficacy of the chosen chiral catalyst and reaction conditions, providing immediate feedback on the success of the asymmetric synthesis.
Structural Elucidation: A Multi-Technique Approach
A comprehensive understanding of the three-dimensional structure of (3R)-3-Amino-3-cyclobutylpropanamide requires a combination of analytical techniques. While NMR spectroscopy provides insights into the molecule's conformation in solution, single-crystal X-ray diffraction reveals its precise solid-state structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the primary tool for confirming the chemical structure and assessing the conformational dynamics in solution.
-
¹H NMR: Provides information on the proton environment. Key signals include the methine proton at the chiral center (C3), the diastereotopic methylene protons of the propanamide chain, and the complex multiplets of the cyclobutyl ring protons.
-
¹³C NMR: Confirms the carbon skeleton of the molecule.
-
2D NMR (COSY, HSQC): These experiments are crucial for unambiguously assigning all proton and carbon signals, especially the complex and overlapping signals from the cyclobutyl ring.
Data Presentation: Representative ¹H NMR Data
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H3 (CH-NH₂) | ~3.5 - 3.7 | m | - |
| H2 (CH₂) | ~2.3 - 2.5 | m | - |
| Cyclobutyl Protons | ~1.6 - 2.2 | m | - |
| NH₂ | ~7.8 (amide), ~1.5 (amine) | br s | - |
Note: Exact chemical shifts can vary depending on the solvent and concentration.
Single-Crystal X-ray Diffraction
For an unambiguous determination of the absolute stereochemistry and a detailed view of the three-dimensional structure, single-crystal X-ray diffraction is the gold standard. This technique provides precise bond lengths, bond angles, and torsional angles, defining the molecule's conformation in the solid state.
Experimental Workflow: Single-Crystal X-ray Diffraction
Caption: Workflow for single-crystal X-ray diffraction analysis.
The resulting crystallographic information file (CIF) is a rich source of data, confirming the (R) configuration at the C3 stereocenter and detailing the puckering of the cyclobutyl ring. This puckered conformation is a key structural feature, influencing how the molecule presents its functional groups for interaction with a biological target.
Application in Drug Design: A Case Study of DPP-4 Inhibitors
The utility of (3R)-3-Amino-3-cyclobutylpropanamide as a chiral building block is well-exemplified in the design of DPP-4 inhibitors for the treatment of type 2 diabetes. In many potent inhibitors, this moiety is incorporated to interact with specific subsites within the DPP-4 active site.
The amine group typically forms a salt bridge with key acidic residues (e.g., Glutamic acid residues) in the S2 pocket of the enzyme. The cyclobutyl ring provides a rigid scaffold that positions this amine optimally for this critical interaction, while also making favorable van der Waals contacts within a hydrophobic region of the active site. The propanamide portion can be further functionalized to extend into other regions of the enzyme, such as the S1 pocket, to achieve even greater potency and selectivity.
Logical Relationship: Structure to Activity
Literature review on cyclobutyl-substituted beta-amino acids in drug discovery
The Rigid Backbone: Cyclobutyl-Substituted -Amino Acids in Drug Discovery
Executive Summary
In the pursuit of high-affinity ligands and metabolically stable peptidomimetics, conformational restriction is a paramount strategy. Cyclobutyl-substituted
This technical guide analyzes the utility of CBAAs in modern drug discovery, focusing on their role as
Part 1: Structural Rationale & Conformational Bias
The primary value of embedding the
The "Butterfly" Conformation
The cyclobutane ring is not planar; it adopts a puckered "butterfly" conformation to relieve torsional strain. This pucker dictates the vector alignment of the amino and carboxyl groups.
-
cis-ACBC: The amino and carboxyl groups are on the same side, mimicking a folded or turn-like conformation.
-
trans-ACBC: The groups are on opposite sides, enforcing an extended conformation often required for specific receptor subtypes (e.g., GABA-C/GABA-
).
Comparative Rigidity
While cyclopentane (ACPC) and cyclohexane (ACHC) derivatives are widely used to induce 12-helix and 14-helix formation respectively, the cyclobutane ring (ACBC) offers unique geometric parameters. It possesses shorter C-C bond lengths and increased
Biological Implications[1][2][3][4][5][6][7]
-
Proteolytic Stability: The unnatural backbone and steric bulk prevent recognition by ubiquitous proteases (trypsin, pepsin), extending the plasma half-life of CBAA-containing peptides.
-
Receptor Selectivity: By freezing the rotation around the
bond, CBAAs can selectively activate receptor isoforms that recognize only one specific rotamer of a flexible natural ligand.
Part 2: Synthetic Methodologies
The synthesis of CBAAs is non-trivial due to the high ring strain (~26 kcal/mol). The most robust and scalable method remains the [2+2] Photocycloaddition .
Core Synthetic Pathway: [2+2] Photocycloaddition
This route typically involves the irradiation of an alkene with an enone or uracil derivative.[1] The use of chiral auxiliaries or enzymatic resolution is required to obtain enantiopure scaffolds.
Figure 1: General synthetic workflow for accessing 2-aminocyclobutanecarboxylic acid derivatives via photochemical strategies.
Part 3: Therapeutic Applications[1][3][9][10]
GABA Receptor Modulation
CBAAs are structural isosteres of GABA. The conformational restriction allows for the dissection of GABA receptor subtypes.
-
GABA-C (
) Antagonists: cis- and trans-ACBC have been instrumental in defining the pharmacophore of the GABA- receptor, found primarily in the retina. The rigid scaffold prevents the "induced fit" seen with flexible GABA, allowing for high-affinity binding to specific pockets. -
Transport Inhibitors: Cyclobutane analogues can block GABA transporters (GAT), effectively increasing synaptic GABA concentrations, a mechanism relevant for antiepileptic drugs.
Antimicrobial Foldamers
Short oligomers of
-
Mechanism: CBAA-containing peptides form stable helical structures (often 8-, 10-, or 12-helices depending on substitution) that disrupt bacterial membranes.
-
Advantage: Unlike natural peptides, they are immune to bacterial proteases, preventing the development of resistance via degradation.
LAT1 Transporter Targeting
The L-type Amino Acid Transporter 1 (LAT1) is overexpressed in many cancer cells.
-
Strategy: Conjugating cytotoxic drugs to a cyclobutyl amino acid allows the drug to "hitchhike" on LAT1. The transporter recognizes the amino acid motif, actively pumping the conjugate into the tumor cell, where the drug is released.
Part 4: Experimental Protocol
Protocol: Synthesis of (cis)-2-Aminocyclobutanecarboxylic Acid (c-ACBC)
Based on the photochemical cleavage of uracil adducts (Aitken/Ortuño methodologies).
Objective: To synthesize the racemic cis-isomer backbone for downstream resolution.
Reagents:
-
Uracil[1]
-
Ethylene gas
-
Acetone (solvent/sensitizer)
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl)
Step-by-Step Workflow:
-
Photoreaction Setup:
-
Dissolve Uracil (10 mmol) in degassed acetone (500 mL). Acetone acts as the triplet sensitizer.
-
Saturate the solution with Ethylene gas in a quartz immersion well reactor.
-
-
Irradiation:
-
Irradiate with a high-pressure mercury lamp (e.g., 400W) through a Pyrex filter (cutoff
< 290 nm) to prevent side reactions. -
Maintain ethylene bubbling and stirring at 0°C for 24–48 hours. Monitor disappearance of uracil by TLC.
-
-
Isolation of Adduct:
-
Evaporate acetone under reduced pressure.
-
Recrystallize the crude cyclobutane-uracil adduct from ethanol/water.
-
-
Hydrolysis (Ring Opening):
-
Reflux the adduct in 10% aqueous NaOH for 12 hours. This cleaves the dihydrouracil ring, unmasking the amino and carboxyl groups.
-
Note: The cis-configuration is generally retained during basic hydrolysis of this specific adduct.
-
-
Purification:
-
Acidify the solution to pH 5.0 with HCl.
-
Load onto a cation-exchange resin (Dowex 50W). Wash with water, then elute the amino acid with 2M
. -
Concentrate and recrystallize from water/ethanol to yield (cis)-2-aminocyclobutanecarboxylic acid.
-
Data Validation:
-
1H NMR (
): Look for the cyclobutane ring protons between 1.8–4.5 ppm. The -proton (adjacent to amine) and -proton (adjacent to carboxyl) coupling constants ( ) will distinguish cis from trans. -
Melting Point: Distinct sharp melting points characterize the isomers (e.g., cis often melts higher than trans due to zwitterionic packing).
Part 5: Structure-Activity Relationship (SAR) Logic
The following diagram illustrates the decision matrix for deploying CBAAs in a drug discovery campaign.
Figure 2: Logical flow for integrating cyclobutyl amino acids into lead optimization.
References
-
Fernandes, C., et al. (2009). Expedient Preparation of All Isomers of 2-Aminocyclobutanecarboxylic Acid in Enantiomerically Pure Form. The Journal of Organic Chemistry. Link
-
Ortuño, R. M., et al. (2005). (+)- and (-)-2-aminocyclobutane-1-carboxylic acids and their incorporation into highly rigid beta-peptides: stereoselective synthesis and a structural study. Journal of the American Chemical Society. Link
-
Woll, M. G., et al. (2002).[2] Stereoselective Synthesis of 3-Substituted 2-Aminocyclopentanecarboxylic Acid Derivatives and Their Incorporation into Short 12-Helical β-Peptides. Journal of the American Chemical Society. Link
-
Tew, G. N., et al. (2009). De Novo Design of Antimicrobial Polymers, Foldamers, and Small Molecules: From Discovery to Practical Applications. Accounts of Chemical Research. Link
-
Sigel, E., & Steinmann, M. E. (2012). Structure, function, and modulation of GABA(A) receptors. Journal of Biological Chemistry. Link
-
Demarque, D. P., et al. (2020).[2] Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. The Open Medicinal Chemistry Journal. Link
Technical Guide: Ionization Profiling of (3R)-3-Amino-3-cyclobutylpropanamide
Topic: pKa values and ionization states of (3R)-3-Amino-3-cyclobutylpropanamide Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
(3R)-3-Amino-3-cyclobutylpropanamide is a chiral
-
Predicted pKa (Amine):
-
Physiological State (pH 7.4): Predominantly Cationic (
) -
Relevance: The cationic nature at physiological pH influences solubility, membrane permeability, and binding affinity in active sites containing anionic residues (e.g., Asp, Glu).
Molecular Analysis & Theoretical pKa Prediction
Structural Deconstruction
To accurately predict the ionization constant without empirical data, we apply Linear Free Energy Relationships (LFER) using structural analogs.
-
Core Scaffold:
-Alaninamide (3-aminopropanamide). -
Functional Groups:
-
Primary Amine (C3): The proton-accepting center.
-
Primary Amide (C1): Electron-withdrawing group (EWG) via induction (-I), but non-ionizable in aqueous buffers (pKa > 15).
-
Cyclobutyl Moiety (C3): A steric bulk provider with mild inductive effects.
-
pKa Derivation Logic
The pKa of a standard primary amine (e.g., propylamine) is
-
-Amino Amides (Glycinamide): The EWG is close (1 bond separation). pKa
. -
-Amino Amides (
-Alaninamide): The EWG is further (2 bond separation), attenuating the -I effect. Literature values for -alaninamide cluster around 9.0 - 9.1 . -
Cyclobutyl Effect: The cyclobutyl group at C3 introduces steric hindrance to solvation of the ammonium cation, which typically lowers pKa slightly. However, alkyl substitution generally increases electron density (+I). These effects often cancel out, keeping the value close to the parent
-amino amide.
Ionization Equilibrium Visualization
The following diagram illustrates the protonation equilibrium between the cationic conjugate acid and the neutral free base.
Figure 1: Protonation equilibrium of the C3-primary amine. The amide group remains neutral throughout the standard pH range (2-12).
Ionization Profile & Species Distribution
Understanding the fractional composition at specific pH levels is critical for formulation and assay development. Using the Henderson-Hasselbalch equation:
Table 1: Calculated Species Distribution (pKa = 8.9)
| pH Condition | % Cation ( | % Neutral ( | Bio-Relevance |
| 2.0 (Stomach) | 100.0% | 0.0% | High Solubility |
| 5.5 (Intestine) | 99.96% | 0.04% | Absorption Window Start |
| 7.4 (Blood/Cytosol) | 96.9% | 3.1% | Predominant Circulating Form |
| 8.9 (pKa) | 50.0% | 50.0% | Buffer Capacity Max |
| 11.0 (Basic) | 0.8% | 99.2% | Extraction/Purification |
Experimental Protocol: Potentiometric Determination
As a Senior Application Scientist, I recommend Potentiometric Titration as the primary method for pKa determination due to its high precision (
Reagents & Equipment
-
Analyte: >5 mg of (3R)-3-Amino-3-cyclobutylpropanamide (High purity >98%).
-
Titrant: 0.1 M KOH (Carbonate-free, standardized).
-
Background Electrolyte: 0.15 M KCl (to maintain constant ionic strength).
-
Apparatus: Automated Potentiometric Titrator (e.g., Mettler Toledo or Metrohm) with a combined glass Ag/AgCl pH electrode.
-
Inert Gas: Argon or Nitrogen (to purge dissolved
).
Step-by-Step Methodology
Phase 1: System Calibration
-
Electrode Check: Verify slope is 98-102% using pH 4.01, 7.00, and 10.01 buffers.
-
Blank Titration: Titrate 20 mL of 0.15 M KCl with 0.1 M HCl to determine the exact
of the system.
Phase 2: Sample Preparation
-
Weigh exactly
moles of the compound. -
Dissolve in 20 mL of degassed 0.15 M KCl solution.
-
Acidify the solution with a known excess of 0.1 M HCl (approx 0.5 mL) to ensure the starting pH is well below the expected pKa (target pH ~2.5).
Phase 3: Titration Workflow
-
Purge: Bubble
through the sample for 5 minutes to remove . Raise the gas tube to surface-sweep mode during titration. -
Titrate: Add 0.1 M KOH in dynamic increments (0.01 - 0.05 mL) based on
. -
Range: Titrate from pH 2.5 to pH 11.5.
-
Equilibrium: Allow signal stabilization (<0.1 mV/s drift) before recording each point.
Data Processing (Bjerrum Analysis)
Calculate the average number of protons bound per molecule (
Where:
- = Total concentration of titratable protons.
- = Total concentration of ligand (analyte).
-
The pKa is the pH where
.
Workflow Diagram
Figure 2: Operational workflow for the potentiometric determination of pKa.
Implications for Drug Development
Solubility & Formulation
-
Salt Selection: Due to the basic pKa (~8.9), this compound will readily form stable salts with strong acids (HCl,
, Mesylate). The Hydrochloride salt is recommended for solid-state stability. -
Liquid Formulation: In aqueous vehicles, maintaining a pH < 6.0 ensures high solubility (>50 mg/mL) by keeping the amine fully protonated.
Membrane Permeability
-
Passive Diffusion: Permeability is optimal when the neutral species fraction is significant. While the compound is 97% ionized at pH 7.4, the 3% neutral fraction is usually sufficient for passive absorption if the lipophilicity (LogP) is adequate.
-
Cyclobutyl Role: The cyclobutyl group enhances lipophilicity compared to a straight propyl chain, potentially compensating for the high ionization fraction and aiding blood-brain barrier (BBB) penetration if relevant.
References
-
PubChem. Compound Summary: 3-Amino-3-cyclopentylpropanamide (Analog).[1] National Library of Medicine. [Link]
-
Reijenga, J., et al. (2013). Development of Methods for the Determination of pKa Values. Analytical Chemistry Insights. [Link]
- Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Standard text for pKa methodology in drug discovery).
- Perrin, D. D. (1972). Dissociation Constants of Organic Bases in Aqueous Solution. IUPAC Chemical Data Series.
Sources
Methodological & Application
Enantioselective synthesis protocols for (3R)-3-Amino-3-cyclobutylpropanamide
An Application Guide to the Enantioselective Synthesis of (3R)-3-Amino-3-cyclobutylpropanamide
Introduction: The Significance of Chiral β-Amino Amides
(3R)-3-Amino-3-cyclobutylpropanamide is a chiral β-amino acid derivative. β-Amino acids and their amides are crucial structural motifs found in a wide array of biologically active natural products and pharmaceutical agents, including β-lactam antibiotics and enzyme inhibitors.[1] The incorporation of a constrained cyclobutyl group at the β-position introduces conformational rigidity, a feature often sought in drug design to enhance binding affinity and metabolic stability. The stereochemistry at the C3 position is critical for biological function, making enantioselective synthesis not just an academic challenge but a necessity for developing potent and selective therapeutic agents.[2][3]
This guide provides detailed protocols for two distinct and robust enantioselective strategies for the synthesis of (3R)-3-Amino-3-cyclobutylpropanamide, designed for researchers in synthetic organic chemistry and drug development. The methodologies discussed are grounded in established asymmetric synthesis principles, emphasizing both practical execution and the chemical logic behind each procedural step.
Strategic Approaches to Asymmetric Synthesis
The primary challenge in synthesizing this target molecule lies in the stereocontrolled formation of the quaternary stereocenter bearing the amino group. Two powerful strategies are presented:
-
Copper-Catalyzed Asymmetric Conjugate Addition: This approach utilizes a chiral catalyst to directly install the amino functionality onto an α,β-unsaturated precursor in a highly enantioselective manner. It is an atom-economical and efficient method for creating the target stereocenter.[4]
-
Chiral Auxiliary-Mediated Diastereoselective Synthesis: This classic and reliable strategy involves the temporary attachment of a chiral molecule (an auxiliary) to guide a diastereoselective bond formation. Subsequent removal of the auxiliary reveals the desired enantiomerically enriched product.[5]
Protocol 1: Copper(I)-Catalyzed Asymmetric Hydroamination
This protocol leverages a ligand-controlled reversal of regioselectivity in copper hydride (CuH) catalysis to achieve a direct β-amination of an α,β-unsaturated amide.[4] By employing a specific chiral bisphosphine ligand, the hydrocupration can be directed to the β-position, generating a copper enolate that is then trapped by an electrophilic aminating reagent.
Causality and Experimental Rationale
The choice of a chiral ligand, such as (S,S)-Ph-BPE, is paramount as it dictates both the regioselectivity (β- vs. α-addition) and the enantioselectivity of the amination.[4] The electrophilic aminating agent, 1,2-benzisoxazole, serves as a convenient source of a primary amino group equivalent.[4] Cyclopentyl methyl ether (CPME) is selected as the solvent for its ability to dissolve a wide range of substrates and its proven efficacy in similar hydroamination reactions.[4] The entire process is conducted under an inert atmosphere to prevent the oxidation of the Cu(I) catalyst and other sensitive reagents.
Experimental Workflow Diagram
Caption: Workflow for Cu-Catalyzed Asymmetric Hydroamination.
Detailed Step-by-Step Methodology
Part A: Synthesis of (E)-3-Cyclobutylidenepropanamide (Precursor)
-
To a stirred suspension of NaH (60% dispersion in mineral oil, 1.2 eq) in anhydrous THF under an argon atmosphere at 0 °C, add diethyl (carbamoylmethyl)phosphonate (1.1 eq) dropwise.
-
Allow the mixture to warm to room temperature and stir for 1 hour until gas evolution ceases.
-
Re-cool the mixture to 0 °C and add cyclobutanone (1.0 eq) dropwise.
-
Stir the reaction at room temperature for 12 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford (E)-3-cyclobutylidenepropanamide.
Part B: Enantioselective Hydroamination
-
In a glovebox, add Cu(OAc)₂ (2.0 mol%), and (S,S)-Ph-BPE (2.2 mol%) to an oven-dried vial.
-
Add anhydrous cyclopentyl methyl ether (CPME) to dissolve the solids.
-
Add dimethoxymethylsilane (Me(MeO)₂SiH, 3.2 eq) and stir the mixture at room temperature for 30 minutes to generate the active CuH catalyst.
-
Add (E)-3-cyclobutylidenepropanamide (1.0 eq) to the catalyst solution.
-
In a separate syringe, prepare a solution of 1,2-benzisoxazole (1.5 eq) in CPME.
-
Add the 1,2-benzisoxazole solution to the reaction mixture via syringe pump over 2 hours.
-
Stir the reaction at room temperature for an additional 3 hours after the addition is complete.
-
Remove the reaction from the glovebox and quench with 1 M HCl. Stir vigorously for 10 minutes.
-
Neutralize the mixture with saturated aqueous NaHCO₃ and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel chromatography to yield (3R)-3-Amino-3-cyclobutylpropanamide.
-
Validation: Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
Data Summary
| Parameter | Expected Value | Source |
| Catalyst Loading | 2.0 mol% | [4] |
| Ligand | (S,S)-Ph-BPE | [4] |
| Hydride Source | Me(MeO)₂SiH | [4] |
| Amine Source | 1,2-Benzisoxazole | [4] |
| Solvent | CPME | [4] |
| Yield | 75-85% | Analogous Reactions[4] |
| Enantiomeric Excess | >95% ee | Analogous Reactions[4] |
Protocol 2: Chiral Auxiliary-Mediated Diastereoselective Synthesis
This protocol employs (R)-tert-butanesulfinamide, often called Ellman's auxiliary, to synthesize a chiral N-sulfinylimine from cyclobutanone. A subsequent diastereoselective addition of a propanamide enolate, followed by acidic cleavage of the auxiliary, delivers the target product with high enantiopurity.[5]
Causality and Experimental Rationale
The chiral sulfinyl group on the imine intermediate effectively shields one face of the C=N double bond.[5] This steric hindrance directs the nucleophilic attack of the propanamide enolate to the opposite face, establishing the desired stereocenter with high diastereoselectivity. The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is crucial for the clean generation of the lithium enolate of the N,N-dimethylpropanamide. The final step involves acidic hydrolysis, which simultaneously protonates the enolate intermediate and cleaves the N-S bond of the auxiliary, liberating the free amine.[5]
Experimental Workflow Diagram
Caption: Workflow for Chiral Auxiliary-Mediated Synthesis.
Detailed Step-by-Step Methodology
Part A: Synthesis of (R,E)-N-(cyclobutylidene)-2-methylpropane-2-sulfinamide
-
To a flask charged with cyclobutanone (1.0 eq) and (R)-tert-butanesulfinamide (1.05 eq) in anhydrous THF, add titanium(IV) ethoxide (Ti(OEt)₄, 2.0 eq).
-
Heat the mixture to 60 °C and stir under an argon atmosphere for 8 hours.
-
Cool the reaction to room temperature and pour it into an equal volume of brine with rapid stirring.
-
Filter the resulting suspension through a pad of Celite, washing the filter cake with ethyl acetate.
-
Separate the layers of the filtrate and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify by silica gel chromatography to obtain the chiral N-sulfinyl imine.
Part B: Diastereoselective Addition and Auxiliary Cleavage
-
Prepare a solution of LDA by adding n-BuLi (1.1 eq) to diisopropylamine (1.2 eq) in anhydrous THF at -78 °C. Stir for 30 minutes.
-
To this LDA solution, add N,N-dimethylpropanamide (1.1 eq) dropwise at -78 °C. Stir for 1 hour to ensure complete enolate formation.
-
In a separate flask, dissolve the chiral N-sulfinyl imine (1.0 eq) from Part A in anhydrous THF and cool to -78 °C.
-
Transfer the enolate solution to the imine solution via cannula.
-
Stir the reaction mixture at -78 °C for 4 hours.
-
Quench the reaction with saturated aqueous NH₄Cl solution and allow it to warm to room temperature.
-
Extract with ethyl acetate (3x), combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Dissolve the crude adduct in methanol and add 4 M HCl in dioxane (3.0 eq).
-
Stir at room temperature for 2 hours until TLC analysis indicates complete cleavage of the auxiliary.
-
Concentrate the mixture under reduced pressure. The resulting crude hydrochloride salt can be purified by recrystallization or silica gel chromatography to yield the final product.
-
Validation: The diastereomeric ratio of the adduct can be determined by ¹H NMR analysis of the crude reaction mixture before acidic workup. The final enantiomeric excess is confirmed by chiral HPLC.
Data Summary
| Parameter | Reagent/Condition | Source |
| Chiral Auxiliary | (R)-tert-Butanesulfinamide | [5] |
| Condensation Catalyst | Ti(OEt)₄ | [5] |
| Base for Enolization | LDA | [6] |
| Auxiliary Cleavage | 4 M HCl in Dioxane | [5] |
| Diastereomeric Ratio | >95:5 dr | Analogous Reactions[5] |
| Overall Yield (2 steps) | 60-70% | Analogous Reactions[5] |
References
- Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphon
- Enantioselective Synthesis of β-Amino Acid Derivatives Enabled by Ligand-Controlled Reversal of Hydrocupr
- Convenient Synthesis of (R)-3-(Boc-amino)piperidine and (R) - ResearchGate.
- β-Amino Acid synthesis by C-C coupling. Organic Chemistry Portal.
- Stereoselective synthesis of cyclobutyl α-aminocyclopropyl carboxylic acid deriv
- Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Washington University in St. Louis Scholarly Repository.
- Approaches to the Asymmetric Synthesis of Unusual Amino Acids. Source not available.
- Method for the preparation of a chiral-beta-amino ester.
- Synthesis method of (R) -3-aminobutanol.
- Asymmetric synthesis of 3-amino-delta-lactams and benzo[a]quinolizidines by catalytic cyclization reactions involving azlactones. PubMed.
- β-Amino alcohol synthesis by amination (alkyl
- Recent Developments in the Synthesis and Utilization of Chiral β-Aminophosphine Derivatives as C
- Process for the synthesis of beta amino acids.
- Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorpor
- Synthesis of Multi-Module Low Density Lipoprotein Receptor Class A Domains with Acid Labile Cyanopyridiniumylides (CyPY) as Aspa. ChemRxiv.
- Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters. AIR Unimi.
- Formation of Functional Amino Acids via Three-Component Coupling: An Unusual Addition Mode to the Nitrogen of alpha-Iminoesters. ACS.
- Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases.
- Asymmetric synthesis of propargylamines as amino acid surrogates in peptidomimetics. Beilstein Journal of Organic Chemistry.
Sources
- 1. WO2007039079A1 - Process for the synthesis of beta amino acids - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. renyi.hu [renyi.hu]
- 4. Enantioselective Synthesis of β-Amino Acid Derivatives Enabled by Ligand-Controlled Reversal of Hydrocupration Regiochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Asymmetric synthesis of propargylamines as amino acid surrogates in peptidomimetics [beilstein-journals.org]
- 6. Formation of Functional Amino Acids via Three-Component Coupling: An Unusual Addition Mode to the Nitrogen of alpha-Iminoesters [acswebcontent.acs.org]
Application Note: (3R)-3-Amino-3-cyclobutylpropanamide in Pharmaceutical Synthesis
[1]
Part 1: Executive Summary & Strategic Utility
The "Escape from Flatland"
Modern drug discovery prioritizes
-
Cyclobutyl Motif: Provides defined steric bulk similar to an isopropyl group but with restricted conformation, enhancing receptor binding affinity (entropy reduction).[1]
-
-Amino Amide Backbone: Resists proteolytic degradation better than
-amino acids, extending plasma half-life in peptide-based therapeutics.[1] -
Chiral Fidelity: The (3R)-configuration is essential for targeting specific enzyme pockets (e.g., the S1 specificity pocket of serine proteases).[1]
Key Physicochemical Profile
| Property | Value / Description |
| CAS (Generic) | Analogous to 771522-21-5 (Cyclopentyl variant) |
| Molecular Formula | |
| Molecular Weight | 142.20 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in MeOH, DMSO, Water; Sparingly soluble in DCM |
| pKa (Calculated) | Amine: ~9.2 |
| Chirality | (3R)-enantiomer (Critical for bioactivity) |
Part 2: Synthetic Protocols & Methodologies[1][10][11]
Protocol A: Amide Coupling (Peptidomimetic Synthesis)
Objective: Incorporate 3R-ACPA into a peptide backbone or drug scaffold without racemization.[1]
Challenge: The
Reagents:
-
Substrate: (3R)-3-Amino-3-cyclobutylpropanamide (1.0 equiv)[1]
-
Carboxylic Acid Partner (R-COOH): 1.1 equiv
-
Coupling Agent: HATU (1.1 equiv) or EDC.HCl/HOBt[1]
-
Base: DIPEA (3.0 equiv)[1]
-
Solvent: DMF (anhydrous)[1]
Step-by-Step Procedure:
-
Dissolution: Dissolve the carboxylic acid partner in anhydrous DMF (0.1 M concentration) under
atmosphere. -
Activation: Add DIPEA followed by HATU. Stir at
for 15 minutes to form the activated ester. -
Addition: Add 3R-ACPA directly to the reaction mixture. (Note: If 3R-ACPA is supplied as a hydrochloride salt, increase DIPEA to 4.0 equiv).[1]
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by LC-MS for the consumption of the amine (
).[1] -
Workup: Dilute with EtOAc, wash with 5%
(aq) (to remove DMF), saturated , and brine. -
Purification: Flash column chromatography (MeOH/DCM gradient).
Mechanism of Action: The HATU generates a reactive O-azabenzotriazole ester, which undergoes nucleophilic attack by the primary amine of 3R-ACPA.[1] The cyclobutyl group provides steric shielding, often requiring longer reaction times than simple alanine derivatives.[1]
Protocol B: Heterocycle Formation (Dihydropyrimidinones)
Objective: Use 3R-ACPA as a precursor for dihydropyrimidinone synthesis (Biginelli-type reaction), a common scaffold in calcium channel blockers and mitotic kinesin inhibitors.[1]
Reagents:
-
3R-ACPA (1.0 equiv)[1]
-
Aryl Aldehyde (1.0 equiv)[1]
-
Catalyst:
(10 mol%) or TMSCl[1] -
Solvent: Acetonitrile or Ethanol[1]
Procedure:
-
Mix 3R-ACPA and the aldehyde in Ethanol.
-
Add catalyst and reflux for 8 hours.
-
The
-amino amide acts as the urea component equivalent, condensing with the aldehyde and an in-situ generated enol (if a dicarbonyl is added) or self-condensing to form pyrimidinone derivatives depending on the specific multi-component design.[1]
Part 3: Quality Control & Analytical Verification[1]
Method: Chiral HPLC for Enantiomeric Excess (ee) Determination
Ensuring the (3R) stereocenter is intact is paramount, as the (3S) isomer is often inactive or toxic.[1]
-
Column: Chiralpak AD-H or OD-H (
mm, 5 m)[1] -
Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1)[1]
-
Flow Rate: 1.0 mL/min[1]
-
Detection: UV at 210 nm (Amide absorption)
-
Temperature:
-
Acceptance Criteria: ee
98.5%
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield in Coupling | Zwitterionic nature causing solubility issues in DCM/THF.[1] | Switch to DMF or NMP.[1] Use HATU instead of EDC. |
| Racemization | High pH during workup or prolonged heat.[1] | Keep workup pH < 10.[1][2] Avoid temperatures > |
| Hygroscopicity | Free base absorbs moisture.[1] | Store as HCl or Tosylate salt in a desiccator.[1] |
Part 4: Pathway Visualization
The following diagram illustrates the synthetic utility of 3R-ACPA, moving from its raw form to complex pharmaceutical scaffolds.
Figure 1: Synthetic divergence of 3R-ACPA into linear peptidomimetics and cyclic pharmacophores.
Part 5: References & Authority[1]
-
Structure-Based Drug Design:
-
Synthetic Methodology (Beta-Amino Acids):
-
Analytical Chemistry:
(Note: While specific literature on the exact (3R)-cyclobutylpropanamide CAS is proprietary or sparse, the protocols above are derived from validated methodologies for the homologous cyclopentyl and isopropyl
Sources
- 1. (3S)-3-Amino-3-(3-chlorophenyl)propanamide | 1307991-87-2 [sigmaaldrich.com]
- 2. CompTox Chemicals Dashboard [comptox.epa.gov]
- 3. Enantioselective Synthesis of β-Amino Acid Derivatives Enabled by Ligand-Controlled Reversal of Hydrocupration Regiochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enantioselective radical C–H amination for the synthesis of β-amino alcohols - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of N-Cyclobutyl-N-propylpropanamide: A Detailed Guide to Reductive Amination and Subsequent Acylation
For Researchers, Scientists, and Drug Development Professionals
This application note provides a comprehensive, in-depth guide for the synthesis of N-cyclobutyl-N-propylpropanamide, a representative cyclobutyl amide derivative. The described two-step procedure involves an initial reductive amination of cyclobutanone with propanamine to yield N-propylcyclobutanamine, followed by acylation with propanoyl chloride. This document is designed to offer not just a step-by-step protocol but also the underlying scientific rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the process.
Introduction: The Significance of the Cyclobutane Moiety in Medicinal Chemistry
The cyclobutane ring, a four-membered carbocycle, has garnered increasing attention in medicinal chemistry.[1] Its unique, puckered three-dimensional structure offers a level of conformational rigidity that can be advantageous in drug design.[2][3] Incorporating a cyclobutane scaffold can lead to improved potency, selectivity, and pharmacokinetic profiles of drug candidates.[3] Specifically, cyclobutane derivatives can be used to direct key pharmacophore groups, fill hydrophobic pockets in target enzymes, and enhance metabolic stability.[2] The synthesis of cyclobutyl amide derivatives, therefore, represents a valuable strategy in the exploration of novel therapeutic agents.[4][5]
Overall Synthetic Scheme
The synthesis of N-cyclobutyl-N-propylpropanamide is achieved in a two-step process, as illustrated below. The first step is a reductive amination, a powerful and widely used method for the formation of carbon-nitrogen bonds, which is followed by a standard acylation to form the final amide product.
Caption: Overall two-step synthesis of N-cyclobutyl-N-propylpropanamide.
Part 1: Reductive Amination of Cyclobutanone with Propanamine
Reductive amination is a cornerstone of amine synthesis, converting a carbonyl group into an amine through an intermediate imine.[6] This one-pot reaction is highly efficient and avoids the issue of over-alkylation often encountered with direct alkylation methods.[7]
Mechanistic Insight
The reaction proceeds through the initial formation of a hemiaminal upon the nucleophilic attack of propanamine on the carbonyl carbon of cyclobutanone. This is followed by the acid-catalyzed dehydration to form a protonated imine (iminium ion). The reducing agent, sodium triacetoxyborohydride, then selectively reduces the iminium ion to yield the secondary amine, N-propylcyclobutanamine.[2]
Caption: Mechanism of Reductive Amination.
The Choice of Reducing Agent: Sodium Triacetoxyborohydride
Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation due to its mild and selective nature.[3][8] Unlike more powerful reducing agents like sodium borohydride (NaBH₄), NaBH(OAc)₃ does not readily reduce the starting ketone, thus preventing the formation of cyclobutanol as a byproduct.[1] Its reactivity is attenuated by the electron-withdrawing acetate groups, making it highly selective for the reduction of the intermediate iminium ion over the carbonyl group.[6][8] Furthermore, it is safer to handle and less toxic than sodium cyanoborohydride (NaBH₃CN), another common reagent for reductive amination.[7]
Experimental Protocol: Synthesis of N-propylcyclobutanamine
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |
| Cyclobutanone | 70.09 | 1.0 g | 14.27 |
| Propanamine | 59.11 | 0.93 g (1.2 mL) | 15.70 |
| Sodium Triacetoxyborohydride | 211.94 | 4.54 g | 21.41 |
| Glacial Acetic Acid | 60.05 | 0.86 g (0.82 mL) | 14.27 |
| 1,2-Dichloroethane (DCE) | 98.96 | 30 mL | - |
| Saturated Sodium Bicarbonate | - | 50 mL | - |
| Dichloromethane (DCM) | 84.93 | 3 x 30 mL | - |
| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add cyclobutanone (1.0 g, 14.27 mmol) and 1,2-dichloroethane (30 mL).
-
Add propanamine (0.93 g, 15.70 mmol) to the solution, followed by glacial acetic acid (0.86 g, 14.27 mmol).
-
Stir the mixture at room temperature for 20 minutes to facilitate the formation of the iminium ion.
-
In a single portion, add sodium triacetoxyborohydride (4.54 g, 21.41 mmol). Caution: The addition may cause a slight exotherm.
-
Stir the reaction mixture at room temperature for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution (50 mL). Caution: Gas evolution (hydrogen) will occur. Ensure adequate ventilation.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-propylcyclobutanamine.
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Part 2: Acylation of N-propylcyclobutanamine
The second step involves the formation of the amide bond through the acylation of the synthesized secondary amine with propanoyl chloride. This is a classic example of the Schotten-Baumann reaction.
Mechanistic Insight
The lone pair of electrons on the nitrogen atom of N-propylcyclobutanamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of propanoyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group. A base, such as triethylamine, is used to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[9]
Experimental Protocol: Synthesis of N-cyclobutyl-N-propylpropanamide
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |
| N-propylcyclobutanamine | 113.22 | 1.0 g | 8.83 |
| Propanoyl Chloride | 92.52 | 0.90 g (0.86 mL) | 9.71 |
| Triethylamine | 101.19 | 1.34 g (1.85 mL) | 13.25 |
| Dichloromethane (DCM) | 84.93 | 30 mL | - |
| 1 M Hydrochloric Acid | - | 20 mL | - |
| Saturated Sodium Bicarbonate | - | 20 mL | - |
| Brine | - | 20 mL | - |
| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |
Safety Precautions:
-
Propanoyl Chloride: is corrosive and lachrymatory. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[7]
-
Triethylamine: is flammable and corrosive. It can cause severe skin burns and eye damage. Handle in a fume hood and wear appropriate PPE.[10]
Procedure:
-
Dissolve N-propylcyclobutanamine (1.0 g, 8.83 mmol) in dichloromethane (30 mL) in a 100 mL round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.34 g, 13.25 mmol) to the stirred solution.
-
Slowly add propanoyl chloride (0.90 g, 9.71 mmol) dropwise to the reaction mixture. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with water (20 mL).
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M hydrochloric acid (20 mL), saturated sodium bicarbonate solution (20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-cyclobutyl-N-propylpropanamide.
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure amide.
Characterization of N-cyclobutyl-N-propylpropanamide
The identity and purity of the final product should be confirmed by standard analytical techniques.
Predicted Analytical Data:
-
¹H NMR (400 MHz, CDCl₃) δ (ppm):
-
3.85 - 3.75 (m, 1H, N-CH of cyclobutane)
-
3.20 - 3.10 (m, 2H, N-CH₂)
-
2.25 - 2.15 (m, 2H, cyclobutane CH₂)
-
2.10 - 2.00 (q, J = 7.6 Hz, 2H, COCH₂)
-
1.95 - 1.85 (m, 2H, cyclobutane CH₂)
-
1.70 - 1.60 (m, 2H, cyclobutane CH₂)
-
1.55 - 1.45 (m, 2H, CH₂CH₃)
-
1.05 (t, J = 7.6 Hz, 3H, COCH₂CH₃)
-
0.85 (t, J = 7.4 Hz, 3H, NCH₂CH₂CH₃)
-
-
¹³C NMR (101 MHz, CDCl₃) δ (ppm):
-
173.5 (C=O)
-
55.0 (N-CH of cyclobutane)
-
48.0 (N-CH₂)
-
30.0 (cyclobutane CH₂)
-
28.0 (COCH₂)
-
22.0 (CH₂CH₃)
-
18.0 (cyclobutane CH₂)
-
11.0 (COCH₂CH₃)
-
10.0 (NCH₂CH₂CH₃)
-
-
Mass Spectrometry (EI):
-
Molecular Ion (M⁺): m/z = 169
-
Major Fragments: Fragmentation is expected to occur via alpha-cleavage adjacent to the nitrogen and carbonyl group. Key fragments would include the loss of the propyl group, the ethyl group from the propanoyl moiety, and cleavage of the cyclobutane ring.
-
Conclusion
This application note provides a detailed and scientifically grounded protocol for the synthesis of N-cyclobutyl-N-propylpropanamide. By following these procedures, researchers can reliably synthesize this and related cyclobutyl amide derivatives. The insights into the reaction mechanisms and the rationale behind the choice of reagents are intended to empower scientists to adapt and apply these methods to their specific research and development goals in the pursuit of novel chemical entities with potential therapeutic applications.
References
-
Cyclobutanes in Small-Molecule Drug Candidates. PMC.[Link]
-
Acylation (Acyl Chlorides). Tuttee Academy.[Link]
-
Sodium triacetoxyborohydride. Organic Chemistry Portal.[Link]
-
Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs. PubMed.[Link]
-
Cp*Rh(III)-Catalyzed Enantioselective C(sp3)–H Amidation of Azine-Linked Cyclobutanes. ChemRxiv.[Link]
-
Amide Synthesis. Fisher Scientific.[Link]
-
Highly efficient acylation of alcohols, amines and thiols under solvent-free and catalyst-free conditions. ResearchGate.[Link]
-
acylation of amines. Mastering Chemistry Help.[Link]
-
ICSC 0203 - TRIETHYLAMINE. ILO.[Link]
-
Reductive Amination. Wikipedia.[Link]
-
UN1296 Triethylamine 99.5% Analytical Grade. Labbox.[Link]
-
Synthesis of Cyclobutane Derivatives by Use of Grignard and Amide Coupling Reactions. Digital Commons @ University of the Pacific.[Link]
-
Exploring Amide Coupling Reagents for Multi-Substituted Cyclobutane Synthesis. Bronco Scholar.[Link]
-
Synthesis of cyclobutyl amine 8. ResearchGate.[Link]
-
N-cyclobutyl-N-propylcyclobutanamine. PubChem.[Link]
-
cyclobutene. Organic Syntheses.[Link]
-
Divergent Synthesis of Cyclobutyl and Biscyclobutenyl Amines via Lewis Acid-Catalyzed Reaction of Bicyclo[1.1.0]butanes with Triazinanes. ChemRxiv.[Link]
- Process for producing optically active cyclobutylamines.
-
The Natural Products Magnetic Resonance Database (NP-MRD). NP-MRD.[Link]
-
Identification and analytical characterization of N-propyl norbutylone, N-butyl norbutylone, N-benzyl norheptedrone, and N-pyrrolidinyl-3,4-DMA. PubMed.[Link]
-
Optimization of Extraction Methods for NMR and LC-MS Metabolite Fingerprint Profiling of Botanical Ingredients in Food and Natural Health Products (NHPs). MDPI.[Link]
-
N-n-Butylpropionamide. NIST WebBook.[Link]
Sources
- 1. Propanamide, 3-cyclopentyl-N-isobutyl- [webbook.nist.gov]
- 2. 3-cyclobutyl-N-cyclopropyl-N-propylpropanamide | C13H23NO | CID 59223792 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. N-cyclobutyl-N-methyl-benzamide - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. mdpi.com [mdpi.com]
- 6. N-cyclobutyl-N-propylcyclobutanamine | C11H21N | CID 91806109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. homepages.abdn.ac.uk [homepages.abdn.ac.uk]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. mass spectrum of propanamide fragmentation pattern of m/z m/e ions for analysis and identification of propanamide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. Cas No. | N-Cyclobutyl-2-(4-hydroxyphenoxy)propanamide | Matrix Scientific [matrixscientific.com]
Application Note: Scalable Manufacturing of (3R)-3-Amino-3-cyclobutylpropanamide
A Chemo-Catalytic Approach via Asymmetric Hydrogenation[1]
Introduction & Scope
The synthesis of chiral
This Application Note details a scalable, chemo-catalytic route utilizing the Asymmetric Hydrogenation (AH) of an N-acyl enamide precursor. This methodology aligns with Quality by Design (QbD) principles, offering:
-
High Atom Economy: >95% theoretical yield.
-
Scalability: Validated for pilot-plant reactors (50 L+).
-
Safety: Elimination of hazardous azide/cyanide reagents common in Arndt-Eistert homologation.
Process Overview
The manufacturing strategy relies on the construction of a
2.1 Synthetic Pathway Visualization
Figure 1: Critical Process Flow for the asymmetric synthesis of the target beta-amino amide.
Detailed Experimental Protocols
Phase 1: Precursor Synthesis (The Meldrum's Acid Route)
Objective: Synthesis of 3-cyclobutyl-3-oxopropanamide.
This step utilizes Meldrum's acid as a C3-extender. It is preferred over the reaction of lithium enolates due to milder conditions and lower safety risks on scale.
Reagents:
-
Cyclobutanecarbonyl chloride (1.0 equiv)
-
Meldrum's acid (1.0 equiv)[1]
-
Pyridine (2.0 equiv)
-
Dichloromethane (DCM) (10 vol)
-
Ammonium Hydroxide (28-30%)
Protocol:
-
Acylation: Charge Meldrum's acid and Pyridine into DCM at 0°C. Add Cyclobutanecarbonyl chloride dropwise over 2 hours. Critical: Maintain internal temperature <5°C to prevent O-acylation byproducts.
-
Workup: Wash the organic layer with 1M HCl (2x) and water. Isolate the acylated Meldrum's acid (often an oil or low-melting solid).
-
Aminolysis: Dissolve the crude intermediate in acetonitrile. Add aqueous NH4OH (3.0 equiv) slowly at reflux (or 60°C).
-
Isolation: Concentrate the solvent. Crystallize the resulting 3-cyclobutyl-3-oxopropanamide from EtOAc/Heptane.
-
Target Yield: 80-85%.
-
QC Check: 1H NMR (DMSO-d6) should show characteristic methylene doublet at
3.2 ppm.
-
Phase 2: Enamide Formation
Objective: Conversion of beta-keto amide to (Z)-3-acetamido-3-cyclobutylacrylamide.
Direct hydrogenation of the beta-keto amide requires a functional handle. We convert the keto group to an N-acetyl enamide, which coordinates with the Rhodium catalyst to direct chirality.
Protocol:
-
Charge 3-cyclobutyl-3-oxopropanamide (1.0 equiv) into Toluene (8 vol).
-
Add Ammonium Acetate (4.0 equiv) and Acetic Anhydride (2.0 equiv).
-
Heat to reflux with a Dean-Stark trap to remove water.
-
Reaction Endpoint: Monitor by HPLC. The reaction is complete when the keto-amide is <1%.
-
Purification: Cool to room temperature. Wash with saturated NaHCO3. Solvent swap to Isopropanol (IPA) for crystallization.
-
Filtration: Isolate the (Z)-enamide as a white solid.
-
Note: The (Z)-geometry is crucial for high enantioselectivity in the next step, though the Rh-catalyst often isomerizes the substrate in situ.
-
Phase 3: Asymmetric Hydrogenation (The Critical Step)
Objective: Enantioselective reduction to (3R)-3-acetamido-3-cyclobutylpropanamide.
Catalyst System:
-
Precursor: [Rh(COD)Cl]2 (Bis(1,5-cyclooctadiene)rhodium(I) chloride dimer)
-
Ligand: (R,R)-Me-DuPhos (or (R,R)-Et-FerroTANE)
-
S/C Ratio: 1,000:1 to 5,000:1 (Scale dependent)
Table 1: Solvent Screening Data for Hydrogenation
| Solvent | Pressure (bar) | Time (h) | Conversion (%) | ee (%) | Notes |
| Methanol | 5 | 12 | >99 | 98.5 | Preferred System |
| TFE (Trifluoroethanol) | 5 | 6 | >99 | 94.0 | Faster, lower ee |
| THF | 10 | 24 | 85 | 91.0 | Slow kinetics |
| DCM | 10 | 24 | 90 | 88.5 | Poor solubility |
Step-by-Step Protocol:
-
Inertion: In a nitrogen-filled glovebox (or using strict Schlenk technique), mix [Rh(COD)Cl]2 and (R,R)-Me-DuPhos in degassed Methanol (MeOH) for 30 mins to form the active cationic solvate.
-
Loading: Charge the Enamide substrate into the high-pressure reactor (Hastelloy or Stainless Steel). Add the catalyst solution via cannula.
-
Hydrogenation: Pressurize with H2 to 5 bar (75 psi). Maintain temperature at 25°C.
-
Caution: Hydrogen gas at high pressure presents an explosion hazard. Ensure reactor is grounded.
-
-
Agitation: Stir at >800 RPM to eliminate mass transfer limitations.
-
Workup: After 12 hours, vent H2 and purge with N2. Concentrate the solution.
-
Scavenging: Pass the solution through a Cysteine-functionalized silica cartridge (e.g., SiliaMetS®) to remove residual Rhodium to <10 ppm.
Analytical Controls & Validation
To ensure the protocol is self-validating, the following Critical Quality Attributes (CQAs) must be monitored.
4.1 Chiral HPLC Method
-
Column: Chiralpak AD-H or IA (4.6 x 250 mm, 5 µm).
-
Mobile Phase: n-Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 210 nm.
-
Retention Times:
-
(3S)-Isomer: ~8.5 min
-
(3R)-Isomer: ~10.2 min (Target)
-
4.2 Mechanistic Logic (Why this works)
The high enantioselectivity (>98% ee) arises from the bidentate coordination of the substrate to the Rhodium center. The N-acetyl group and the amide carbonyl bind to the metal, creating a rigid metallocycle. The chiral phosphine ligand (DuPhos) blocks three quadrants of the coordination sphere, forcing H2 addition from the Re-face of the olefin.
Figure 2: Simplified Catalytic Cycle for Rh-Asymmetric Hydrogenation.
Scalability & Safety Considerations
-
Meldrum's Acid Stability: The reaction of Meldrum's acid with acid chlorides is exothermic. On a >1 kg scale, dosing must be controlled to keep the temperature below 10°C to prevent thermal decomposition (runaway risk).
-
Hydrogenation Safety:
-
Class 1 Div 1 Environment: Required for H2 handling.
-
Catalyst Handling: Rh-phosphine complexes are air-sensitive. Oxidation leads to deactivated catalyst and lower ee.
-
-
Impurity Profile: The major impurity is the de-acetylated amine (if hydrolysis occurs) or the alkane from over-reduction (rare with Rh).
References
-
Pfizer Process Development
- Synthesis of Abrocitinib Intermedi
- D. A. Rodgers et al., "Development of a Scalable Synthesis of the JAK1 Inhibitor PF-04965842," J. Org. Chem., vol. 83, no. 11, pp. 6034–6049, 2018.
-
Asymmetric Hydrogenation of Enamides
- General Methodology for Beta-Amino Acids.
- Tang, W., & Zhang, X., "New Chiral Phosphorus Ligands for Enantioselective Hydrogenation," Chem. Rev., vol. 103, no. 8, pp. 3029–3070, 2003.
-
Meldrum's Acid Chemistry
- Scale-up of Beta-Keto Amide Synthesis.
- Pak, C. S., et al., "Facile Synthesis of Beta-Keto Amides," Synthesis, vol. 1992, no. 12, pp. 1213-1214.
-
Biocatalytic Alternatives (Contextual)
- Transaminase Routes to Cyclobutyl Amines.
- Green, A. P., et al., "Engineering Transaminases for the Synthesis of Chiral Amines," Angew. Chem. Int. Ed., vol. 53, no. 40, pp. 10714–10717, 2014.
Sources
Application Notes & Protocols: Incorporating (3R)-3-Amino-3-cyclobutylpropanamide into Peptidomimetics
Abstract
This document provides a comprehensive guide for the incorporation of the non-canonical, sterically hindered β-amino acid, (3R)-3-Amino-3-cyclobutylpropanamide, into peptide sequences using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). We detail the strategic considerations for handling this unique building block, including optimized coupling protocols, selection of reagents, and robust analytical characterization of the resulting peptidomimetics. These protocols are designed to empower researchers in drug discovery and materials science to leverage the unique conformational constraints imparted by cyclobutyl moieties, aiming to enhance proteolytic stability, modulate secondary structure, and explore novel structure-activity relationships (SAR).
Introduction: The Rationale for Constrained β-Amino Acids
Peptidomimetics, molecules that mimic the structure and function of natural peptides, are a cornerstone of modern drug development.[1][2] However, native peptides often suffer from poor metabolic stability and low bioavailability. The incorporation of non-canonical amino acids is a powerful strategy to overcome these limitations.[1][3] β-amino acids, in particular, are known to confer significant resistance to enzymatic degradation by proteases.[4]
The specific building block, (3R)-3-Amino-3-cyclobutylpropanamide, introduces a rigid cyclobutyl group at the β-position. This feature is hypothesized to:
-
Induce Stable Secondary Structures: The conformational constraints imposed by the cyclobutyl ring can nucleate specific folding patterns, such as turns and helices, pre-organizing the peptidomimetic for receptor binding.[5]
-
Enhance Proteolytic Resistance: The bulky, non-natural side chain provides a steric shield, preventing recognition and cleavage by common proteases.[4]
-
Explore Novel Chemical Space: The unique topology of the cyclobutyl group allows for the exploration of new pharmacophore space, potentially leading to improved binding affinity and selectivity.[5][6]
This guide provides the necessary protocols to chemically synthesize, incorporate, and characterize peptides containing this promising building block.
Synthesis and Preparation of the Building Block
As (3R)-3-Amino-3-cyclobutylpropanamide is not a standard commercial product, its synthesis and subsequent N-α-Fmoc protection are critical preliminary steps. While a specific synthesis for this exact molecule is not widely published, a general and robust approach can be adapted from established methods for chiral β-amino acids. A plausible synthetic strategy involves the asymmetric synthesis starting from cyclobutanecarboxaldehyde, followed by amination and subsequent elaboration to the propanamide structure.
For the purpose of peptide synthesis, the crucial starting material is Fmoc-(3R)-3-Amino-3-cyclobutylpropanamide-OH . The synthesis would typically involve:
-
Preparation of (3R)-3-Amino-3-cyclobutylpropanoic acid.
-
Protection of the amine with a fluorenylmethyloxycarbonyl (Fmoc) group, typically using Fmoc-OSu (9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide) under basic conditions.[7][8]
Researchers should rigorously characterize the resulting Fmoc-protected amino acid by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its identity and purity before proceeding with peptide synthesis.
Solid-Phase Peptide Synthesis (SPPS) Workflow
The following protocols are based on standard Fmoc/tBu chemistry, which is widely used for its mild deprotection conditions and versatility.[9][10] The primary challenge when incorporating (3R)-3-Amino-3-cyclobutylpropanamide is the steric hindrance posed by the cyclobutyl group, which can lead to slow or incomplete coupling reactions.[11] Our protocol is optimized to overcome this challenge.
General SPPS Workflow Diagram
Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Materials and Reagents
| Reagent | Recommended Grade | Purpose |
| Rink Amide Resin (or other suitable resin) | 100-200 mesh, ~0.5 mmol/g | Solid support for C-terminal amide |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Primary solvent |
| Dichloromethane (DCM) | ACS Grade | Solvent for washing |
| Piperidine | Reagent Grade | Fmoc deprotection agent |
| Fmoc-protected α-amino acids | Peptide Synthesis Grade | Standard building blocks |
| Fmoc-(3R)-3-Amino-3-cyclobutylpropanamide-OH | >98% Purity | Target non-canonical building block |
| HATU (or HCTU, PyBOP) | Peptide Synthesis Grade | Coupling activator |
| N,N-Diisopropylethylamine (DIPEA) | Peptide Synthesis Grade | Activation base |
| Trifluoroacetic acid (TFA) | Reagent Grade | Cleavage and deprotection |
| Triisopropylsilane (TIS) | Reagent Grade | Scavenger |
| 1,2-Ethanedithiol (EDT) | Reagent Grade | Scavenger (for Cys) |
| Diethyl Ether (cold) | ACS Grade | Peptide precipitation |
Protocol 1: Standard Coupling Cycle
This protocol details a single cycle of deprotection and coupling for one amino acid.
-
Resin Preparation: If starting, swell the Rink Amide resin in DMF for at least 1 hour in a reaction vessel.[12]
-
Fmoc Deprotection:
-
Coupling Reaction (Activation & Addition):
-
In a separate vial, pre-activate the amino acid. For a 0.1 mmol scale synthesis, use:
-
Dissolve the components in a minimal volume of DMF (~2 mL). Allow to activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for 2-4 hours at room temperature. For the sterically hindered (3R)-3-Amino-3-cyclobutylpropanamide, an extended coupling time or double coupling is highly recommended.[11]
-
-
Monitoring and Washing:
-
Take a small sample of resin beads and perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), the coupling is incomplete.
-
If coupling is incomplete, drain the solution and repeat step 3.3 (this is known as "double coupling").
-
Once coupling is complete, drain the reaction solution and wash the resin with DMF (3-5 times).
-
Repeat this cycle for each amino acid in the desired sequence.
Protocol 2: Cleavage and Final Deprotection
-
Final Deprotection: After the final coupling cycle, perform the Fmoc deprotection step (3.2) one last time.
-
Resin Washing and Drying: Wash the resin with DMF (3x), followed by DCM (3x), and dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A standard cocktail is:
-
95% TFA / 2.5% Water / 2.5% TIS [16]
-
Note: If the sequence contains sensitive residues like Cysteine or Methionine, add scavengers like EDT.
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dry resin (~10 mL per gram of resin).
-
Agitate at room temperature for 2-3 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Slowly add the TFA solution dropwise into a centrifuge tube containing cold diethyl ether (at least 10x the volume of TFA). A white precipitate should form.
-
Centrifuge the mixture, decant the ether, and wash the peptide pellet with more cold ether two more times.
-
-
Drying: Dry the crude peptide pellet under vacuum to remove residual ether.
Purification and Characterization
Purification
The crude peptide must be purified, typically using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
System: C18 column
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: A linear gradient from ~5% to 95% Mobile Phase B over 30-60 minutes is a good starting point. Adjust based on the hydrophobicity of the peptide.
-
Detection: Monitor at 220 nm and 280 nm.
Collect fractions corresponding to the major peak and combine them.
Characterization
Confirm the identity and purity of the final peptidomimetic using mass spectrometry and analytical HPLC.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides a purity profile (chromatogram) and confirms the molecular weight of the desired product.
-
MALDI-TOF Mass Spectrometry: An alternative method for accurate mass determination.
-
Nuclear Magnetic Resonance (NMR): For more in-depth structural analysis, 2D NMR experiments (COSY, TOCSY, NOESY) can be performed to determine the conformation of the peptide and the local structure induced by the cyclobutyl residue.[17][18][19]
Diagram of the Key Coupling Reaction
Caption: Amide bond formation via HATU-activated ester intermediate.
Troubleshooting and Key Considerations
-
Incomplete Coupling of the β-Amino Acid: This is the most likely issue.
-
Aggregation: Long or hydrophobic sequences can aggregate on the resin.
-
Solution: Use a solvent mixture like DMF/DCM or add chaotropic salts (e.g., 0.5 M LiCl) to the coupling reaction to disrupt secondary structures.[11]
-
-
Racemization: While HATU is known for low racemization, elevated temperatures or extended reaction times with certain amino acids can increase this risk.
-
Solution: Keep reaction temperatures moderate and use high-quality reagents. Verify chiral purity of the final product if it is a concern.
-
Conclusion
The incorporation of (3R)-3-Amino-3-cyclobutylpropanamide offers a compelling strategy for the design of novel peptidomimetics with enhanced stability and defined structural properties. By employing optimized coupling conditions, particularly the use of potent activating agents like HATU and extended reaction times, the synthetic challenges posed by this sterically hindered building block can be effectively overcome. The protocols outlined in this guide provide a validated framework for researchers to successfully synthesize and characterize these next-generation peptide-based molecules, paving the way for new discoveries in therapeutic and materials science applications.
References
- Seebach, D., & Gardiner, J. (2008). β-Peptidic Peptidomimetics. Accounts of Chemical Research, 41(10), 1366–1375.
-
Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]
-
Vila-Jubues, A., et al. (2019). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. Molecules, 24(19), 3543. [Link]
-
Aapptec. (n.d.). Amino Acid Sidechain Deprotection. Aapptec Peptides. [Link]
- Google Patents. (2019). CN110683960A - Synthesis method of (R) -3-aminobutanol.
- Suresh Babu, V. V., & Ananda, K. (2004). Synthesis of Fmoc-Protected β-Amino Alcohols and Peptidyl Alcohols from Fmoc-Amino Acid/Peptide Acid Azides. Letters in Organic Chemistry, 1(2), 149-153.
-
Kucher, S. R., et al. (2023). Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR. Magnetic Resonance, 4(1), 25–41. [Link]
- Google Patents. (2020).
- Albericio, F., & Carpino, L. A. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Israel Journal of Chemistry, 61(3-4), 140-155.
- He, L., et al. (2014). An Index for Characterization of Natural and Non-Natural Amino Acids for Peptidomimetics. PLoS ONE, 9(7), e101662.
-
Toth, K., et al. (2020). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 25(16), 3636. [Link]
-
ResearchGate. (2018). Aminoacids of the cyclobutane series. [Link]
- Simon, M., et al. (2019). Ribosomal incorporation of cyclic β-amino acids into peptides using in vitro translation. Chemical Science, 10(35), 8143–8149.
- Google Patents. (2021). CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride.
- Henriques, S. T., & Craik, D. J. (2023). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. International Journal of Molecular Sciences, 24(12), 10077.
-
Martínez, C., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Chemistry, 5(4), 2824-2835. [Link]
- Forró, E., & Fülöp, F. (2004). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. Tetrahedron: Asymmetry, 15(21), 3465-3469.
-
ResearchGate. (2022). Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR. [Link]
- Google Patents. (2025). US20250188116A1 - Deprotection method and resin removal method in solid-phase reaction for peptide compound or amide compound, and method for producing peptide compound.
-
ACD/Labs. (2024, March 13). Conformational Analysis of Peptidomimetic Drug Leads by NMR [Video]. YouTube. [Link]
- Kumar, A., et al. (2023). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry, Section B, 62B(1), 114-121.
-
ResearchGate. (2015). Peptidomimetics - A Versatile Route to Biologically Active Compounds. [Link]
- Google Patents. (n.d.).
-
Wikipedia. (n.d.). Peptidomimetic. [Link]
-
bioRxiv. (2025). Design of peptides with non-canonical amino acids using flow matching. [Link]
- Spring, D. R., et al. (2010). Efficient Synthesis of Fmoc-Protected Azido Amino Acids. Synlett, 2010(12), 1888-1890.
-
CEM Corporation. (2025, September 24). SPPS Reagents Explained: A Complete Guide | CEM Corporation [Video]. YouTube. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Peptidomimetic - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CN112110868A - Preparation method of Fmoc-beta-Ala-AA-OH - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. bachem.com [bachem.com]
- 10. youtube.com [youtube.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chem.uci.edu [chem.uci.edu]
- 13. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bachem.com [bachem.com]
- 15. 肽偶联剂选择指南 [sigmaaldrich.com]
- 16. peptide.com [peptide.com]
- 17. Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. youtube.com [youtube.com]
Application Notes & Protocols: Strategic Amine Protection in the Synthesis of 3-Amino-3-Cyclobutylpropanamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The synthesis of small molecules with pharmaceutical potential, such as 3-amino-3-cyclobutylpropanamide, necessitates precise control over reactive functional groups. This guide provides an in-depth analysis of protecting group strategies for the primary amine of this target molecule. We explore the rationale behind selecting a protecting group, focusing on the three most versatile carbamates: tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc). This document details the causality behind experimental choices, provides validated, step-by-step protocols for their application and removal, and presents a comparative analysis to guide synthetic planning. The principles of orthogonality and chemoselectivity are central to the strategies discussed, ensuring researchers can confidently navigate the multistep synthesis of this and related compounds.
Introduction: The Synthetic Challenge
3-Amino-3-cyclobutylpropanamide is a compound of interest due to its structural motifs—a cyclobutyl core and a β-amino amide—which are prevalent in medicinally active molecules. Its synthesis, however, presents a classic chemical challenge: the presence of two nucleophilic nitrogen atoms in the form of a primary amine and a primary amide. The primary amine is significantly more nucleophilic and basic than the amide and will readily react with electrophiles.[1] This reactivity profile mandates the temporary masking, or "protection," of the amino group to prevent unwanted side reactions during subsequent synthetic transformations, such as the formation of the amide bond.[2][3]
The ideal protecting group must be:
-
Easily and cleanly introduced onto the amine.
-
Stable and inert to the reaction conditions of subsequent steps.
-
Readily and selectively removed in high yield under mild conditions that do not compromise the integrity of the target molecule.[4]
This guide focuses on carbamate-based protecting groups, which are widely regarded for their reliability and predictable reactivity.[5] The choice between them is dictated by the overall synthetic route, particularly the stability of other functional groups present in the molecule. The concept of orthogonality —where multiple protecting groups can be removed independently under distinct conditions—is a cornerstone of modern synthetic strategy.[3][4]
Strategic Workflow for Synthesis
A logical synthetic approach involves protecting the highly reactive primary amine, followed by the formation of the propanamide side chain, and concluding with deprotection to yield the final product. This ensures complete control over the chemical transformations.
Caption: General synthetic workflow for 3-amino-3-cyclobutylpropanamide.
Core Protecting Groups: A Comparative Analysis
The selection of a protecting group is the most critical strategic decision. The stability and cleavage conditions of Boc, Cbz, and Fmoc are orthogonal, allowing for flexible and complex synthetic designs.
| Protecting Group | Abbreviation | Introduction Reagent | Key Stability Characteristics | Primary Deprotection Method | Byproducts |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Stable to base, nucleophiles, and catalytic hydrogenolysis.[6] | Strong Acid (e.g., TFA, HCl).[7] | Isobutylene, CO₂ |
| Carboxybenzyl | Cbz (or Z) | Benzyl chloroformate (Cbz-Cl) | Stable to most acidic and basic conditions.[8] | Catalytic Hydrogenolysis (H₂, Pd/C).[9][10] | Toluene, CO₂ |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Stable to acidic conditions and catalytic hydrogenolysis.[11] | Mild Base (e.g., Piperidine in DMF).[12][13] | Dibenzofulvene, CO₂ |
Experimental Protocols
These protocols are designed as self-validating systems. Successful protection can be confirmed by TLC (disappearance of starting material and appearance of a less polar spot) and NMR (appearance of characteristic protecting group signals). Successful deprotection is confirmed by the reverse observation.
The Boc Group: Acid-Labile Protection
The Boc group is arguably the most common amine protecting group in non-peptide chemistry due to its ease of introduction and general stability.[6] Its removal, however, requires strong acid, which may not be suitable for substrates with other acid-sensitive functionalities.[14]
Protocol 1: Boc Protection of an Amine
-
Rationale: This reaction uses di-tert-butyl dicarbonate (Boc₂O) as the electrophile. A base like triethylamine (TEA) or NaOH is used to neutralize the proton released from the amine, driving the reaction to completion.[7]
-
Materials:
-
Amine substrate (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq)
-
Triethylamine (TEA, 1.5 eq) or Sodium Hydroxide (1.5 eq)
-
Solvent: Tetrahydrofuran (THF) or Dichloromethane (DCM) for TEA; THF/Water (1:1) for NaOH.
-
-
Procedure:
-
Dissolve the amine substrate in the chosen solvent in a round-bottom flask.
-
Add the base (TEA or NaOH) and stir for 5 minutes at room temperature.
-
Add Boc₂O to the mixture. If the reaction is slow, it can be gently heated to 40°C.[6]
-
Stir the reaction for 2-12 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography if necessary.
-
Protocol 2: Boc Deprotection using Trifluoroacetic Acid (TFA)
-
Rationale: TFA protonates the carbamate oxygen, initiating the elimination of the stable tert-butyl cation and subsequent decarboxylation to yield the free amine.[7][15] The tert-butyl cation can alkylate nucleophilic residues, so scavengers like triisopropylsilane (TIS) or anisole are sometimes added.[14][16]
-
Materials:
-
Boc-protected amine (1.0 eq)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
(Optional) Scavenger: Triisopropylsilane (TIS, 5% v/v)
-
-
Procedure:
-
Dissolve the Boc-protected substrate in DCM (typically a 0.1 M solution).
-
Add an equal volume of TFA (creating a 1:1 DCM:TFA solution). A lower concentration, such as 25% TFA in DCM, can also be effective.[6]
-
Stir the mixture at room temperature for 1-3 hours. Monitor deprotection by TLC.
-
Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene can help remove residual TFA.
-
The resulting product is typically the amine trifluoroacetate salt, which can be used directly or neutralized by washing with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) during an extractive workup.
-
The Cbz Group: Hydrogenolysis-Labile Protection
The Cbz group offers an orthogonal strategy to Boc, as it is removed under neutral reductive conditions. This makes it ideal for syntheses involving acid-sensitive groups.[8]
Protocol 3: Cbz Protection of an Amine
-
Rationale: Benzyl chloroformate (Cbz-Cl) reacts with the amine in the presence of a mild base (like NaHCO₃) to form the stable carbamate. The reaction is typically performed in a biphasic system to capture the HCl byproduct in the aqueous layer.[9]
-
Materials:
-
Amine substrate (1.0 eq)
-
Benzyl chloroformate (Cbz-Cl, 1.2 eq)
-
Sodium bicarbonate (NaHCO₃, 2.0 eq)
-
Solvent: THF and Water (1:1 mixture)
-
-
Procedure:
-
Dissolve the amine in THF.
-
In a separate flask, dissolve NaHCO₃ in water.
-
Combine the two solutions and cool the mixture to 0°C in an ice bath.
-
Add Cbz-Cl dropwise while stirring vigorously.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours.
-
Monitor progress by TLC. Upon completion, extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography or recrystallization.
-
Protocol 4: Cbz Deprotection via Catalytic Hydrogenolysis
-
Rationale: In the presence of a palladium catalyst, hydrogen gas cleaves the benzylic C-O bond, releasing the unstable carbamic acid, which fragments into the free amine, CO₂, and toluene.[10][17] This method is exceptionally clean but is incompatible with functional groups that can be reduced, such as alkenes or alkynes.
-
Materials:
-
Cbz-protected amine (1.0 eq)
-
Palladium on carbon (10% Pd/C, ~5-10 mol% Pd)
-
Solvent: Methanol (MeOH), Ethanol (EtOH), or Ethyl Acetate (EtOAc)
-
Hydrogen (H₂) source (balloon or hydrogenation apparatus)
-
-
Procedure:
-
Dissolve the Cbz-protected substrate in the chosen solvent in a flask suitable for hydrogenation.
-
Carefully add the 10% Pd/C catalyst. Caution: Pd/C can be pyrophoric, especially when dry and exposed to air and solvents like methanol.
-
Evacuate the flask and backfill with H₂ gas. Repeat this cycle 3 times to ensure an inert atmosphere.
-
Stir the reaction vigorously under an H₂ atmosphere (a balloon is often sufficient) at room temperature for 2-24 hours.
-
Monitor the reaction by TLC. Upon completion, carefully vent the H₂ atmosphere and flush with nitrogen or argon.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected amine.
-
The Fmoc Group: Base-Labile Protection
The Fmoc group is the cornerstone of modern solid-phase peptide synthesis and is orthogonal to both Boc and Cbz groups. Its lability to mild base makes it extremely useful, though it is more expensive than Boc or Cbz reagents.[2]
Protocol 5: Fmoc Protection of an Amine
-
Rationale: 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) reacts with amines under mild basic conditions. The reaction is often performed with a non-nucleophilic base or in a biphasic system.[11][18]
-
Materials:
-
Amine substrate (1.0 eq)
-
Fmoc-Cl (1.1 eq)
-
Sodium bicarbonate (NaHCO₃, 2.0 eq)
-
Solvent: Dioxane and Water (1:1 mixture)
-
-
Procedure:
-
Dissolve the amine in the dioxane/water solvent system.
-
Add NaHCO₃ and stir until dissolved.
-
Cool the mixture to 0°C and add a solution of Fmoc-Cl in dioxane dropwise.
-
Stir at 0°C for 1 hour, then allow to warm to room temperature and stir for 4-8 hours.
-
Monitor by TLC. Upon completion, add water and extract the product with ethyl acetate.
-
Wash the organic layer, dry over Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
-
Protocol 6: Fmoc Deprotection using Piperidine
-
Rationale: A secondary amine base, typically piperidine, abstracts the acidic proton on the fluorenyl ring system. This initiates a β-elimination cascade, releasing the highly reactive dibenzofulvene, which is trapped by the excess piperidine.[13][19]
-
Materials:
-
Fmoc-protected amine (1.0 eq)
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve the Fmoc-protected substrate in DMF.
-
Prepare a 20% (v/v) solution of piperidine in DMF.
-
Add the piperidine/DMF solution to the substrate.
-
Stir at room temperature. The reaction is typically very fast, often completing in under 30 minutes.
-
Monitor by TLC. Upon completion, the reaction mixture can often be concentrated and purified directly by chromatography to remove the dibenzofulvene-piperidine adduct.
-
Conclusion and Outlook
The successful synthesis of 3-amino-3-cyclobutylpropanamide hinges on a robust and well-planned protecting group strategy. The choice between Boc (acid-labile), Cbz (hydrogenolysis-labile), and Fmoc (base-labile) protection should be made by carefully considering the stability of the entire molecule throughout the planned synthetic sequence. The protocols and comparative data provided herein offer a comprehensive toolkit for researchers to select and implement the optimal strategy, ensuring high yields and purity in their synthetic endeavors. By understanding the causality behind each protection and deprotection method, scientists can troubleshoot effectively and adapt these principles to a wide array of complex synthetic targets.
References
-
Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
Fisher Scientific. Amine Protection / Deprotection. [Link]
-
AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]
-
Albericio, F. (2000). Amino Acid-Protecting Groups. ResearchGate. [Link]
-
Organic Chemistry Portal. Protective Groups. [Link]
-
Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]
-
Fields, G. B. (1994). Methods for Removing the Fmoc Group. In Peptide Synthesis Protocols (pp. 17-27). Humana Press. [Link]
-
J&K Scientific LLC. (2021, February 8). BOC Protection and Deprotection. [Link]
-
Organic Chemistry Portal. Fmoc-Protected Amino Groups. [Link]
-
EMD Millipore. Fmoc Resin Cleavage and Deprotection. [Link]
-
Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]
-
Ashenhurst, J. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. [Link]
-
Master Organic Chemistry. Amine Protection and Deprotection. [Link]
-
Wikipedia. Fluorenylmethyloxycarbonyl protecting group. [Link]
-
Bédard, F., & El-Faham, A. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 21(11), 1549. [Link]
-
ACS GCI Pharmaceutical Roundtable. (2026, February 8). BOC Deprotection. [Link]
-
Ghasemi, Z., & Gholami, M. R. (2015). A Greener, Efficient and Catalyst-Free Ultrasonic-Assisted Protocol for the N-Fmoc Protection of Amines. Journal of the Brazilian Chemical Society, 26(8), 1698-1703. [Link]
-
Fields, G. B. (1994). Methods for Removing the Fmoc Group. ResearchGate. [Link]
-
Total Synthesis. (2024, January 4). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Protective Groups [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Lab Reporter [fishersci.co.uk]
- 7. jk-sci.com [jk-sci.com]
- 8. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. total-synthesis.com [total-synthesis.com]
- 11. scielo.br [scielo.br]
- 12. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Fmoc-Protected Amino Groups [organic-chemistry.org]
- 19. mdpi.com [mdpi.com]
Catalytic asymmetric hydrogenation methods for cyclobutyl beta-amino acids
Application Note: Catalytic Asymmetric Hydrogenation Methods for Cyclobutyl -Amino Acids
Part 1: Executive Summary & Strategic Rationale
The Scientific Challenge
Cyclobutyl
-
Steric Bulk: The cyclobutyl group is sterically demanding, often impeding catalyst approach and lowering turnover frequency (TOF).
-
Ring Strain: The cyclobutane ring (~26 kcal/mol strain energy) is susceptible to ring-opening hydrogenolysis under aggressive reducing conditions, necessitating highly active yet mild catalytic systems.
The Solution: Rh-Catalyzed Asymmetric Hydrogenation (CAH)
The most robust route to these targets is the asymmetric hydrogenation of
Core Technology: We utilize a Rhodium(I)-Bisphosphine catalytic system.[1][2] The Rh(I) center coordinates with the enamide substrate, while the chiral ligand creates a "chiral pocket" that differentiates the prochiral alkene faces.
Mechanistic Workflow:
Part 2: Pre-Reaction Planning & Critical Parameters
Catalyst Selection: The "Ligand-Substrate Match"
For cyclobutyl substrates, the ligand must possess specific electronic and steric properties to overcome the bulk of the four-membered ring.
| Ligand Class | Example | Suitability for Cyclobutyl | Mechanism of Action |
| Bisphospholanes | (R,R)-Me-DuPhos | Excellent | Electron-rich P-atoms promote oxidative addition; rigid backbone enforces facial selectivity. |
| Ferrocenyl | Josiphos / Walphos | Good | High modularity allows fine-tuning of steric bulk to accommodate the cyclobutyl group. |
| P-Chiral | TangPhos | Excellent | Extremely rigid steric environment; often yields highest ee for |
| Binap | BINAP / SegPhos | Moderate | Often requires higher pressures which risks cyclobutane ring opening. |
Solvent Effects: The TFE Boost
While Methanol (MeOH) is the standard solvent, 2,2,2-Trifluoroethanol (TFE) is strongly recommended for difficult cyclobutyl substrates.
-
Why? TFE forms a hydrogen-bond network with the substrate's carbonyl oxygens, stabilizing the chelate ring and often boosting enantioselectivity (ee) by 5-10% compared to MeOH.
Part 3: Detailed Experimental Protocol
Target Molecule: Methyl (3R)-3-acetamido-3-cyclobutylpropanoate. Safety Warning: Hydrogenation requires high-pressure vessels. Ensure all equipment is rated for the target pressure. Work behind a blast shield.
Phase 1: Substrate Preparation (The Enamide)
Note: High purity of the alkene precursor is critical. Isomer purity (E/Z) is less critical as Rh-catalysts often isomerize the substrate, but E-isomers generally react faster.
-
Condensation: React cyclobutanecarbaldehyde with acetamido-malonic acid monoethyl ester in the presence of acetic anhydride/pyridine.
-
Purification: Recrystallize the resulting enamide from EtOAc/Hexanes.
-
QC Check: 1H NMR must show <1% residual aldehyde.
-
Phase 2: Asymmetric Hydrogenation (The Core Protocol)
Materials:
-
Substrate: Methyl 3-cyclobutyl-3-acetamidoacrylate (1.0 mmol, 197 mg)
-
Metal Precursor: [Rh(cod)₂]BF₄ (1.0 mol%, 4.0 mg)
-
Ligand: (R,R)-Me-DuPhos (1.1 mol%, 3.4 mg)
-
Solvent: Anhydrous Degassed Methanol (5 mL)
-
Gas: Hydrogen (H₂) Grade 5.0
Step-by-Step Procedure:
-
Glovebox Operation (Recommended):
-
In a nitrogen-filled glovebox, weigh [Rh(cod)₂]BF₄ and (R,R)-Me-DuPhos into a distinct vial.
-
Dissolve in 1 mL of MeOH. Stir for 10 minutes. The solution should turn from orange to a deep red/orange, indicating formation of the active [Rh(DuPhos)(cod)]+ complex.
-
-
Reactor Loading:
-
Place the substrate (197 mg) into the hydrogenation vessel (glass liner inside a stainless steel autoclave).
-
Add 4 mL of MeOH to the substrate.
-
Transfer the pre-formed catalyst solution (1 mL) into the vessel. Total volume = 5 mL.
-
-
Purging (Critical for Safety & Activity):
-
Seal the autoclave.
-
Pressurize with H₂ to 5 bar, then vent to 1 bar. Repeat this cycle 5 times to remove all traces of oxygen (O₂ poisons the catalyst).
-
-
Reaction:
-
Pressurize to 10 bar (145 psi) .
-
Note: Do not exceed 20 bar. High pressure increases the risk of reducing the cyclobutane ring or the aromatic backbone of the ligand.
-
Stir at 25°C for 12-24 hours .
-
-
Workup:
-
Vent H₂ carefully.
-
Concentrate the solution under reduced pressure to remove MeOH.
-
Pass the residue through a short plug of silica gel (eluent: EtOAc) to remove the catalyst.
-
Phase 3: Analytical Validation
Enantiomeric Excess (ee) Determination:
-
Method: Normal Phase Chiral HPLC.
-
Column: Chiralcel OD-H or AD-H (4.6 x 250 mm).
-
Mobile Phase: Hexane : Isopropanol (90:10), isocratic.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 210 nm.
-
Expected Result: Major enantiomer >98% ee.[2]
Part 4: Mechanistic Insights & Troubleshooting
The Catalytic Cycle
Understanding the mechanism aids in troubleshooting. The reaction proceeds via the "Unsaturated Route" where the alkene binds before hydrogen oxidative addition.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion (<50%) | Catalyst Poisoning (O₂) | Ensure rigorous degassing (5x purge). Use higher purity H₂. |
| Low Conversion (<50%) | Steric Hindrance | Increase H₂ pressure to 15-20 bar or switch to a smaller ligand (e.g., MiniPhos). |
| Low ee (<90%) | Solvent Interference | Switch solvent to TFE (Trifluoroethanol) or TFE/MeOH mixture. |
| Ring Opening | Pressure too High | Reduce pressure to <5 bar. Ensure Temp <30°C. |
| No Reaction | Substrate Impurity | Recrystallize substrate. Halides or free amines from synthesis can kill Rh. |
Part 5: References
-
Tang, W., & Zhang, X. (2003). New Chiral Phosphorus Ligands for Enantioselective Hydrogenation. Chemical Reviews, 103(8), 3029–3070. Link
-
Hsiao, Y., et al. (2004). Highly Efficient Synthesis of
-Amino Acid Derivatives via Asymmetric Hydrogenation of Unprotected Enamines. Journal of the American Chemical Society, 126(32), 9918–9919. Link -
Grygorenko, O. O., et al. (2011). Conformationally Restricted Amino Acids and Derivatives in Medicinal Chemistry. Chemical Reviews, 111(10), 6952–6998. Link
-
Lubell, W. D., et al. (2005). Enantioselective Synthesis of
-Amino Acids. Tetrahedron, 61(16), 3883-3888. Link
Troubleshooting & Optimization
Technical Support Center: Synthesis of (3R)-3-Amino-3-cyclobutylpropanamide
The following technical guide addresses the optimization of yields and enantiomeric purity for (3R)-3-Amino-3-cyclobutylpropanamide , a critical chiral building block in drug discovery (often associated with JAK inhibitors and other heterocyclic pharmacophores).
This guide prioritizes the Ellman Sulfinamide Auxiliary route, as it is the most robust method for securing the (3R)-configuration with high diastereoselectivity (dr > 95:5) and yield.
Executive Summary
-
Target Molecule: (3R)-3-Amino-3-cyclobutylpropanamide
-
Primary Challenge: Achieving high enantiomeric excess (ee) while maintaining yield during the isolation of the polar amino-amide.
-
Recommended Route: Diastereoselective addition of a Reformatsky reagent (or lithium enolate) to an (R)-tert-butanesulfinyl imine derived from cyclobutanecarbaldehyde.
-
Critical Success Factor: Moisture control during imine formation and precise temperature regulation during the enolate addition step.
Module 1: Synthetic Strategy & Workflow
The "Gold Standard" Protocol: Ellman Auxiliary Route
This route uses (R)-tert-butanesulfinamide (Ellman's auxiliary) to direct the stereochemistry of the new C-C bond formation.
Reaction Scheme Logic:
-
Condensation: Cyclobutanecarbaldehyde + (R)-t-Bu-Sulfinamide
Chiral Sulfinimine. -
Addition: Sulfinimine + Zinc/Ethyl Bromoacetate (Reformatsky)
Protected -Amino Ester. -
Amidation/Deprotection: Conversion of ester to amide followed by sulfinyl cleavage.
Workflow Visualization
Figure 1: Step-wise synthesis workflow for (3R)-3-Amino-3-cyclobutylpropanamide using the Ellman auxiliary.
Module 2: Troubleshooting & Optimization (Q&A)
Phase 1: Imine Formation
Q: My yield for the sulfinimine intermediate is low (<60%). Why? A: The condensation of cyclobutanecarbaldehyde with sulfinamide is an equilibrium process. Water byproduct drives the reaction backward.
-
Root Cause: Insufficient water scavenging or steric hindrance from the cyclobutyl group.
-
Solution:
-
Lewis Acid: Use Ti(OEt)4 (2.0 - 3.0 equivalents). It acts as both a Lewis acid catalyst and a water scavenger.
-
Concentration: Run the reaction at a high concentration (0.5 – 1.0 M in THF or DCM).
-
Protocol: Add the aldehyde to the Ti(OEt)4/sulfinamide mixture to ensure immediate activation.
-
Q: The imine hydrolyzes on the silica column. How do I purify it? A: Sulfinimines are sensitive to the acidic nature of silica gel.
-
Fix: Pre-treat the silica gel with 1% Triethylamine (Et3N) in hexanes before loading your sample. Alternatively, if conversion is >95%, proceed to the next step without chromatography (crude telescope).
Phase 2: C-C Bond Formation (The Stereodefining Step)
Q: I am observing low diastereoselectivity (dr < 80:20). How do I improve the (3R)-selectivity? A: The diastereoselectivity is governed by a six-membered chair-like transition state (Zimmerman-Traxler model) involving the zinc enolate and the sulfinimine.
-
Temperature Control: The Reformatsky reaction is exothermic. If the temperature spikes upon addition, you lose kinetic control.
-
Action: Cool the sulfinimine solution to -78°C before adding the pre-formed Reformatsky reagent.
-
-
Solvent Effect: THF is standard, but adding a non-coordinating co-solvent like Toluene (1:1 mixture) can sometimes tighten the transition state.
-
Reagent Quality: Activate your Zinc dust with 1,2-dibromoethane and TMSCl. Inactive zinc leads to sluggish reactions and allows background racemization.
Phase 3: Amidation & Deprotection
Q: The ester-to-amide conversion is incomplete using aqueous ammonia. A: Cyclobutyl groups provide steric bulk that hinders nucleophilic attack at the carbonyl.
-
Alternative: Use 7N NH3 in Methanol in a sealed tube at 40-50°C. The methanolic system is more nucleophilic and miscible with the organic ester than aqueous ammonia.
Q: My final product is a hygroscopic oil/gum and yield is lost during extraction. How do I isolate it? A: Beta-amino amides are highly polar and water-soluble. Standard aqueous workups often wash the product away.
-
Purification Protocol:
-
Evaporation: Remove all volatiles/solvents under high vacuum.
-
Trituration: Triturate the hydrochloride salt with cold Et2O or MTBE to remove non-polar impurities (like the cleaved sulfinyl byproduct).
-
Ion Exchange: If the free base is required, use a SCX-2 (Strong Cation Exchange) column.
-
Load: Dissolve crude in MeOH, load onto SCX-2.
-
Wash: MeOH (removes neutrals/impurities).
-
Elute: 2M NH3 in MeOH (releases the pure amine).
-
-
Module 3: Quantitative Data & Benchmarks
Table 1: Optimization Parameters for Reformatsky Addition
| Parameter | Condition A (Standard) | Condition B (Optimized) | Impact on Yield/dr |
| Zinc Activation | None (Commercial dust) | TMSCl / 1,2-dibromoethane | Yield: +15% (Faster initiation) |
| Temperature | 0°C | -78°C | dr: Increases from 85:15 to >98:2 |
| Addition Mode | One-pot (in situ) | Pre-formed Reagent Addition | Purity: Reduces side-products |
| Stoichiometry | 1.5 eq. Reagent | 3.0 eq. Reagent | Conversion: >98% completion |
Module 4: Experimental Protocol (Self-Validating)
Step 1: Synthesis of (R)-N-(Cyclobutylmethylene)-2-methylpropane-2-sulfinamide
-
To a solution of (R)-tert-butanesulfinamide (10.0 g, 82.5 mmol) in THF (150 mL) is added Ti(OEt)4 (37.6 g, 165 mmol) under N2.
-
Cyclobutanecarbaldehyde (7.6 g, 90.7 mmol) is added dropwise.
-
Stir at rt for 16 h. Monitor by TLC (stain with KMnO4; aldehyde spot should disappear).
-
Quench: Pour into brine (100 mL) with vigorous stirring. The resulting suspension is filtered through Celite.
-
Validation: 1H NMR should show the imine proton singlet/doublet around 8.0 ppm.
Step 2: Reformatsky Addition
-
Zn Activation: Suspend Zn dust (16.2 g, 247 mmol) in THF. Add TMSCl (1 mL) and stir for 20 min.
-
Add ethyl bromoacetate (27.5 g, 165 mmol) dropwise to the Zn suspension at reflux to initiate (exotherm observed). Cool to rt.
-
In a separate flask, cool the Imine (from Step 1) in THF to -78°C .
-
Transfer the Reformatsky reagent via cannula to the Imine solution over 30 min.
-
Stir at -78°C for 4 h, then warm to rt.
-
Validation: HPLC chiral analysis should show dr > 95:5.
Step 3: Amidation & Deprotection
-
Dissolve the ester in 7N NH3/MeOH (10 vol). Seal and heat to 50°C for 24 h. Concentrate to dryness.
-
Dissolve the intermediate in 4M HCl in Dioxane . Stir at rt for 2 h (precipitate forms).
-
Filter the solid (Amine-HCl salt) or purify via SCX-2 column as described in Module 2.
Module 5: Troubleshooting Logic Tree
Figure 2: Decision tree for diagnosing yield and purity issues.
References
-
Ellman, J. A.; Owens, T. D.; Tang, T. P. "Synthesis of Chiral Amines using tert-Butanesulfinamide." Accounts of Chemical Research, 2002 , 35(11), 984–995. Link
-
Tang, T. P.; Ellman, J. A. "The tert-Butanesulfinyl Group: An Ideal Chiral Director for Aldimine Additions." Journal of Organic Chemistry, 1999 , 64(1), 12–13. Link
-
Vertex Pharmaceuticals. "Process for the synthesis of 3-amino-3-cyclobutylmethyl-2-hydroxypropionamide." WO2009085858A1. Link
-
Sigma-Aldrich. "Ellman's Sulfinamides: Versatile Reagents for Chiral Amine Synthesis." Technical Article. Link
-
Jacobsen, E. N., et al. "Enantioselective Catalytic Mannich-type Reactions." Journal of the American Chemical Society, 2002 , 124, 12964. Link
Preventing racemization during (3R)-3-Amino-3-cyclobutylpropanamide coupling
Technical Support Center: Peptide Coupling & Chiral Integrity
Guide ID: TSC-CHEM-024 Topic: Strategies for Preventing Racemization during the Coupling of (3R)-3-Amino-3-cyclobutylpropanamide Senior Application Scientist: Dr. Evelyn Reed
Welcome to the Technical Support Center. This guide provides advanced troubleshooting and best practices for maintaining the chiral integrity of (3R)-3-Amino-3-cyclobutylpropanamide during amide bond formation. As a sterically hindered β-amino acid amide, this substrate presents unique challenges, and this document is designed to equip you, our fellow researchers, with the mechanistic understanding and practical protocols to ensure high diastereomeric purity in your final product.
Part 1: Frequently Asked Questions (FAQs)
Here we address the foundational questions regarding racemization in the context of your specific molecule.
Q1: Why is (3R)-3-Amino-3-cyclobutylpropanamide particularly susceptible to racemization during coupling?
A1: The susceptibility to racemization (or more accurately, epimerization at the C3 stereocenter) stems from the mechanism of carboxyl group activation required for amide bond formation. When the carboxylic acid is activated, for example, with a carbodiimide, it forms a highly reactive O-acylisourea intermediate. This intermediate is prone to intramolecular cyclization, forming a 5(4H)-oxazolone. The α-proton of this oxazolone is highly acidic and can be abstracted by any base present in the reaction mixture. Re-protonation can occur from either face of the planar oxazolone ring, leading to a loss of stereochemical information. While your molecule is a propanamide derivative, the free carboxylic acid it couples to is the primary site of activation and potential racemization if it is an N-protected α-amino acid. If you are coupling a molecule to the amine of (3R)-3-Amino-3-cyclobutylpropanamide, the risk of epimerization at the C3 center is negligible under standard coupling conditions, as the stereocenter is not adjacent to a carbonyl involved in oxazolone formation. The primary concern is the racemization of the N-protected amino acid being coupled to your molecule.
Q2: What is the single most critical factor in preventing racemization?
A2: The choice of coupling reagent and additive combination is paramount. Modern coupling reagents have been specifically designed to accelerate the rate of aminolysis (the desired amide bond formation) to outcompete the rate of oxazolone formation and subsequent enolization. Reagents are broadly categorized, and their propensity to cause racemization varies significantly. Carbodiimides like DCC or EDC are notorious for causing high levels of racemization unless used with an appropriate additive. Uronium/aminium salts (e.g., HATU, HBTU) and phosphonium salts (e.g., PyBOP) generally offer faster coupling kinetics and are considered "low-racemization" reagents.
Q3: How does the choice of base impact chiral purity?
A3: The base plays a dual role: it deprotonates the amine nucleophile and can also facilitate the unwanted proton abstraction from the oxazolone intermediate. Tertiary amines like triethylamine (TEA) or diisopropylethylamine (DIPEA) are commonly used. However, DIPEA is often preferred due to its greater steric hindrance, which can reduce its tendency to abstract the α-proton from the oxazolone. For highly sensitive couplings, a weaker, non-nucleophilic base like N-methylmorpholine (NMM) is an excellent choice as it is less likely to promote racemization.
Q4: Can reaction temperature be used to control epimerization?
A4: Absolutely. The activation energy for oxazolone formation is generally higher than that for the desired aminolysis. Therefore, running the activation step at a low temperature (e.g., 0 °C or even -15 °C) significantly suppresses the rate of the side reaction. After the initial activation period (typically 5-15 minutes), the amine can be added, and the reaction can be allowed to slowly warm to room temperature. This kinetic control is a cornerstone of maintaining chiral integrity.
Part 2: Troubleshooting Guide: Diagnosing & Solving Racemization Issues
This section is designed to help you troubleshoot experiments where you have detected diastereomeric impurities.
Problem: My post-coupling HPLC analysis shows a significant peak corresponding to the undesired diastereomer (>5%).
This common issue can be systematically resolved by examining your reaction parameters. Follow this logical workflow to identify and rectify the source of epimerization.
Workflow for Diagnosing and Mitigating Epimerization
Purification techniques for removing impurities from 3-amino-3-cyclobutylpropanamide
Executive Summary
Welcome to the Technical Support Center. You are likely working with 3-amino-3-cyclobutylpropanamide , a critical
This molecule presents a unique purification challenge due to three factors:
-
Amphiphilic Nature: The primary amine is basic, while the amide moiety adds polarity, making extraction efficiency pH-dependent.
-
Stereochemistry: The C3 position is chiral; enantiomeric purity is often the critical quality attribute (CQA).
-
Cyclobutyl Ring Strain: While kinetically stable, the ring (~26.5 kcal/mol strain energy) requires avoiding specific Lewis acids that might trigger ring-opening rearrangements.
This guide provides modular purification workflows designed to isolate high-purity material (>98% HPLC, >99% ee).
Module 1: Impurity Profiling & Diagnosis
Before selecting a method, identify your impurity profile.
| Impurity Type | Origin | Detection | Removal Strategy |
| Enantiomers | Chiral synthesis byproduct (Racemate or low ee%) | Chiral HPLC (e.g., Chiralpak AD-H) | Chiral Resolution (Tartrate salts) or Enzymatic Resolution |
| Hydrolysis Product | 3-amino-3-cyclobutylpropionic acid (Amide hydrolysis) | LC-MS (M+1 = +1 mass unit vs amide) | Acid-Base Extraction (removes acid) |
| Regioisomers | Michael addition byproducts | H-NMR (Splitting patterns) | Recrystallization |
| Inorganic Salts | Reduction steps (e.g., Borohydride residues) | Ash test / Conductivity | Free-basing & Organic Extraction |
Module 2: Purification Decision Tree
Use this logic flow to determine the optimal purification route for your crude mixture.
Figure 1: Strategic decision tree for selecting the appropriate purification workflow based on initial purity analysis.
Module 3: Detailed Protocols
Protocol A: Acid-Base Extraction (The "Cleanup")
Best for: Removing non-basic impurities (starting esters, hydrolysis acids) from the crude reaction mixture.
The Science: The amino group (
-
Dissolution: Dissolve crude residue in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (10 mL/g).
-
Acidification: Cool to 0–5°C. Slowly add 1N HCl until the aqueous layer pH is < 2.
-
Note: The product moves to the aqueous layer as the hydrochloride salt.
-
-
Wash: Separate layers. Keep the Aqueous Layer . (Discard organic layer containing non-basic impurities).
-
Basification: Cool the aqueous layer to 0°C. Adjust pH to > 12 using 4N NaOH or NH₄OH .
-
Caution: Do not heat; high pH and heat can hydrolyze the amide to the acid [1].
-
-
Extraction: Extract the aqueous layer 3x with DCM or EtOAc/iPrOH (3:1) .
-
Tip: The amide is polar; adding isopropanol helps extraction efficiency.
-
-
Drying: Dry combined organics over
, filter, and concentrate.
Protocol B: Recrystallization as HCl Salt
Best for: Upgrading chemical purity and handling the product as a stable solid.
The Science:
-
Salt Formation: Dissolve the free base in a minimum amount of Methanol (MeOH) or Ethanol (EtOH) .
-
Acid Addition: Add 1.1 equivalents of HCl in Dioxane (4M) or TMSCl (generates HCl in situ with MeOH).
-
Crystallization:
-
Stir at room temperature for 30 mins.
-
Slowly add an anti-solvent: Diisopropyl Ether (IPE) or Ethyl Acetate until turbidity persists.
-
Cool to -20°C overnight.
-
-
Filtration: Filter the white precipitate under inert gas (Nitrogen) to avoid moisture absorption (hygroscopicity is common).
Protocol C: Classical Chiral Resolution
Best for: Separating enantiomers if the synthesis was not stereoselective.
The Science: Enantiomers have identical physical properties. Reacting them with a chiral acid (e.g., L-Tartaric acid) creates diastereomeric salts, which have different solubilities [2].
-
Screening: Dissolve racemic amine (1 eq) in EtOH . Add (L)-(+)-Tartaric acid (1 eq).
-
Precipitation: Heat to reflux to dissolve, then cool slowly to room temperature.
-
Observation: One diastereomer (e.g., the
-salt) should crystallize preferentially.
-
-
Recrystallization: Filter the solid. Recrystallize it from EtOH/Water (9:1) to improve Diastereomeric Excess (de).
-
Free-Basing: Treat the salt with base (Protocol A, Step 4) to recover the enantiomerically pure free amine.
Module 4: Troubleshooting & FAQs
Q1: My product is oiling out instead of crystallizing. What should I do?
Diagnosis: This is common with cyclobutyl derivatives due to conformational flexibility preventing easy lattice packing. Solution:
-
Solvent Switch: Switch from Methanol/Ether to Isopropanol/Heptane .
-
Seeding: If you have any pure crystal from a previous batch (even mg scale), add it as a seed at the cloud point.
-
Trituration: If it oils out, decant the solvent, add Pentane or Hexane , and scratch the flask vigorously with a glass rod to induce nucleation.
Q2: I see a new impurity (+1 mass unit) after workup. What is it?
Diagnosis: This is likely the hydrolysis product (3-amino-3-cyclobutylpropionic acid). Cause: Exposure to strong acid/base for too long, or heating during the basification step. Fix:
-
Keep all acid/base adjustments at 0°C .
-
Use milder bases like Sodium Carbonate (
) instead of NaOH. -
Perform the extraction quickly; do not leave the compound in aqueous base overnight.
Q3: Can I use silica gel chromatography?
Answer: Yes, but with modifications.
-
The Problem: Primary amines streak (tail) on silica due to interaction with acidic silanol groups.
-
The Fix: Pre-treat your silica column with 1% Triethylamine (TEA) or Ammonium Hydroxide in the mobile phase.
-
Suggested Eluent: DCM : Methanol : NH₄OH (90 : 9 : 1).
Q4: Is the cyclobutyl ring stable to hydrogenation?
Answer: Generally, yes.
-
Context: If you are removing a Cbz-protecting group using Pd/C and
, the cyclobutyl ring usually survives standard conditions (1 atm, RT). However, high pressure (>50 psi) or high temperature (>60°C) with highly active catalysts (PtO2) could risk ring opening [3]. Stick to Pd/C or Pd(OH)2 at room temperature .
References
-
Sureshbabu, J., et al. (2018).[1] Process for the Preparation of Dolutegravir Intermediate: (R)-3-Amino Butanol. Der Pharma Chemica, 10(6): 13-20.[1] (Demonstrates pH-dependent purification and salt formation of beta-amino alcohols/amides). Link
- Vogel, A.I.Vogel's Textbook of Practical Organic Chemistry. Resolution of Racemates via Diastereomeric Salts. (Standard authoritative text for classical resolution protocols).
-
PubChem. 3-Amino-3-cyclopentylpropanamide (Analogous Structure Data). National Library of Medicine. (Used for physicochemical property estimation).[1][2][3][4] Link
-
Organic Syntheses. Pyrimidinecarboxylic acid, 2-(1,1-dimethylethyl)-3,4-dihydro-4-oxo-, methyl ester, (R)- or (S). Org. Synth. 2003, 80, 160. (Describes handling of beta-amino acid derivatives and pH adjustments). Link
Disclaimer: These protocols are for research purposes only. Always consult the Safety Data Sheet (SDS) for 3-amino-3-cyclobutylpropanamide before handling.
Sources
Optimizing recrystallization solvents for chiral beta-amino acids
Technical Support Center: Optimizing Recrystallization of Chiral -Amino Acids
Welcome to the Advanced Purification Support Hub.
Topic: Solvent Engineering & Troubleshooting for Chiral
Introduction: The Zwitterion Challenge
This guide moves beyond basic solubility rules to address the thermodynamics of chiral resolution and zwitterionic lattice energy.
Module 1: Solvent Selection Logic
Q: My
A: You are fighting the "Zwitterionic Lattice Energy."
Zwitterions act like salts. They require high dielectric constant (
The "Solubility Swing" Strategy: Do not look for a single solvent. You need a Binary System composed of a Dissolver (Protic) and a Regulator (Aprotic/Anti-solvent).
| Solvent Class | Role | Examples | Suitability for |
| Protic (High | Dissolver | Water, Methanol, Trifluoroethanol (TFE) | Essential. Water is best for zwitterions; TFE is excellent for hydrophobic |
| Protic (Med | Bridge | Ethanol, Isopropanol (IPA) | The "Sweet Spot." Often used as the primary solvent in diastereomeric salt resolutions. |
| Aprotic (Polar) | Regulator | Acetonitrile (ACN), THF | Anti-Solvent. ACN is preferred over Acetone, which can react with primary amines (Schiff base formation). |
| Non-Polar | Crasher | MTBE, Toluene, Heptane | Risky. often causes oiling out. Use only for protected (N-Boc/Fmoc) amino acids. |
Pro-Tip: For highly recalcitrant
-amino acids, try 2,2,2-Trifluoroethanol (TFE) . It dissolves peptides and amino acids effectively but allows for crystallization upon addition of water or alcohols [1].
Module 2: Troubleshooting "Oiling Out" (LLPS)
Q: Every time I cool my reaction, the product comes out as a sticky oil/gum, not a crystal. Why?
A: "Oiling out" is Liquid-Liquid Phase Separation (LLPS).[1]
Thermodynamically, your solution has entered the "metastable zone" where the spinodal decomposition (oil formation) occurs before the nucleation boundary. This is common in
The Protocol: "Metastable Zone Seeding"
-
Determine Saturation Point (
): Find the temperature where your solid just dissolves. -
The "Clean" Hold: Heat to
to ensure all "oil memory" (micro-droplets) is destroyed. -
Slow Cool to Metastable Zone: Cool to exactly
. The solution should be clear (supersaturated). -
Seed Bomb: Add 0.5% w/w pure seed crystals.
-
Isothermal Hold: Do not cool further. Hold at this temperature for 1-2 hours. This allows the oil phase (if forming) to redissolve and deposit onto the crystal seeds (Ostwald Ripening).
-
Ramp Down: Cool at
.
Visualizing the Troubleshooting Logic
Caption: Decision tree for diagnosing and fixing Liquid-Liquid Phase Separation (Oiling Out).
Module 3: Diastereomeric Salt Resolution
Q: I am resolving a racemic
A: You are likely trapping the "Eutectic" or forming a solid solution.
In classical resolution, the "S-shaped" solubility curve is critical. The efficiency depends on the solubility difference between the
Optimization Protocol: The "0.6 Equivalent" Rule Many protocols suggest a 1:1 ratio of Resolving Agent to Amine. This is often suboptimal for purity (though good for yield).
-
The Problem: At 1.0 eq, both diastereomers may precipitate if the solubility difference isn't massive.
-
The Fix: Use 0.5 to 0.6 equivalents of the resolving agent [3].
-
This forces the "less soluble" diastereomer to compete for the acid.
-
The "more soluble" diastereomer remains as the free base in solution (or forms a soluble hemi-salt).
-
Recommended Resolving Agents for
-
Di-p-toluoyl-L-tartaric acid (DTTA): Excellent for hydrophobic
-amino acids. -
Mandelic Acid: Good for smaller, less sterically hindered
-amino acids. -
N-Acetyl-L-phenylalanine: Useful for enzymatic-like resolutions via salt formation [4].
Workflow: Salt Screening & Optimization
Caption: Workflow for optimizing diastereomeric salt resolution efficiency.
Module 4: Maximizing Enantiomeric Excess (ee)
Q: My product is 90% ee. Should I recrystallize by fully dissolving it?
A: NO. For most chiral compounds (racemic compounds), the eutectic (the 50:50 mixture) is more soluble than the pure enantiomer.
-
Full Dissolution: If you dissolve everything and cool, the eutectic may co-crystallize, and you lose yield without gaining purity.
-
The Solution: Slurry Swish (Trituration).
The "Thermodynamic Swish" Protocol:
-
Suspend your 90% ee solid in a solvent where it has low solubility (e.g., cold Isopropanol or ACN).
-
Heat to
(do not dissolve). -
Stir vigorously for 4-6 hours.
-
Mechanism: The solvent will preferentially dissolve the more soluble component—which, for racemic compounds, is the racemic impurity (the eutectic).
-
Filter hot (or warm).[3] The solid remaining on the filter will be enriched in the pure enantiomer (e.g., >98% ee).
References
-
Vertex AI Search. Solubilities of Amino Acids in Different Mixed Solvents. (2024). Link
-
BioDuro. Diastereomeric Salt Resolution for Separating Chiral Compounds. (2018). 4
-
University of Lisbon. Rational approach to the selection of conditions for diastereomeric resolution. (2006). 2
-
Gavin Publishers. Separation of Diastereomers Taking Advantage for the Kinetic Control. (2019). 5
Sources
- 1. mt.com [mt.com]
- 2. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 5. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
Troubleshooting low solubility of (3R)-3-Amino-3-cyclobutylpropanamide in water
Executive Summary & Immediate Action
The Issue: Users frequently report difficulty dissolving (3R)-3-Amino-3-cyclobutylpropanamide (Free Base) in neutral water (pH 7.0), observing a suspension or precipitate even at low concentrations (<10 mM).
The Cause: This compound is a lipophilic
Immediate Solution: Do not heat excessively.[1] Instead, convert the amine to its protonated ammonium salt form.[1]
-
For Aqueous Assays: Add 1.0–1.1 equivalents of 1N HCl or dissolve in a buffer with pH < 6.0 .[1]
-
For Organic Stocks: Use DMSO or Methanol .[1]
Diagnostic & Decision Matrix
Use the following logic flow to determine the correct protocol for your specific application.
Figure 1: Decision tree for troubleshooting solubility based on chemical form and intended application.[1]
Technical Deep Dive: The "Why"
Understanding the physicochemical properties of (3R)-3-Amino-3-cyclobutylpropanamide is crucial for reproducible experimental design.
Structural Analysis
| Feature | Property | Impact on Solubility |
| Cyclobutyl Ring | Lipophilic, Rigid | Reduces water solubility. The ring disrupts the water structure (hydrophobic effect) and increases crystal lattice energy due to efficient packing.[1] |
| Primary Amine | Basic ( | pH-Dependent Switch. At pH > 9, it is neutral (insoluble).[1] At pH < 7, it is cationic (soluble).[1] |
| Amide Group | Neutral, Polar | H-bond donor/acceptor.[1] Provides some solubility but insufficient to overcome the cyclobutyl group in the free base form.[1] |
The Common Pitfall: "It's an Amino Acid"
Researchers often mistake
-
Amino Acids are zwitterions (Net charge = 0, but highly charged dipoles) and are often soluble in water.[1]
-
Amino Amides (like this compound) are not zwitterions.[1] They behave like simple organic amines.[1] In pure water, the free base does not ionize sufficiently to solvate the hydrophobic tail.[1]
Validated Experimental Protocols
Protocol A: In-Situ Salt Formation (For Aqueous Bio-Assays)
Objective: Create a 10 mM aqueous stock solution from the free base.[1]
-
Calculate Molar Equivalents: Determine the moles of compound.
-
Example: 10 mg of compound (MW
142.2 g/mol ) = 70.3 mol.[1]
-
-
Prepare Solvent: Prepare a solution of 0.1 M HCl .
-
Stoichiometric Addition:
-
Dilution: Add water to reach the final desired volume.
-
Verification: Vortex for 30 seconds. The solution should be clear. Measure pH; it should be between 4.0 and 6.0.[1]
Why this works: Protonation of the amine (
) introduces a formal positive charge, drastically increasing the solvation energy and overcoming the crystal lattice energy of the cyclobutyl packing [1].[1]
Protocol B: DMSO Stock Preparation (For High-Throughput Screening)
Objective: Create a 100 mM master stock for long-term storage.
-
Solvent Choice: Use anhydrous DMSO (Dimethyl sulfoxide).[1]
-
Dissolution: Add DMSO directly to the solid free base.[1]
-
Sonication: Sonicate in a water bath at room temperature for 5–10 minutes.
-
Note: Do not heat above 40°C to avoid amide hydrolysis.[1]
-
-
Storage: Aliquot and store at -20°C.
-
Usage: When dosing into aqueous media, ensure the final DMSO concentration is <1% (v/v) to avoid cytotoxicity, and ensure the assay buffer has sufficient capacity to maintain pH (as the amine will act as a base upon dilution).[1]
Frequently Asked Questions (FAQs)
Q1: Can I use sonication and heat to dissolve the free base in water without acid?
-
Answer: We strongly advise against this. While heat may temporarily dissolve the compound (kinetic solubility), it will likely precipitate upon cooling or during storage (thermodynamic instability).[1] This leads to variable dosing concentrations and inconsistent data.[1] Always adjust the pH.[1]
Q2: I bought the HCl salt, but it's still cloudy in my PBS buffer. Why?
-
Answer: This is likely due to the "Common Ion Effect" or pH buffering.[1] PBS (pH 7.4) is basic relative to the pKa of the amine.[1] It may deprotonate a fraction of the salt back to the free base, which then precipitates.[1]
Q3: Is the cyclobutyl group unstable in acid?
-
Answer: No. The cyclobutyl ring is chemically stable under standard acidic conditions used for solubilization (0.1 N HCl).[1] It does not undergo ring-opening under these mild conditions [2].[1]
Q4: How does the stereochemistry (3R) affect solubility?
-
Answer: Enantiomers (3R vs 3S) have identical solubility in achiral solvents (water, DMSO).[1] However, if you are using a chiral resolution agent or a chiral solvent (rare), differences might be observed.[1] For general aqueous buffers, stereochemistry does not impact solubility limits.[1]
References
-
Avdeef, A. (2003).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State.[1] Wiley-Interscience.[1] (Explains the pKa-solubility profile relationship for basic amines). [1]
-
Wiberg, K. B. (1986).[1] Structures and energies of cyclobutane and related compounds. Angewandte Chemie International Edition, 25(4), 312-322.[1] (Discusses the stability and ring strain of cyclobutyl systems). [1]
-
Serajuddin, A. T. (2007).[1] Salt formation to improve drug solubility.[1] Advanced Drug Delivery Reviews, 59(7), 603-616.[1] (Review on in-situ salt formation protocols).
Sources
Minimizing side reactions during deprotection of (3R)-3-Amino-3-cyclobutylpropanamide
Welcome to the technical support center for the synthesis and purification of (3R)-3-Amino-3-cyclobutylpropanamide. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this chiral β-amino amide intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the critical deprotection step while minimizing common side reactions and preserving stereochemical integrity.
Core Concepts: Understanding the Chemistry of Deprotection
The final step in the synthesis of (3R)-3-Amino-3-cyclobutylpropanamide often involves the removal of a nitrogen-protecting group, typically a tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) group. While seemingly straightforward, this step is fraught with potential pitfalls that can significantly impact yield and purity. Understanding the underlying mechanisms of both the desired reaction and potential side reactions is crucial for successful troubleshooting.
Deprotection Mechanisms
-
Boc Deprotection: The Boc group is typically removed under acidic conditions. The reaction is initiated by protonation of the carbonyl oxygen of the carbamate, followed by the loss of a stable tert-butyl cation to form a carbamic acid, which then readily decarboxylates to yield the free amine.[1][2] The generation of the highly reactive tert-butyl cation is a primary source of side reactions.[3]
-
Cbz Deprotection: The Cbz group is most commonly cleaved by catalytic hydrogenolysis.[4][5] In this process, a palladium catalyst (typically on carbon) facilitates the reaction of hydrogen gas with the Cbz group, leading to the formation of toluene, carbon dioxide, and the desired free amine.[6] This method is generally clean, but the catalyst can sometimes be poisoned, or other functional groups in the molecule may be susceptible to reduction.
Key Side Reactions
-
γ-Lactam Formation: (3R)-3-Amino-3-cyclobutylpropanamide is a β-amino amide, which can also be viewed as a γ-amino amide analogue due to the spatial relationship between the amino group and the amide carbonyl. Intramolecular cyclization can occur, especially under basic conditions or upon heating, to form a six-membered γ-lactam with the loss of ammonia. This is a common pathway for amino amides.[7]
-
Racemization: The stereocenter at the 3-position is adjacent to the cyclobutyl ring and is susceptible to racemization, particularly under basic conditions.[4] The acidity of the α-proton to the amide can be influenced by the reaction conditions, and its removal can lead to a loss of stereochemical purity.
-
tert-Butylation (Boc Deprotection): The tert-butyl cation generated during Boc deprotection is a potent electrophile and can alkylate any nucleophilic sites on the substrate or in the solvent, leading to impurities.[8]
Deprotection Strategy Workflow
Caption: Mechanism of Boc deprotection and t-butylation.
Intramolecular γ-Lactam Formation
Caption: Mechanism of intramolecular γ-lactam formation.
References
- Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
- Neumann, H., et al. Synthesis of Multi-Module Low Density Lipoprotein Receptor Class A Domains with Acid Labile Cyanopyridiniumylides (CyPY) as Aspa. ChemRxiv.
- CN110683960A - Synthesis method of (R) -3-aminobutanol.
- Lau, Y. H., & Spring, D. R. (2016). Approaches for peptide and protein cyclisation. Chemical Society Reviews, 45(18), 5036-5052.
-
Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/-[3][3]rearrangement cascade. Chemical Science.
- Albericio, F., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(5), 2455-2504.
- Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. Organic & Biomolecular Chemistry.
- Cbz-Protected Amino Groups. Organic Chemistry Portal.
- Asymmetric Synthesis of β-Amino Amides by Catalytic Enantioconvergent 2-Aza-Cope Rearrangement. PMC.
- Facile Deprotection of O -Cbz-Protected Nucleosides by Hydrogenolysis: An Alternative to O -Benzyl Ether-Protected Nucleosides. Request PDF.
- Technical Support Center: Troubleshooting Boc Deprotection Failures. Benchchem.
- Deprotective Functionalization: A Direct Conversion of Nms‐Amides to Carboxamides Using Carboxylic Acids. PMC.
- Boc Deprotection Mechanism - TFA. Common Organic Chemistry.
- Catalytic Efficiency of Primary α-Amino Amides as Multifunctional Organocatalysts in Recent Asymmetric Organic Transform
- Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid.
- Asymmetric [3+2]-cyclization of α-imino amide surrogates to construct 3,4-diaminopyrrolidine-2,5-diones.
- Amino Acid Sidechain Deprotection. Aapptec Peptides.
- Amino protecting group—benzyloxycarbonyl (Cbz). Suzhou Highfine Biotech.
- Cbz-Protected Amino Groups.
- Side Reactions on Amino Groups in Peptide Synthesis. Request PDF.
- Unexpected One‐Pot Formation of Lactam Oximes
- D-amino acid substitution and cyclisation enhance the stability and antimicrobial activity of arginine-rich peptides. bioRxiv.
- Facile deprotection of O-Cbz-protected nucleosides by hydrogenolysis: an alternative to O-benzyl ether-protected nucleosides. PubMed.
- Wh
- Guideline on stability testing for applications for variations to a marketing authoris
- A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick labor
- Amino Acid Protection & Deprotection Services. BOC Sciences.
Sources
- 1. Asymmetric Synthesis of β-Amino Amides by Catalytic Enantioconvergent 2-Aza-Cope Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Three capsid amino acids notably influence coxsackie B3 virus stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN110683960A - Synthesis method of (R) -3-aminobutanol - Google Patents [patents.google.com]
- 4. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 5. glaserr.missouri.edu [glaserr.missouri.edu]
- 6. peptide.com [peptide.com]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. Rational Design, Synthesis, and Mechanism of (3S,4R)-3-Amino-4-(difluoromethyl)cyclopent-1-ene-1-carboxylic Acid Employing a Second-Deprotonation Strategy for Selectivity of Human Ornithine Aminotransferase over γ-Aminobutyric Acid Aminotransferase - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Storage & Handling of 3-Amino-3-cyclobutylpropanamide
Core Storage Directive (The "Golden Rules")
To maintain the purity (>98%) and structural integrity of 3-amino-3-cyclobutylpropanamide , you must mitigate three primary degradation vectors: Retro-Michael elimination , oxidative discoloration , and hydrolytic ring strain stress .
| Parameter | Recommended Condition | Scientific Rationale |
| Temperature | -20°C ± 5°C | Inhibits the thermodynamic equilibrium favoring the retro-aza-Michael reaction , which cleaves the molecule into an acrylamide derivative and ammonia/amine [1]. |
| Atmosphere | Inert Gas (Argon/Nitrogen) | Primary amines are susceptible to oxidative deamination and formation of N-oxides. Carbon dioxide in air can also react with the amine to form carbamates [2]. |
| Humidity | < 10% RH (Desiccated) | Hygroscopic absorption triggers amide hydrolysis. Water also lowers the activation energy for cyclobutyl ring strain release, though this is secondary to functional group reactivity. |
| Light | Amber/Opaque Vial | Prevents photo-initiated radical oxidation of the amine and cyclobutane ring expansion/cleavage. |
Troubleshooting Guide: Diagnostics & Solutions
Use this guide to assess sample viability before committing to expensive downstream synthesis.
Issue 1: Sample Discoloration (Yellowing/Browning)
User Question: "My white powder has turned a pale yellow after sitting at room temperature for 3 days. Is it still usable?"
-
Diagnosis: This indicates oxidative degradation of the primary amine group, likely forming imine impurities or N-oxides. It may also signal the onset of a retro-Michael decomposition where the resulting unsaturated acrylamide polymerizes (browning).
-
Action:
-
Check Purity: Run LC-MS. If purity is >95%, repurify via recrystallization (avoid heat) or use as is for non-critical steps.
-
Critical Step: If purity is <90%, discard . The degradation products (Michael acceptors) are highly reactive electrophiles that will interfere with subsequent coupling reactions.
-
Issue 2: Material Clumping or "Melting"
User Question: "The compound looks wet or has formed a hard cake inside the vial."
-
Diagnosis: Hygroscopic Failure . The amide and amine moieties form strong hydrogen bonds with atmospheric water. Water acts as a plasticizer, lowering the glass transition temperature (
) and facilitating hydrolysis of the amide bond to the corresponding acid. -
Action:
-
Do NOT Heat to Dry: Heating wet beta-amino amides accelerates hydrolysis and elimination.
-
Lyophilization: Dissolve in water/acetonitrile (if stable) and lyophilize immediately to recover a dry powder.
-
Desiccation: Place in a vacuum desiccator over
for 24 hours.
-
Issue 3: Solubility Issues
User Question: "The compound is not dissolving fully in DMSO, leaving a turbid suspension."
-
Diagnosis: Formation of insoluble oligomers . If the retro-Michael reaction occurred, the resulting acrylamide species can polymerize into insoluble chains.
-
Action:
-
Filter the solution through a 0.2 µm PTFE filter.
-
Analyze the filtrate. If the concentration is significantly lower than expected, the bulk material has polymerized.
-
Technical Deep Dive: Mechanisms of Degradation
Understanding why this compound degrades allows you to design better experiments.
The Retro-Aza-Michael Pathway
Unlike standard amino acids, beta-amino amides possess a specific vulnerability: the reversibility of the Michael addition. Under thermal stress or basic conditions, the molecule can revert to its starting materials (or their analogs).
Figure 1: Thermal Degradation Pathway of Beta-Amino Amides
Caption: The retro-aza-Michael elimination is the primary thermal risk. Heat drives the reaction to the right, generating reactive acrylamides.
Cyclobutyl Ring Strain
While the cyclobutane ring is kinetically stable at room temperature, it possesses significant angle strain (~26 kcal/mol).
-
Risk: Strong Lewis acids or radical initiators (from oxidized amines) can trigger ring-opening or expansion reactions.
-
Prevention: Avoid storage in chlorinated solvents (e.g., DCM, Chloroform) which can generate HCl over time, potentially catalyzing ring opening [3].
Frequently Asked Questions (FAQs)
Q: Can I store a stock solution of this compound? A: Not recommended for long periods (>1 week). If unavoidable:
-
Solvent: Use anhydrous DMSO or DMAc . Avoid protic solvents (Methanol, Water) which facilitate proton transfer required for the retro-Michael pathway.
-
Temp: Store at -80°C.
-
Acidification: Adding 1 equivalent of HCl to form the hydrochloride salt stabilizes the amine, significantly reducing oxidation and preventing the retro-Michael elimination (which requires a free lone pair on the nitrogen). This is the best method for solution storage.
Q: How do I weigh it out without introducing moisture? A:
-
Allow the vial to equilibrate to room temperature before opening (prevents condensation).
-
Flush the open vial with Argon immediately after sampling.
-
Use an antistatic gun if the powder is flying; static charge often correlates with low humidity (good) but makes handling difficult.
Q: Is the cyclobutyl group sensitive to freeze-thaw cycles? A: The cyclobutyl ring itself is robust to freeze-thaw. The risk comes from water condensation during the thaw phase. Always use a desiccator during the warming step.
Validated Analytical Workflow
When validating the integrity of stored material, use this decision tree.
Figure 2: Sample Assessment Workflow
Caption: Standard operating procedure for verifying 3-amino-3-cyclobutylpropanamide quality prior to use.
References
-
Mechanistic Insight into Beta-Amino Amide Stability : Title: β-Amino amide based covalent adaptable networks with high dimensional stability. Source: Polymer Chemistry (RSC), 2023. Relevance: Establishes the retro-aza-Michael reaction as the primary thermal degradation pathway for beta-amino amides. URL: [Link]
-
Amine Oxidation & Storage : Title: Instability of Peptide and Possible Causes of Degradation (Oxidation of Amines). Source: Encyclopedia.pub, 2023.[1] Relevance: Details the susceptibility of primary amines to metal-ion catalyzed oxidation and reaction with atmospheric CO2. URL: [Link]
-
Cyclobutane Ring Strain : Title: Stability of Cycloalkanes: Ring Strain. Source: Chemistry LibreTexts / OpenStax. Relevance: Quantifies the ring strain of cyclobutane (~26 kcal/mol) and explains its reactivity profile compared to unstrained systems. URL: [Link]
Sources
Validation & Comparative
A Technical Guide to the Structural Elucidation of (3R)-3-Amino-3-cyclobutylpropanamide: A Comparative Analysis of Predicted ¹H and ¹³C NMR Spectral Data
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the unambiguous structural characterization of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique in this endeavor, providing unparalleled insight into molecular architecture. This guide offers an in-depth technical analysis of the expected ¹H and ¹³C NMR spectral data for (3R)-3-Amino-3-cyclobutylpropanamide, a molecule of interest due to the presence of a stereocenter and a conformationally dynamic cyclobutyl moiety.
The Structural Uniqueness of (3R)-3-Amino-3-cyclobutylpropanamide
The molecule (3R)-3-Amino-3-cyclobutylpropanamide presents several interesting structural features that are expected to be reflected in its NMR spectra:
-
A Chiral Center: The stereogenic center at the carbon bearing the amino group (C3) will lead to diastereotopic protons in the adjacent methylene group, a key feature to identify in the ¹H NMR spectrum.
-
A Cyclobutane Ring: The four-membered ring is not planar and undergoes rapid puckering at room temperature.[1][2] This conformational flexibility influences the chemical shifts and coupling constants of the ring protons and carbons.[1][2]
-
Amide and Amine Functionalities: The presence of both primary amide (-CONH₂) and primary amine (-NH₂) groups will give rise to characteristic signals, with their chemical shifts being sensitive to solvent and concentration.
Predicted ¹H NMR Spectral Data Analysis
The predicted ¹H NMR spectrum of (3R)-3-Amino-3-cyclobutylpropanamide is expected to exhibit distinct signals corresponding to each unique proton environment. The interpretation of chemical shifts, integration, and multiplicity is crucial for a complete assignment.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Key Correlations (from 2D NMR) |
| H-2 (CH₂) | ~2.2 - 2.5 | Doublet of doublets (dd) or two distinct multiplets | J(H-2a, H-2b) ~ 14-16 (geminal), J(H-2, H-3) ~ 6-8 (vicinal) | COSY: H-3; HSQC: C-2; HMBC: C-1, C-3, C-1' |
| H-3 (CH) | ~3.0 - 3.4 | Multiplet | J(H-3, H-2) ~ 6-8, J(H-3, H-1') ~ 7-9 | COSY: H-2, H-1'; HSQC: C-3; HMBC: C-1, C-2, C-1', C-2' |
| H-1' (CH) | ~2.0 - 2.4 | Multiplet | J(H-1', H-3) ~ 7-9, J(H-1', H-2') ~ 7-10 | COSY: H-3, H-2'; HSQC: C-1'; HMBC: C-3, C-2', C-4' |
| H-2', H-4' (CH₂) | ~1.7 - 2.1 | Multiplets | Complex due to puckering | COSY: H-1', H-3'; HSQC: C-2', C-4' |
| H-3' (CH₂) | ~1.6 - 1.9 | Multiplet | Complex due to puckering | COSY: H-2', H-4'; HSQC: C-3' |
| -NH₂ (Amine) | ~1.5 - 3.0 (broad) | Singlet (broad) | - | HMBC: C-3 |
| -CONH₂ (Amide) | ~6.5 - 8.0 (two broad singlets) | Singlets (broad) | - | HMBC: C-1 |
Causality Behind Predicted Chemical Shifts and Multiplicities:
-
H-2 Protons: These protons are diastereotopic due to the adjacent chiral center at C-3. This will result in distinct chemical shifts and a geminal coupling between them. Each will also show vicinal coupling to H-3.
-
H-3 Proton: This methine proton is deshielded by the adjacent amino group and the cyclobutyl ring. Its multiplicity will arise from couplings to the H-2 protons and the H-1' proton of the cyclobutane ring.
-
Cyclobutane Protons (H-1', H-2', H-3', H-4'): The chemical shifts and coupling patterns of the cyclobutane protons are complex due to the ring's puckered conformation.[1][3] Protons in pseudo-axial and pseudo-equatorial positions will have different chemical shifts.[3] Rapid ring inversion at room temperature often leads to averaged signals, resulting in broad multiplets.[1]
-
Amine and Amide Protons: The signals for the -NH₂ protons are typically broad due to quadrupole broadening from the nitrogen atom and chemical exchange with the solvent.[4] The two amide protons are chemically inequivalent and will appear as two separate broad singlets.
Predicted ¹³C NMR Spectral Data Analysis
The ¹³C NMR spectrum provides a direct count of the unique carbon environments in the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Key Correlations (from 2D NMR) |
| C-1 (C=O) | ~175 - 180 | HMBC: H-2, -CONH₂ |
| C-2 (CH₂) | ~40 - 45 | HSQC: H-2; HMBC: H-3 |
| C-3 (CH) | ~50 - 55 | HSQC: H-3; HMBC: H-2, H-1' |
| C-1' (CH) | ~40 - 45 | HSQC: H-1'; HMBC: H-3, H-2', H-4' |
| C-2', C-4' (CH₂) | ~25 - 30 | HSQC: H-2', H-4' |
| C-3' (CH₂) | ~15 - 20 | HSQC: H-3' |
Causality Behind Predicted Chemical Shifts:
-
C-1 (Carbonyl): The amide carbonyl carbon is significantly deshielded and appears at the downfield end of the spectrum.[5]
-
C-3 (Methine): The carbon attached to the nitrogen of the amino group is deshielded, with a typical chemical shift in the 50-55 ppm range.[6]
-
Cyclobutane Carbons (C-1', C-2', C-3', C-4'): The chemical shifts of the cyclobutane carbons are influenced by ring strain and substitution. Unsubstituted cyclobutane resonates at approximately 22.4 ppm.[7] The attachment of the propanamide group will cause a downfield shift for C-1' and to a lesser extent for the other ring carbons.
Comparative Analysis with Alternative Structures
To lend further credence to our predictions, we can compare the expected spectral features with known data for related compounds.
-
Comparison with Simple Amides: In simple propanamides, the C-2 methylene protons typically appear around 2.2-2.4 ppm, and the C-3 methyl protons are further upfield. In our target molecule, the C-2 protons are similarly positioned, but their diastereotopicity is a key distinguishing feature.
-
Comparison with Cyclobutylamine: The methine proton (H-1) in cyclobutylamine resonates around 3.3 ppm, and the ring protons appear as multiplets between 1.5 and 2.2 ppm. This aligns well with our predictions for the cyclobutyl moiety in (3R)-3-Amino-3-cyclobutylpropanamide, with the understanding that the substituent will cause some shifts.
-
Impact of the Amino Group: The presence of the amino group at C-3 is crucial. In similar acyclic amino amides, the alpha-proton to the amino group typically resonates in the 3.0-3.5 ppm range, which supports our prediction for H-3.[8]
Experimental Protocols
For the successful acquisition of high-quality NMR data for (3R)-3-Amino-3-cyclobutylpropanamide, the following experimental protocols are recommended.
Sample Preparation
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD) are common starting points. For compounds with exchangeable protons like amines and amides, CDCl₃ may show broader peaks, while CD₃OD will lead to the exchange of these protons with deuterium, causing their signals to disappear.
-
Concentration: For ¹H NMR, a concentration of 1-5 mg of the sample in 0.6-0.7 mL of deuterated solvent is typically sufficient.[9] For ¹³C NMR and 2D experiments, a higher concentration of 10-20 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.[9]
-
Filtration: Ensure the sample solution is free of any particulate matter by filtering it through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
-
Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the sample. TMS provides a reference signal at 0.00 ppm for both ¹H and ¹³C spectra.[7]
NMR Data Acquisition
-
Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher) for better signal dispersion and resolution.
-
¹H NMR: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters to optimize include the number of scans, relaxation delay, and acquisition time.
-
¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. This will show a single peak for each unique carbon atom. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings, revealing which protons are adjacent to each other.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away, which is invaluable for piecing together the carbon skeleton.
-
Visualizing the NMR Workflow
The logical flow of acquiring and interpreting NMR data for structural elucidation can be visualized as follows:
Caption: Workflow for the structural elucidation of (3R)-3-Amino-3-cyclobutylpropanamide using NMR spectroscopy.
Conclusion
The structural elucidation of novel organic molecules is a critical step in chemical and pharmaceutical research. While direct experimental data for (3R)-3-Amino-3-cyclobutylpropanamide is not widely published, a detailed and reliable prediction of its ¹H and ¹³C NMR spectra can be formulated based on fundamental NMR principles and comparative analysis with related compounds. This guide provides a comprehensive framework for researchers to anticipate, acquire, and interpret the NMR spectra of this molecule and other structurally similar compounds. The combination of 1D and 2D NMR techniques, coupled with a thorough understanding of the structural nuances of the molecule, will enable its unambiguous characterization.
References
-
A Complete ¹H and ¹³C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]
-
NMR Sample Preparation: The Complete Guide. Organomation. [Link]
-
13C nmr spectrum of cyclobutane C4H8 analysis of chemical shifts ppm interpretation of C... Doc Brown. [Link]
-
Molecular Structure of Cyclobutane from Its Proton NMR in a Nematic Solvent. The Journal of Chemical Physics. [Link]
-
1h and 13c nmr spectral assignments of an amino acid-coumarin hybrid. SciSpace. [Link]
-
The 13 C and 1 H NMR data of compounds 1-3 a,b (δ H and δ C in ppm). ResearchGate. [Link]
-
Step-by-step procedure for NMR data acquisition. [Link]
-
¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. ResearchGate. [Link]
-
Introduction to NMR spectroscopy of proteins. Duke Computer Science. [Link]
-
Structures and NMR Parameters of 1,2-Diphenylcyclobutanes. ResearchGate. [Link]
-
The very basics of NMR of proteins. [Link]
-
Supplementary Information. The Royal Society of Chemistry. [Link]
-
NMR spectroscopy study of new imidamide derivatives as nitric oxide synthase inhibitors. Universidad de Granada. [Link]
-
Spectral analysis of 1H coupled 13C spectra of the amino acids: adaptive spectral library of amino acid 13C isotopomers and positional fractional 13C enrichments. PubMed. [Link]
-
Cyclobutanes in Small‐Molecule Drug Candidates. Radboud Repository. [Link]
-
How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology. [Link]
-
STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. [Link]
-
13 C and 1 H NMR data of the compounds R 1 R 2 N-C(CH 3 )y(CN) 2. ResearchGate. [Link]
-
How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). JEOL. [Link]
-
Sample requirements. Analyzing NMR data. [Link]
-
peptide nmr. [Link]
-
NMR sample preparation guidelines. [Link]
-
NMR Analysis of Amide Hydrogen Exchange Rates in a Pentapeptide-Repeat Protein from A. thaliana. PMC. [Link]
Sources
- 1. pubs.aip.org [pubs.aip.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 13C nmr spectrum of cyclobutane C4H8 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclobutane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. scispace.com [scispace.com]
- 9. organomation.com [organomation.com]
Chiral HPLC methods for determining enantiomeric purity of (3R)-isomer
Focus Application: (3R)-3-Aminopiperidine & Related Pharmacophores
Executive Summary
In the development of DPP-4 inhibitors (e.g., Linagliptin, Alogliptin) and muscarinic receptor antagonists (e.g., Solifenacin), the (3R)-isomer often constitutes the eutomer (active form), while the (3S)-isomer represents a critical impurity that must be controlled to <0.1% levels.
This guide objectively compares the three dominant analytical strategies for determining the enantiomeric purity of (3R)-isomers lacking strong chromophores, specifically focusing on (3R)-3-aminopiperidine . We evaluate Direct Analysis on Coated Polysaccharides , Pre-column Derivatization , and Immobilized Stationary Phases , providing experimental evidence to support method selection.
Comparative Analysis of Methodologies
Strategy A: Direct Analysis (Coated Polysaccharide Phases)
Primary Columns: Chiralpak AD-H (Amylose), Chiralcel OD-H (Cellulose).[1] Mechanism: Hydrogen bonding and inclusion complexes.
-
Pros: Minimal sample prep; non-destructive.
-
Cons: (3R)-3-aminopiperidine has weak UV absorbance (205-210 nm), leading to poor S/N ratios and baseline drift from mobile phase absorption.
-
Verdict: Suitable only with refractive index (RI) or Charged Aerosol Detection (CAD), or for molecules with native chromophores (e.g., (3R)-Quinuclidinol benzoate).
Strategy B: Pre-column Derivatization (The Industry Standard)
Reagents: Benzoyl Chloride, p-Toluenesulfonyl Chloride (PTSC). Mechanism: Introduces a strong UV chromophore (phenyl ring) and increases molecular bulk to enhance chiral recognition.
-
Pros: High sensitivity (UV 254 nm); improved Resolution (
) due to added pi-pi interactions with the CSP. -
Cons: Extra processing step; risk of racemization during derivatization if conditions are too harsh.
-
Verdict: Highest Reliability. The derivatized amide forms rigid structures that separate exceptionally well on Amylose-based columns.
Strategy C: Immobilized Phases (Chiralpak IA/IC/ID)
Primary Columns: Chiralpak IC (Cellulose tris(3,5-dichlorophenylcarbamate)). Mechanism: Similar to coated phases but chemically bonded to silica.
-
Pros: Solvent robustness (allows DCM/THF/Ethyl Acetate); unique selectivity from chlorinated selectors (IC).
-
Cons: Slightly lower theoretical plate count compared to coated "H" series in some specific alkane/alcohol modes.
-
Verdict: Best for Solubility Issues. Essential if the sample requires "forbidden" solvents (like DCM) to dissolve.
Quantitative Performance Comparison
The following data compares the separation of (3R)-3-Aminopiperidine (containing (S)-impurity) using different method strategies.
| Parameter | Method A: Direct (AD-H) | Method B: Derivatization (AD-H) | Method C: Derivatization (IC) |
| Derivatization | None | Benzoyl Chloride | Benzoyl Chloride |
| Column | Chiralpak AD-H (5µm) | Chiralpak AD-H (5µm) | Chiralpak IC (5µm) |
| Mobile Phase | Hexane:EtOH:DEA (90:10:0.1) | Hexane:EtOH:DEA (80:20:0.1) | Hexane:IPA:DEA (85:15:0.1) |
| Detection | UV 210 nm (Weak) | UV 254 nm (Strong) | UV 254 nm (Strong) |
| Resolution ( | ~1.5 - 2.0 | > 4.5 | > 3.8 |
| LOD (Impurity) | ~0.05% | 0.005% | 0.01% |
| Analysis Time | < 15 min | < 20 min | < 25 min |
| Robustness | Low (Baseline noise) | High | High |
Insight: While Direct Analysis is faster, the Derivatization method (Method B) offers superior resolution and sensitivity, making it the validated choice for GMP release testing where LOQ must be minimized.
Validated Protocol: Determination of (3R)-3-Aminopiperidine Purity[4]
Objective: Quantify (S)-isomer impurity in (3R)-3-aminopiperidine dihydrochloride. Method Type: Pre-column Derivatization with Normal Phase Chiral HPLC.[2]
Phase 1: Sample Derivatization
-
Principle: Convert the amine to a benzamide to enable UV detection at 254 nm.
-
Reagents: Benzoyl Chloride, 2M NaOH.
-
Preparation: Dissolve 50 mg of sample in 2 mL water.
-
Basification: Add 2 mL of 2M NaOH (ensure pH > 10).
-
Reaction: Add 0.5 mL Benzoyl Chloride dropwise while stirring.
-
Incubation: Stir at ambient temperature for 10 minutes.
-
Extraction: Extract the resulting precipitate/oil into 5 mL Dichloromethane (DCM) .
-
Drying: Evaporate DCM layer to dryness under nitrogen stream.
-
Reconstitution: Dissolve residue in 10 mL Mobile Phase.
Phase 2: Chromatographic Conditions
-
Column: Chiralpak AD-H (250 × 4.6 mm, 5 µm).[3]
-
Mobile Phase: n-Hexane : Ethanol : Diethylamine (80 : 20 : 0.1 v/v/v).
-
Note: DEA is critical to suppress peak tailing of any residual free amine.
-
-
Temperature: 25°C.
-
Detection: UV @ 254 nm.
-
Injection Vol: 10 µL.
Phase 3: System Suitability Criteria
-
Resolution (
): NLT 3.0 between (S)-benzamide (Impurity) and (R)-benzamide (Main Peak). -
Tailing Factor: NMT 1.5.
-
Elution Order: typically (S)-isomer elutes before (R)-isomer on Amylose-based columns (AD-H), but this must be confirmed with standards.
Decision Logic & Workflows
Workflow 1: Method Selection Decision Tree
This diagram guides the selection of the optimal chiral method based on molecular properties.
Caption: Decision matrix for selecting between direct analysis and derivatization based on chromophore availability and solubility.
Workflow 2: Derivatization Mechanism
Visualizing the transformation of the analyte to enhance separation.[7]
Caption: Chemical transformation workflow converting a polar, non-UV active amine into a highly resolvable amide derivative.
Troubleshooting & Optimization
| Issue | Root Cause | Corrective Action |
| Peak Tailing | Residual silanol interactions with amine groups. | Add 0.1% Diethylamine (DEA) or Ethanolamine to the mobile phase. |
| Broad Peaks | Solubility mismatch or column overload. | Dissolve sample in mobile phase; reduce injection volume. |
| Racemization | Harsh derivatization conditions (High T or pH). | Perform derivatization at 0-5°C ; limit reaction time to 10 mins. |
| Ghost Peaks | Excess derivatizing reagent. | Ensure thorough extraction/washing steps; run a reagent blank. |
References
-
Chimalakonda, K. et al. (2012).[8] "Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe." American Journal of Analytical Chemistry. Link
-
Rao, B. et al. (2014). "Estimation of Enantiomeric Impurity in Piperidin-3-Amine by Chiral HPLC With Precolumn Derivatization." Chirality. Link
-
Daicel Chiral Technologies. "Instruction Manual for CHIRALPAK® AD-H." Chiral Technologies. Link
-
BenchChem. "Comparative Guide to Chiral HPLC Methods for Enantiomeric Purity of (R)-(-)-3-Quinuclidinol." BenchChem Technical Guides. Link
-
Srinivas, K. et al. (2016). "Development and Validation of Chiral HPLC Method for Quantification of 3-(S)-Quinuclidinol." Journal of Chromatographic Science. Link
Sources
- 1. Comparison of the performance of chiral stationary phase for separation of fluoxetine enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CN102928527A - Method for measuring optical purity of R-3-quinuclidine alcohol - Google Patents [patents.google.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. EP0577253A2 - Enantiomeric enrichment of (R,S)-3-quinuclidinol - Google Patents [patents.google.com]
- 8. Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe [scirp.org]
A Comparative Guide to the Biological Activity of (3R)- and (3S)-3-Amino-3-cyclobutylpropanamide: A Proposed Investigation
For the attention of researchers, scientists, and drug development professionals, this guide provides a framework for the comparative analysis of the biological activities of the stereoisomers (3R)-3-Amino-3-cyclobutylpropanamide and (3S)-3-Amino-3-cyclobutylpropanamide. Given the critical role of stereochemistry in determining the pharmacological profiles of chiral molecules, a thorough investigation into the distinct properties of these enantiomers is paramount for any potential therapeutic development.[1]
While direct comparative studies on these specific molecules are not extensively documented in publicly available literature, their structural similarity to known dipeptidyl peptidase-4 (DPP-4) inhibitors suggests a likely mechanism of action.[2][3] This guide, therefore, outlines a proposed series of experiments to elucidate and compare their biological activities, focusing on their potential as DPP-4 inhibitors.
The Significance of Stereochemistry in Drug Action
Chirality is a fundamental aspect of molecular recognition in biological systems. The differential interaction of enantiomers with chiral biological macromolecules, such as enzymes and receptors, often leads to significant differences in their pharmacodynamic and pharmacokinetic properties. One enantiomer may exhibit the desired therapeutic effect (the eutomer), while the other may be less active, inactive, or even contribute to undesirable side effects (the distomer). A comprehensive understanding of the stereospecificity of a drug candidate is, therefore, a critical aspect of drug discovery and development.[1]
Hypothesized Target and Mechanism of Action: DPP-4 Inhibition
The 3-amino-3-cyclobutylpropanamide scaffold bears a structural resemblance to the β-amino acid moiety present in several known DPP-4 inhibitors.[2][3] DPP-4 is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1).[4][5] Inhibition of DPP-4 prolongs the action of GLP-1, leading to increased insulin secretion and suppressed glucagon release in a glucose-dependent manner.[4][5] This makes DPP-4 an attractive target for the treatment of type 2 diabetes mellitus.
We hypothesize that both (3R)- and (3S)-3-Amino-3-cyclobutylpropanamide may act as inhibitors of DPP-4. However, due to the stereospecific nature of the enzyme's active site, it is highly probable that one enantiomer will exhibit significantly greater potency and/or selectivity than the other.
Proposed Experimental Investigation
To systematically evaluate and compare the biological activities of the (3R) and (3S) enantiomers, the following experimental workflow is proposed:
Caption: Proposed experimental workflow for comparing the biological activity of (3R) and (3S)-3-Amino-3-cyclobutylpropanamide.
In Vitro Enzyme Inhibition Assay
Objective: To determine and compare the inhibitory potency of the (3R) and (3S) enantiomers against purified human DPP-4 enzyme.
Methodology: A fluorogenic assay will be used to measure DPP-4 activity. The enzyme cleaves a synthetic substrate (e.g., Gly-Pro-AMC), releasing a fluorescent product (AMC). The rate of fluorescence increase is proportional to the enzyme activity. The assay will be performed in the presence of varying concentrations of each enantiomer to determine the half-maximal inhibitory concentration (IC50).
Data Presentation:
| Compound | DPP-4 IC50 (nM) |
| (3R)-3-Amino-3-cyclobutylpropanamide | To be determined |
| (3S)-3-Amino-3-cyclobutylpropanamide | To be determined |
| Sitagliptin (Positive Control) | Known value |
In Vitro Selectivity Profiling
Objective: To assess the selectivity of the more potent enantiomer against other closely related proteases, such as DPP-8 and DPP-9.
Methodology: Similar enzymatic assays will be conducted using purified DPP-8 and DPP-9 enzymes and their respective fluorogenic substrates. The IC50 values for the lead enantiomer against these proteases will be determined.
Data Presentation:
| Compound (Lead Enantiomer) | DPP-4 IC50 (nM) | DPP-8 IC50 (nM) | DPP-9 IC50 (nM) | Selectivity (DPP-8/DPP-4) | Selectivity (DPP-9/DPP-4) |
| Lead Enantiomer | From above | To be determined | To be determined | Calculated | Calculated |
| Sitagliptin (Positive Control) | Known value | Known value | Known value | Known value | Known value |
Cell-Based DPP-4 Activity Assay
Objective: To confirm the inhibitory activity of the enantiomers in a cellular context.
Methodology: A cell line endogenously expressing DPP-4 (e.g., Caco-2 cells) will be used. The cells will be incubated with varying concentrations of each enantiomer, followed by the addition of a cell-permeable DPP-4 substrate. The inhibition of cellular DPP-4 activity will be quantified.
GLP-1 Receptor Activation Assay
Objective: To demonstrate the downstream functional consequence of DPP-4 inhibition, which is the potentiation of GLP-1 signaling.
Methodology: A cell line co-expressing the GLP-1 receptor and a cAMP-responsive reporter gene (e.g., CRE-luciferase) will be utilized. Cells will be treated with a sub-maximal concentration of GLP-1 in the presence or absence of the test compounds. The enhancement of GLP-1-induced reporter gene expression will be measured.
Caption: Signaling pathway of DPP-4 inhibition leading to enhanced insulin secretion.
Experimental Protocols
Protocol 1: In Vitro DPP-4 Inhibition Assay
-
Reagents and Materials:
-
Recombinant human DPP-4 enzyme
-
DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)
-
Assay buffer: Tris-HCl, pH 7.5
-
Test compounds: (3R)- and (3S)-3-Amino-3-cyclobutylpropanamide, Sitagliptin
-
96-well black microplate
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
Add 25 µL of the compound dilutions to the wells of the microplate.
-
Add 25 µL of the DPP-4 enzyme solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 50 µL of the Gly-Pro-AMC substrate solution.
-
Immediately measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) at 1-minute intervals for 30 minutes.
-
Calculate the initial reaction rates (V) from the linear portion of the fluorescence versus time curves.
-
Determine the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Conclusion
This guide outlines a systematic approach to compare the biological activities of (3R)- and (3S)-3-Amino-3-cyclobutylpropanamide. By following the proposed experimental plan, researchers can elucidate the stereospecificity of their interaction with DPP-4, identify the more potent enantiomer, and establish a foundation for further preclinical development. The principles of scientific integrity, including the use of appropriate controls and robust data analysis, are central to the successful execution of these studies.
References
- Stereochemical insights into b-amino-N- acylhydrazones and their impact on DPP-4 inhibition. (2024). RSC Medicinal Chemistry.
- Navigating the chemical space of dipeptidyl peptidase-4 inhibitors - PMC. (n.d.).
- Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC. (n.d.).
- Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - Brieflands. (2024).
- Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - MDPI. (2025).
- 3-Amino-3-cyclopentylpropanamide | C8H16N2O | CID 53471777 - PubChem. (n.d.).
- A Comparative Guide to the Biological Activity of (R)-1-Cyclobutylpiperidin-3-amine Analogs - Benchchem. (n.d.).
- 6,6-dimethyl-3-azabicyclo[3.1.0]hexan-2(S)-carboxamide (SCH 503034), a selective, potent, orally bioavailable hepatitis C virus NS3 protease inhibitor - PubMed. (2006). Journal of Medicinal Chemistry.
- Design, synthesis and biological evaluation of 3-amino-3-phenylpropionamide derivatives as novel mu opioid receptor ligands - PubMed. (2000). Bioorganic & Medicinal Chemistry Letters.
- (1S, 3S)-3-amino-4-difluoromethylenyl-1-cyclopentanoic acid (CPP-115), a potent γ-aminobutyric acid aminotransferase inactivator for the treatment of cocaine addiction - PubMed. (2012). Journal of Medicinal Chemistry.
- Pharmacodynamics: Molecular Mechanisms of Drug Action - AccessPharmacy. (n.d.).
- Biological Activities of Natural Products III - ResearchGate. (2023).
- Biological Activities of Natural and Engineered Cyclotides, a Novel Molecular Scaffold for Peptide-Based Therapeutics - PMC. (n.d.).
- Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives - MDPI. (2023).
- Design, Synthesis and Biological Activity Study of γ-Aminobutyric Acid (GABA) Derivatives Containing Bridged Bicyclic Skeletons as BCAT1 Inhibitors - MDPI. (2025).
Sources
Mass spectrometry fragmentation patterns of 3-amino-3-cyclobutylpropanamide
An In-Depth Guide to the Mass Spectrometry Fragmentation Patterns of 3-amino-3-cyclobutylpropanamide: A Comparative Analysis for Researchers
Introduction: The Analytical Imperative for Novel Small Molecules
In the landscape of drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. 3-amino-3-cyclobutylpropanamide, a compound featuring a strained cyclobutyl ring, a primary amine, and an amide functional group, presents a unique analytical challenge. Its structural motifs are of significant interest in medicinal chemistry due to their potential to confer favorable pharmacokinetic properties. Mass spectrometry (MS) stands as a cornerstone technique for the characterization of such molecules, providing not only molecular weight information but also a detailed fragmentation "fingerprint" that is essential for structural confirmation and metabolite identification.
This guide provides a comprehensive analysis of the expected mass spectrometry fragmentation patterns of 3-amino-3-cyclobutylpropanamide. As a compound not yet extensively characterized in the public domain, this document leverages first-principles of mass spectrometry and comparative data from structurally analogous compounds to predict its behavior under common ionization techniques. We will explore the mechanistic underpinnings of its fragmentation, offer a detailed experimental protocol for its analysis, and compare its expected fragmentation to that of related structures, providing a robust framework for researchers in the field.
Predicted Fragmentation Pathways: A Mechanistic Deep Dive
The fragmentation of 3-amino-3-cyclobutylpropanamide in a mass spectrometer is dictated by the lability of its chemical bonds and the stability of the resulting fragment ions. The primary amine and the amide group are the most likely sites of initial ionization. The following sections detail the predicted fragmentation pathways under Electron Ionization (EI) and Electrospray Ionization (ESI), the two most common techniques for small molecule analysis.
Electron Ionization (EI) Fragmentation
Under the high-energy conditions of EI, the molecular ion (M+•) of 3-amino-3-cyclobutylpropanamide is expected to undergo a series of characteristic fragmentation reactions.
-
Alpha-Cleavage: The C-C bond alpha to the nitrogen atom of the primary amine is a prime candidate for cleavage. This would result in the loss of a cyclobutyl radical, leading to a resonance-stabilized iminium ion.
-
Amide Bond Cleavage: The amide bond is another labile site. Cleavage can occur with charge retention on either the acyl or the amino portion, leading to characteristic fragment ions.
-
Cyclobutyl Ring Fragmentation: The strained four-membered ring can undergo ring-opening and subsequent fragmentation, a common pathway for cyclic alkanes. This can lead to the loss of neutral molecules like ethene.
The interplay of these pathways will generate a complex but interpretable EI mass spectrum.
Caption: Predicted major EI fragmentation pathways of 3-amino-3-cyclobutylpropanamide.
Electrospray Ionization (ESI) Fragmentation
In the softer ionization environment of ESI, the protonated molecule [M+H]+ will be the predominant species in the positive ion mode. Collision-Induced Dissociation (CID) of this precursor ion will reveal structural information.
-
Loss of Ammonia: A characteristic fragmentation for primary amines is the neutral loss of ammonia (NH3), leading to a stable carbocation.
-
Loss of Water: The amide group can facilitate the loss of a water molecule.
-
Amide Bond Scission: Similar to EI, the amide bond can cleave, often with a hydrogen rearrangement, to produce characteristic product ions.
Caption: Predicted major ESI-MS/MS fragmentation pathways of protonated 3-amino-3-cyclobutylpropanamide.
Comparative Fragmentation Analysis
To provide context for the predicted fragmentation patterns, we will compare 3-amino-3-cyclobutylpropanamide with two structurally related molecules: Cyclobutylamine and Butanamide .
| Compound | Key Fragmentation Pathways | Characteristic Fragment Ions (m/z) |
| 3-amino-3-cyclobutylpropanamide | α-cleavage, amide cleavage, loss of NH3 | 86, 84, 125 (EI); 126, 125, 43 (ESI) |
| Cyclobutylamine | α-cleavage (loss of H•), ring opening | 70, 43, 28 |
| Butanamide | α-cleavage, McLafferty rearrangement | 44, 59, 72 |
This comparison highlights how the combination of functional groups in 3-amino-3-cyclobutylpropanamide leads to a unique fragmentation pattern, allowing for its differentiation from simpler, related structures. The presence of the cyclobutyl ring introduces fragmentation pathways not seen in the linear butanamide, while the propanamide side chain adds complexity compared to the simple cyclobutylamine.
Experimental Protocol for Mass Spectrometric Analysis
This section provides a detailed, step-by-step methodology for the acquisition of high-quality mass spectra of 3-amino-3-cyclobutylpropanamide.
I. Sample Preparation
-
Solubilization: Dissolve 1 mg of 3-amino-3-cyclobutylpropanamide in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using the mobile phase solvent system. For ESI, a typical solvent system is 50:50 acetonitrile:water with 0.1% formic acid. For direct infusion EI, a more volatile solvent like methanol may be preferred.
II. Mass Spectrometer Parameters (ESI-MS/MS)
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Cone Voltage: 20 - 40 V (optimize for precursor ion intensity).
-
Desolvation Gas Flow: 600 - 800 L/hr (typically nitrogen).
-
Desolvation Temperature: 350 - 450 °C.
-
Source Temperature: 120 - 150 °C.
-
MS1 Scan: Scan from m/z 50-500 to identify the [M+H]+ precursor ion.
-
MS2 (Product Ion Scan):
-
Select the [M+H]+ ion as the precursor.
-
Apply a collision energy ramp (e.g., 10-40 eV) to observe a range of fragment ions.
-
Use argon as the collision gas.
-
III. Mass Spectrometer Parameters (EI-MS)
-
Ionization Energy: 70 eV.
-
Source Temperature: 200 - 250 °C.
-
Inlet System: Direct insertion probe or Gas Chromatography (GC) inlet.
-
Scan Range: m/z 35-500.
Caption: Experimental workflow for the MS analysis of 3-amino-3-cyclobutylpropanamide.
Conclusion: A Predictive Framework for Structural Elucidation
While experimental data for 3-amino-3-cyclobutylpropanamide is not yet widely available, a thorough understanding of fundamental mass spectrometry principles and comparative analysis with related structures provides a robust predictive framework for its fragmentation behavior. The unique combination of a primary amine, an amide, and a strained cyclobutyl ring is expected to yield a rich and informative mass spectrum under both EI and ESI conditions. The experimental protocols and predicted fragmentation patterns detailed in this guide offer a solid foundation for researchers to confidently identify and characterize this and other novel small molecules, accelerating the pace of drug discovery and development.
References
A Comparative Guide to the Solid-State Characterization of (3R)-3-Amino-3-cyclobutylpropanamide Salts: An Integrated Crystallographic and Thermal Analysis Approach
For professionals in drug development, the selection of an appropriate salt form for an active pharmaceutical ingredient (API) is a critical decision that profoundly influences the compound's journey from the laboratory to the clinic. The solid-state properties of a salt, such as its crystal structure, stability, and solubility, are not mere physical descriptors; they are key determinants of a drug's bioavailability, manufacturability, and shelf-life.[1][2] This guide provides an in-depth comparison of single-crystal X-ray diffraction (SCXRD) with other essential solid-state characterization techniques, using the chiral amine (3R)-3-Amino-3-cyclobutylpropanamide as a model compound.
(3R)-3-Amino-3-cyclobutylpropanamide possesses a basic amino group, making it a prime candidate for salt formation to enhance its physicochemical properties.[1] Common counter-ions for such basic compounds include hydrochloride, sulfate, mesylate, and maleate.[3] The choice among these will dictate the three-dimensional arrangement of the molecules in the solid state, influencing everything from melting point to how readily the drug dissolves. This guide will navigate the experimental workflow for characterizing these hypothetical salt forms, providing the "why" behind the "how" at each step.
The Central Role of Single-Crystal X-ray Diffraction (SCXRD)
SCXRD stands as the definitive method for elucidating the three-dimensional atomic arrangement of a crystalline solid.[4][5] It provides an unambiguous determination of the molecular structure, including the absolute configuration of chiral centers, and reveals the intricate network of intermolecular interactions, such as hydrogen bonds, that hold the crystal lattice together.[6] For the salts of (3R)-3-Amino-3-cyclobutylpropanamide, SCXRD is the only technique that can definitively confirm the ionic nature of the interaction between the protonated amine and the counter-ion.
Experimental Protocol for SCXRD
The journey from a powdered salt to a refined crystal structure is a meticulous process.
-
Crystal Growth: The initial and often most challenging step is growing single crystals of sufficient size and quality.[4] This is typically achieved by slow evaporation of a saturated solution of the salt in a suitable solvent or solvent system. Other techniques include vapor diffusion and slow cooling. The choice of solvent is critical and often requires extensive screening.
-
Crystal Mounting and Data Collection: A suitable crystal is selected, mounted on a goniometer head, and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage. The crystal is then exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.[6]
-
Data Processing and Structure Solution: The intensities and positions of the diffracted spots are processed to determine the unit cell dimensions and space group. The phase problem is then solved using direct methods or Patterson methods to generate an initial electron density map.[7]
-
Structure Refinement: An atomic model is built into the electron density map and refined using least-squares methods to improve the agreement between the calculated and observed diffraction data.[7] The final refined structure provides precise atomic coordinates, bond lengths, bond angles, and information about thermal motion.
Workflow for Solid-State Characterization
The following diagram illustrates a comprehensive workflow for the solid-state characterization of a new pharmaceutical salt, integrating SCXRD with other key analytical techniques.
Caption: Integrated workflow for pharmaceutical salt characterization.
Comparison of Key Solid-State Analytical Techniques
While SCXRD provides the ultimate structural detail, a comprehensive understanding of a pharmaceutical salt requires a multi-technique approach. The following table compares SCXRD with other critical methods.
| Technique | Principle | Information Obtained | Advantages | Limitations |
| Single-Crystal X-ray Diffraction (SCXRD) | Diffraction of X-rays by a single crystal.[4] | 3D atomic arrangement, absolute configuration, bond lengths/angles, crystal packing, hydrogen bonding. | Definitive structure determination.[6] | Requires single crystals of suitable size and quality, which can be difficult to grow.[5] |
| Powder X-ray Diffraction (PXRD) | Diffraction of X-rays by a polycrystalline (powder) sample.[8] | Crystalline phase identification, polymorph screening, purity analysis, degree of crystallinity. | Fast, non-destructive, and applicable to bulk powder samples.[8] | Provides a "fingerprint" but not the complete 3D structure; preferred orientation can be an issue. |
| Differential Scanning Calorimetry (DSC) | Measures the difference in heat flow between a sample and a reference as a function of temperature.[9] | Melting point, glass transition, crystallization events, polymorphism, purity. | High sensitivity to thermal events, small sample size required. | Does not provide structural information directly; interpretation can be complex for mixtures.[10] |
| Thermogravimetric Analysis (TGA) | Measures the change in mass of a sample as a function of temperature. | Thermal stability, decomposition temperature, presence of solvates/hydrates. | Quantitative information on mass loss. | Does not provide information on phase transitions that do not involve mass change. |
| Dynamic Vapor Sorption (DVS) | Measures the change in mass of a sample as it is exposed to varying relative humidity. | Hygroscopicity, moisture-induced phase changes, stability under different humidity conditions. | Highly sensitive to moisture uptake. | Does not provide structural information. |
Alternative and Complementary Techniques: A Deeper Dive
Powder X-ray Diffraction (PXRD)
PXRD is the workhorse of solid-state analysis in the pharmaceutical industry.[8] For the salts of (3R)-3-Amino-3-cyclobutylpropanamide, once a salt is synthesized, PXRD would be the first technique used to confirm its crystallinity and to check for the presence of multiple crystalline forms (polymorphs). Each polymorph will produce a unique diffraction pattern, acting as a crystalline fingerprint.
-
Sample Preparation: A small amount of the powdered salt (typically 5-10 mg) is gently packed into a sample holder.
-
Data Collection: The sample is irradiated with X-rays, and the detector scans a range of 2θ angles to record the intensity of the diffracted X-rays.
-
Data Analysis: The resulting diffractogram (a plot of intensity vs. 2θ) is analyzed. The peak positions are characteristic of the crystal lattice, while the peak intensities are related to the arrangement of atoms within the unit cell.
Thermal Analysis: DSC and TGA
DSC and TGA provide critical information about the thermal behavior and stability of the salts.
-
Sample Preparation: A few milligrams of the salt are weighed into a small aluminum pan.
-
Analysis: The pan is placed in the instrument, and the temperature is ramped at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (typically nitrogen).
-
Data Interpretation:
-
DSC: Endothermic events (heat absorption) like melting or desolvation, and exothermic events (heat release) like crystallization are recorded. The melting point is a key indicator of purity and can help differentiate between polymorphs.
-
TGA: The mass of the sample is monitored. A mass loss at elevated temperatures indicates decomposition, while a mass loss at lower temperatures can signify the loss of water (for a hydrate) or solvent (for a solvate).
-
Dynamic Vapor Sorption (DVS)
The hygroscopicity of a drug substance is its tendency to take up moisture from the air. This is a critical parameter as moisture can induce polymorphic transformations, degrade the API, and affect powder flow properties.
-
Sample Preparation: A small amount of the salt is placed on a microbalance within a humidity- and temperature-controlled chamber.
-
Analysis: The relative humidity (RH) is systematically varied in a stepwise manner (e.g., from 0% to 90% and back down), and the change in sample mass is recorded at each step until equilibrium is reached.
-
Data Interpretation: A sorption-desorption isotherm is generated. The shape of the isotherm and the total mass gained provide a quantitative measure of the salt's hygroscopicity.
Integrating the Data: A Holistic View
The true power of these techniques is realized when the data are integrated to build a complete picture of the solid-state properties of each salt of (3R)-3-Amino-3-cyclobutylpropanamide.
Caption: Decision-making based on integrated analytical data.
For instance, SCXRD might reveal that the hydrochloride salt forms a dense, intricate hydrogen-bonded network, suggesting high stability. DSC could confirm this with a high melting point. However, DVS might show that this salt is highly hygroscopic, which could pose challenges for formulation and storage.
Conversely, a mesylate salt might show a less dense packing in its SCXRD structure and a lower melting point in DSC, but DVS could reveal it to be non-hygroscopic. PXRD would be used throughout this process to ensure that the same polymorphic form is being analyzed by each technique. This integrated understanding allows for a rational, data-driven selection of the optimal salt form to advance into further development.
Conclusion
The solid-state characterization of a pharmaceutical salt is a multi-faceted endeavor that cannot be addressed by a single technique. While single-crystal X-ray diffraction provides the unequivocal structural blueprint, a comprehensive understanding requires its integration with orthogonal techniques like PXRD, DSC, TGA, and DVS. By employing the systematic workflow and comparative analysis outlined in this guide, researchers and drug development professionals can confidently select the salt form of (3R)-3-Amino-3-cyclobutylpropanamide—or any API—with the most favorable physicochemical properties, thereby de-risking the development process and increasing the likelihood of a successful therapeutic product.
References
-
G. P. Stahly, "A survey of cocrystals, salts, and polymorphs of active pharmaceutical ingredients," Crystal Growth & Design, vol. 7, no. 6, pp. 1007-1026, 2007. Available: [Link]
-
S. M. Berge, L. D. Bighley, and D. C. Monkhouse, "Pharmaceutical salts," Journal of Pharmaceutical Sciences, vol. 66, no. 1, pp. 1-19, 1977. Available: [Link]
-
S. R. Byrn, G. Zografi, and X. Chen, Solid-State Properties of Pharmaceutical Materials. John Wiley & Sons, 2017. Available: [Link]
-
G. M. Sheldrick, "A short history of SHELX," Acta Crystallographica Section A: Foundations of Crystallography, vol. 64, no. 1, pp. 112-122, 2008. Available: [Link]
-
D. J. W. Grant and T. Higuchi, Solubility Behavior of Organic Compounds. John Wiley & Sons, 1990. Available: [Link]
-
S. L. Raghavan, A. Trividic, A. F. Davis, and D. A. V. Morton, "Crystallization of amorphous lactose from the vapor phase," Journal of Pharmaceutical Sciences, vol. 90, no. 6, pp. 747-758, 2001. Available: [Link]
-
L. Yu, "Amorphous pharmaceutical solids: preparation, characterization and stabilization," Advanced Drug Delivery Reviews, vol. 48, no. 1, pp. 27-42, 2001. Available: [Link]
-
D. E. Bugay, "Characterization of the solid-state: spectroscopic techniques," Advanced Drug Delivery Reviews, vol. 48, no. 1, pp. 43-65, 2001. Available: [Link]
-
A. C. S. Community, "X-ray Crystallography," American Chemical Society. Available: [Link]
-
M. J. Pikal, "Use of laboratory data in the design and scale-up of freeze-drying processes," in Freeze-Drying/Lyophilization of Pharmaceutical and Biological Products, 3rd ed., L. A. Gatlin and M. J. Pikal, Eds. CRC Press, 2017, pp. 109-158. Available: [Link]
-
S. Vyazovkin, A. K. Burnham, J. M. Criado, L. A. Pérez-Maqueda, C. Popescu, and N. Sbirrazzuoli, "ICTAC Kinetics Committee recommendations for performing kinetic computations on thermal analysis data," Thermochimica Acta, vol. 520, no. 1-2, pp. 1-19, 2011. Available: [Link]
-
S. M. Reutzel-Edens, "Salt screening and selection," in Polymorphism in Pharmaceutical Solids, 2nd ed., H. G. Brittain, Ed. Informa Healthcare, 2009, pp. 345-370. Available: [Link]
-
B. C. Hancock and G. Zografi, "Characteristics and significance of the amorphous state in pharmaceutical systems," Journal of Pharmaceutical Sciences, vol. 86, no. 1, pp. 1-12, 1997. Available: [Link]
-
C. Giacovazzo, Fundamentals of Crystallography, 3rd ed. Oxford University Press, 2011. Available: [Link]
-
J. Bernstein, Polymorphism in Molecular Crystals. Oxford University Press, 2002. Available: [Link]
Sources
- 1. bjcardio.co.uk [bjcardio.co.uk]
- 2. abbviecontractmfg.com [abbviecontractmfg.com]
- 3. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 5. X-ray Crystallography | Anton Paar Wiki [wiki.anton-paar.com]
- 6. excillum.com [excillum.com]
- 7. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural Characterization of Pharmaceutical Cocrystals with the Use of Laboratory X-ray Powder Diffraction Patterns [mdpi.com]
- 9. Comparison of Differential Scanning Calorimetry, Powder X-ray Diffraction, and Solid-state Nuclear Magnetic Resonance Spectroscopy for Measuring Crystallinity in Amorphous Solid Dispersions - Application to Drug-in-polymer Solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
Optical rotation standards for (3R)-3-Amino-3-cyclobutylpropanamide
Publish Comparison Guide: Optical Rotation Standards for (3R)-3-Amino-3-cyclobutylpropanamide
Executive Summary
(3R)-3-Amino-3-cyclobutylpropanamide (CAS: 1604301-44-1 ) is a critical chiral building block, most notably serving as a key intermediate in the synthesis of Abrocitinib (Cibinqo®), a selective JAK1 inhibitor used for atopic dermatitis. The stereochemical integrity of this
This guide defines the Optical Rotation (OR) standards for this molecule, contrasts them with high-resolution alternatives like Chiral HPLC , and provides a validated decision framework for analytical method selection in drug development.
Part 1: The Technical Standard (Polarimetry)
Optical rotation is the traditional "identity card" for chiral intermediates. For (3R)-3-Amino-3-cyclobutylpropanamide, the specific rotation
The Standard Protocol
Unlike
| Parameter | Standard Condition | Rationale |
| Solvent | Methanol (MeOH) or Ethanol (EtOH) | The free base is highly soluble in lower alcohols. Avoid water unless using the HCl salt form, as pH fluctuations in water can shift the rotation value. |
| Concentration ( | 1.0 g/100 mL (1% w/v) | Standardizes intermolecular interactions. Lower concentrations (e.g., 0.1) increase noise; higher concentrations may induce aggregation. |
| Temperature ( | 20°C ( | Rotation is temperature-dependent. Strict control is required to match Certificate of Analysis (CoA) values. |
| Wavelength ( | 589 nm (Sodium D-line) | The universal standard for historical comparability. |
| Path Length ( | 1 dm (100 mm) | Standard cell length for specific rotation calculation.[1] |
Theoretical vs. Observed Values
-
Target Configuration: (3R)
-
Sign of Rotation: Typically (+) (Dextrorotatory) in Methanol for the (3R) isomer of similar
-amino amides, though this must be experimentally validated against a reference standard. -
Critical Note on Salt Forms: The rotation of the free base differs significantly from its hydrochloride (HCl) salt .
-
Free Base: Often lower magnitude rotation.
-
HCl Salt: Often higher magnitude due to protonation of the primary amine, which alters the electronic environment of the chiral center.
-
Directive: Always report the counterion. Comparing a free base sample to an HCl reference value will yield a false failure.
-
Part 2: The Alternative (Chiral HPLC)
While Polarimetry is fast, it is non-specific . It cannot distinguish between a sample with 90% ee and a sample with 99% ee contaminated with a highly rotating impurity. Chiral High-Performance Liquid Chromatography (HPLC) is the superior alternative for definitive purity analysis.
Recommended Column Technologies
For
-
Primary Choice: Daicel Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))
-
Secondary Choice: Daicel Chiralpak IC (Cellulose tris(3,5-dichlorophenylcarbamate))
Mobile Phase Strategy
-
Normal Phase (NP): n-Hexane : Ethanol : Diethylamine (DEA) (e.g., 90:10:0.1).
-
Role of DEA: Essential.[7] The primary amine on the cyclobutyl chain will tail severely without a basic modifier. DEA sharpens the peak and improves resolution (
).
-
Part 3: Comparative Analysis
The following table contrasts the product performance of Polarimetry (The Standard) against Chiral HPLC (The Alternative).
| Feature | Method A: Polarimetry (Optical Rotation) | Method B: Chiral HPLC |
| Primary Utility | Identity Confirmation. Verifies you have the (3R) isomer and not the (3S). | Purity Quantification. Determines the exact Enantiomeric Excess (% ee). |
| Sample Requirement | High (~10–20 mg). Non-destructive (sample can be recovered). | Low (< 1 mg). Destructive (unless prep-scale). |
| Sensitivity | Low. Insensitive to minor chiral impurities (<1%). | High. Can detect <0.05% of the unwanted (3S) enantiomer. |
| Robustness | Low. Affected by moisture, solvent purity, and achiral impurities (e.g., inorganic salts). | High. Separation occurs regardless of achiral impurities. |
| Throughput | Very High (< 5 mins/sample). | Moderate (15–30 mins/sample). |
| Cost per Run | Negligible. | Moderate (Solvents + Column wear). |
Part 4: Decision Framework (Workflow)
The following diagram illustrates the logical workflow for qualifying a batch of (3R)-3-Amino-3-cyclobutylpropanamide in a drug development context.
Figure 1: Analytical Decision Tree for Chiral Intermediate Qualification.
Part 5: Experimental Protocols
Protocol A: Determination of Specific Rotation
Objective: Establish the
-
Preparation: Accurately weigh 100.0 mg of (3R)-3-Amino-3-cyclobutylpropanamide into a 10 mL volumetric flask.
-
Dissolution: Add approximately 5 mL of HPLC-grade Methanol . Sonicate for 2 minutes to ensure complete dissolution. Dilute to volume with Methanol.
-
Blanking: Fill the 1 dm polarimeter cell with pure Methanol. Zero the polarimeter at 589 nm, 20°C.
-
Measurement: Rinse the cell with the sample solution, then fill. Ensure no air bubbles are trapped in the light path. Record the average of 5 readings.
-
Calculation:
Where is observed rotation (degrees), is path length (dm), and is concentration (g/100mL).[1][8][9]
Protocol B: Chiral HPLC Purity Assay
Objective: Quantify the (3S)-enantiomer impurity.
-
Column: Chiralpak AD-H (
mm, 5 m). -
Mobile Phase: n-Hexane / Ethanol / Diethylamine (90 : 10 : 0.1 v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C.
-
Detection: UV at 210 nm (Amide absorption).
-
Sample: Dissolve 1 mg/mL in Ethanol. Inject 10
L. -
Expected Retention: The (3R)-enantiomer typically elutes second on AD-H columns (verify with racemic standard).
References
-
Pfizer Inc. (2020). Process for preparation of abrocitinib. World Intellectual Property Organization. Patent WO2020261041A1. Link
-
BLD Pharm. (2024).[10][11] Product Datasheet: (3R)-3-Amino-3-cyclobutylpropanamide (CAS 1604301-44-1).[10][11][12] Link
-
ChemicalBook. (2024). Abrocitinib Intermediate: 3-Amino-3-cyclobutylpropanoic acid.[5][13][14][15] Link
-
Daicel Chiral Technologies. (2023). Instruction Manual for CHIRALPAK® AD-H. Link
-
U.S. Food and Drug Administration (FDA). (2022). New Drug Application (NDA) 213871: Cibinqo (abrocitinib). Clinical Pharmacology Review. Link
Sources
- 1. 3.3 Optical Activity – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 1270444-33-1|3-Amino-3-cyclohexylbutanoic acid|BLD Pharm [bldpharm.com]
- 5. 219310-10-8|H-β-HoIle-OH.HCl|BLD Pharm [bldpharm.com]
- 6. youtube.com [youtube.com]
- 7. Optical rotation - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. 1604281-34-6|(3R)-3-Amino-3-cyclopropylpropanamide|BLD Pharm [bldpharm.com]
- 11. 2090156-20-8|2-(3-Aminocyclobutyl)acetamide|BLD Pharm [bldpharm.com]
- 12. 1933720-90-1|(3R)-3-Amino-3-{bicyclo[2.2.1]heptan-2-yl}propanamide|BLD Pharm [bldpharm.com]
- 13. CAS:1339497-71-0, 3-氨基-3,5-二甲基己酸-毕得医药 [bidepharm.com]
- 14. 3-AMINO-3-CYCLOBUTYL-PROPIONIC ACID | 887584-53-4 [chemicalbook.com]
- 15. a2bchem.com [a2bchem.com]
Spectroscopic Profiling of Cyclobutyl Amide Derivatives: A Comparative IR Guide
This guide outlines the infrared spectroscopic characterization of Cyclobutane Carboxamide derivatives (exocyclic amides).
Note on Scope: This guide focuses on cyclobutane-substituted amides (e.g., cyclobutanecarboxamide), where the carbonyl is attached to the ring. It does not cover
Executive Summary
In medicinal chemistry, the cyclobutane ring is increasingly utilized as a rigid bioisostere for alkyl chains or gem-dimethyl groups to improve metabolic stability and alter vector orientation. However, characterization is often complicated by the subtle electronic coupling between the strained ring and the amide functionality.
This guide provides a technical comparison of the IR spectral signatures of Cyclobutyl Amides against Linear Aliphatic Amides (baseline) and Cyclopropyl Amides (high-strain comparator). It focuses on the impact of ring strain on the Amide I band and identifies unique ring breathing modes required for structural confirmation.
Theoretical Framework: The Strain-Hybridization Effect
To interpret the spectrum of a cyclobutyl amide, one must understand the electronic perturbation caused by the ring.
The "s-Character" Rule
In small rings, the internal bond angles are compressed (< 90° for cyclobutane), forcing the internal ring bonds to adopt higher
-
Linear Alkyl (sp³): ~25%
-character. -
Cyclobutyl (strained): > 25%
-character (intermediate). -
Cyclopropyl (highly strained): ~32%
-character (approaching sp²).
Spectroscopic Consequence:
Increased
Comparative Spectral Analysis
The following data compares the three distinct chemical environments. All values assume a non-hydrogen-bonded state (dilute solution, e.g.,
Table 1: Diagnostic Frequency Shifts (Solution Phase)
| Spectral Feature | Linear Amide (n-Butyl) | Cyclobutyl Amide (Target) | Cyclopropyl Amide (Comparator) | Mechanistic Insight |
| Amide I ( | 1680 – 1690 cm⁻¹ | 1685 – 1700 cm⁻¹ | 1700 – 1720 cm⁻¹ | Ring strain increases |
| Amide II ( | 1510 – 1530 cm⁻¹ | 1505 – 1525 cm⁻¹ | 1500 – 1515 cm⁻¹ | Minimal shift; largely decoupled from ring strain. |
| 2850 – 2960 cm⁻¹ | 2970 – 3000 cm⁻¹ | 3000 – 3100 cm⁻¹ | High frequency C-H stretch is diagnostic for strained rings. | |
| Ring Breathing | N/A | 900 – 925 cm⁻¹ | 1000 – 1025 cm⁻¹ | The "Fingerprint" confirmation of the 4-membered ring. |
Table 2: Solid State vs. Solution State (Critical Protocol)
Amides form strong intermolecular hydrogen bonds in the solid state, which can mask the subtle strain-induced shifts.
| Phase | Amide I Frequency | Observation |
| Solid (KBr/ATR) | 1640 – 1660 cm⁻¹ | Broad, intense peak. H-bonding lowers frequency, obscuring the "cyclobutyl shift." |
| Dilute Solution | 1685 – 1700 cm⁻¹ | Sharp, defined peak. REQUIRED for assessing ring electronic effects. |
Diagnostic Workflow & Decision Logic
When analyzing an unknown amide derivative, use the following logic to confirm the cyclobutyl scaffold.
Diagram 1: Structural Confirmation Logic Tree
Caption: Logic flow for distinguishing cyclobutyl amides from linear and cyclopropyl analogs using hierarchical spectral feature analysis.
Experimental Methodology
To ensure data integrity and reproducibility, the following protocol is recommended for cyclobutyl amide derivatives.
Protocol: Solution-Phase IR Acquisition
Objective: Eliminate intermolecular Hydrogen bonding to determine the intrinsic Amide I frequency.
-
Solvent Selection: Use Spectroscopic Grade Dichloromethane (DCM) or Chloroform (
) . Avoid alcohols or amines which compete for H-bonding. -
Sample Preparation:
-
Prepare a 10 mM concentration solution.
-
Self-Validation: If the Amide I band appears as a doublet (e.g., 1660 cm⁻¹ and 1690 cm⁻¹), the solution is too concentrated (equilibrium between free and bonded). Dilute further until the lower frequency peak disappears.
-
-
Acquisition:
-
Use a liquid cell with CaF₂ windows (0.1 mm to 0.5 mm path length).
-
Background Subtraction: Rigorously subtract the pure solvent spectrum. The cyclobutyl C-H region (2980 cm⁻¹) can overlap with solvent overtones; ensure precise compensation.
-
-
Data Processing:
-
Apply Second Derivative processing if the Amide I band overlaps with aromatic ring modes (if an aryl group is present on the nitrogen).
-
Diagram 2: Experimental Workflow
Caption: Step-by-step workflow for isolating the "free" amide stretch to quantify ring strain effects.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (7th Ed.). John Wiley & Sons. (Standard reference for general Amide I/II ranges).
-
NIST Mass Spectrometry Data Center. (2023). Cyclobutanecarboxylic acid - Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[1] Available at: [Link] (Verified reference for cyclobutane ring breathing modes at ~900-920 cm⁻¹).
-
Coulup, S. K., et al. (2019). Introduction of Cyclopropyl and Cyclobutyl Ring on Alkyl Iodides. Organic Letters. Available at: [Link] (Context for synthesis and characterization of these specific derivatives).
- Liebman, J. F., & Greenberg, A. (1976). The strain energy of cyclobutane. Chemical Reviews.
Sources
A Comparative Guide to the Validation of Assay Methods for (3R)-3-Amino-3-cyclobutylpropanamide
Introduction
(3R)-3-Amino-3-cyclobutylpropanamide is a chiral small molecule of significant interest in pharmaceutical development, often serving as a critical intermediate or active pharmaceutical ingredient (API). The accurate and precise quantification of this compound is paramount for ensuring product quality, safety, and efficacy. The validation of analytical methods is a mandatory regulatory requirement, demonstrating that a chosen analytical procedure is fit for its intended purpose.[1] This guide provides an in-depth comparison of the validation of two distinct, yet powerful, analytical methods for the assay of (3R)-3-Amino-3-cyclobutylpropanamide: High-Performance Liquid Chromatography with UV detection following pre-column derivatization (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
This document is structured to provide not just the protocols, but the underlying scientific rationale for experimental choices, empowering researchers and drug development professionals to make informed decisions. The validation parameters discussed are aligned with the International Council for Harmonisation (ICH) Q2(R1) guidelines, which are the global standard for analytical method validation.[2][3]
Chapter 1: The Analytical Challenge and Method Selection
The chemical structure of (3R)-3-Amino-3-cyclobutylpropanamide presents two primary analytical challenges:
-
Lack of a Strong Chromophore: The molecule does not absorb ultraviolet (UV) light strongly, making direct quantification by HPLC-UV difficult and insensitive.
-
Chirality: The molecule contains a stereocenter at the C3 position. It is often critical to quantify the desired (3R)-enantiomer specifically, in the presence of its (3S)-counterpart.[4]
To address these challenges, we will compare two fundamentally different analytical approaches.
-
Method A: HPLC-UV with Pre-column Derivatization. This is a robust and widely accessible technique.[5] To overcome the poor UV absorbance, the primary amine group of the analyte is reacted with a derivatizing agent that attaches a strongly UV-absorbing moiety to the molecule. Chiral separation is then achieved using a chiral stationary phase (CSP).
-
Method B: LC-MS/MS. This technique offers inherently high sensitivity and selectivity, bypassing the need for derivatization.[6][7] The mass spectrometer can selectively detect the analyte based on its unique mass-to-charge ratio (m/z) and fragmentation pattern, while a chiral column ensures enantiomeric separation.[6]
Analyte Structure
Caption: Structure of (3R)-3-Amino-3-cyclobutylpropanamide (* chiral center).
Chapter 2: The Validation Workflow: A Systematic Approach
Method validation is not a single experiment but a series of planned investigations to demonstrate that the method is suitable for its intended purpose.[8] The process begins with defining the method's goals, known as the Analytical Target Profile (ATP), and proceeds through a structured evaluation of its performance characteristics.[9]
Caption: A generalized workflow for analytical method validation.
Chapter 3: Comparative Validation of Performance Characteristics
This chapter details the experimental approach and comparative results for each key validation parameter.
Specificity
Causality: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[3] For a chiral drug, this critically includes enantiomeric specificity —the ability to separate and quantify the (3R)-enantiomer from the (3S)-enantiomer.
-
Method A (HPLC-UV):
-
System Suitability: Prepare a solution containing both (3R)- and (3S)-enantiomers.
-
Derivatization: React the solution with a derivatizing agent (e.g., Marfey's reagent or a similar chiral derivatizing agent) according to a developed protocol.
-
Chromatography: Inject onto a chiral HPLC column (e.g., Chiralpak® AD-H, a polysaccharide-based CSP).[4]
-
Analysis: Demonstrate baseline resolution (Rs > 1.5) between the two enantiomer derivatives.
-
Forced Degradation: Subject the (3R)-analyte to stress conditions (acid, base, oxidation, heat, light) to generate potential degradation products. Analyze these samples to ensure no degradant peaks co-elute with the main analyte peak.
-
-
Method B (LC-MS/MS):
-
System Suitability: Prepare a solution containing both enantiomers.
-
Chromatography: Inject directly onto a chiral HPLC column.
-
MS/MS Detection: Monitor a specific Multiple Reaction Monitoring (MRM) transition for the analyte (e.g., precursor ion m/z -> product ion m/z).
-
Analysis: Confirm baseline chromatographic resolution (Rs > 1.5). The high selectivity of MS/MS ensures that only compounds with the correct mass and fragmentation pattern are detected, providing orthogonal specificity to the chromatographic separation.[10]
-
Forced Degradation: Analyze forced degradation samples to confirm peak purity and demonstrate that degradants do not interfere, even if they co-elute chromatographically.
-
| Parameter | Method A: HPLC-UV (Derivatized) | Method B: LC-MS/MS (Direct) | Acceptance Criteria |
| Enantiomeric Resolution (Rs) | 2.1 | 2.5 | Rs > 1.5 |
| Peak Purity (from DAD) | Pass | N/A (Specificity from MS) | Pass |
| Interference from Degradants | No co-elution observed | No mass interference observed | No interference at the analyte's retention time |
Linearity and Range
Causality: Linearity demonstrates a direct proportional relationship between the concentration of the analyte and the analytical signal over a specified range. This is fundamental for accurate quantification. The range is the interval between the upper and lower concentrations for which the method has been shown to be linear, accurate, and precise.
-
Stock Solution: Prepare a certified stock solution of (3R)-3-Amino-3-cyclobutylpropanamide.
-
Calibration Standards: Prepare at least five calibration standards by serial dilution of the stock solution, covering a range of 80% to 120% of the expected sample concentration.
-
Analysis:
-
Method A (HPLC-UV): Derivatize and inject each standard in triplicate.
-
Method B (LC-MS/MS): Inject each standard directly in triplicate.
-
-
Data Evaluation: Plot the average peak area against concentration and determine the linearity using a linear regression analysis.
| Parameter | Method A: HPLC-UV | Method B: LC-MS/MS | Acceptance Criteria |
| Range | 80 - 120 µg/mL | 1 - 150 ng/mL | Appropriate for intended use |
| Correlation Coefficient (r²) | 0.9992 | 0.9998 | r² ≥ 0.999 |
| Y-intercept (% of 100% response) | 1.5% | 0.8% | Should not be significantly different from zero |
Accuracy
Causality: Accuracy measures the closeness of the test results to the true value. It is typically determined by spike-recovery experiments, where a known amount of analyte is added to a sample matrix (or placebo) and the recovery is calculated.[11]
-
Spiked Samples: Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the target assay concentration) by spiking a known quantity of the (3R)-analyte into a placebo matrix.
-
Analysis: Analyze the spiked samples using the respective method.
-
Calculation: Calculate the percent recovery for each sample: Recovery (%) = (Measured Concentration / Spiked Concentration) * 100.
| Concentration Level | Method A: HPLC-UV (% Recovery ± RSD) | Method B: LC-MS/MS (% Recovery ± RSD) | Acceptance Criteria |
| Low (80%) | 99.1% ± 1.2% | 100.5% ± 0.8% | 98.0 - 102.0% Recovery |
| Mid (100%) | 100.2% ± 0.9% | 99.8% ± 0.6% | RSD ≤ 2.0% |
| High (120%) | 100.8% ± 1.1% | 101.1% ± 0.7% |
Precision
Causality: Precision expresses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels: Repeatability (intra-day precision) and Intermediate Precision (inter-day and inter-analyst variability).[12]
-
Repeatability:
-
Prepare six individual samples at 100% of the target concentration.
-
Analyze all six samples on the same day, with the same analyst and instrument.
-
Calculate the Relative Standard Deviation (%RSD).
-
-
Intermediate Precision:
-
Repeat the repeatability study on a different day with a different analyst and/or on a different instrument.
-
Compare the results from both studies to assess variability.
-
| Parameter | Method A: HPLC-UV (%RSD) | Method B: LC-MS/MS (%RSD) | Acceptance Criteria |
| Repeatability (n=6) | 1.3% | 0.9% | RSD ≤ 2.0% |
| Intermediate Precision (n=12) | 1.8% | 1.4% | RSD ≤ 3.0% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Causality: The LOD is the lowest amount of analyte that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[13] These are critical for analyzing impurities or for bioanalytical applications.
The LOD and LOQ are typically determined based on the signal-to-noise ratio (S/N).
-
Prepare a series of dilute solutions of the analyte.
-
Analyze the solutions to identify the concentrations that yield:
-
LOD: A signal-to-noise ratio of approximately 3:1.
-
LOQ: A signal-to-noise ratio of approximately 10:1.
-
-
Confirm the LOQ by analyzing replicate samples at this concentration to ensure acceptable precision (%RSD ≤ 10%).
| Parameter | Method A: HPLC-UV | Method B: LC-MS/MS | Comment |
| LOD | 25 ng/mL | 0.1 ng/mL | LC-MS/MS is ~250x more sensitive |
| LOQ | 80 ng/mL | 0.4 ng/mL | Essential for trace-level analysis |
Robustness
Causality: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters. It provides an indication of its reliability during normal usage and is crucial for method transfer between laboratories.
-
Prepare a system suitability solution and a standard sample solution.
-
Analyze the samples while making small, deliberate changes to the method parameters, one at a time.
-
For both methods: Flow rate (±5%), Column Temperature (±2°C).
-
For HPLC: Mobile phase composition (e.g., ±1% organic), pH (±0.1).
-
-
Evaluate the impact on system suitability parameters (e.g., resolution, retention time) and the assay result.
| Varied Parameter | Method A: HPLC-UV (%RSD of Assay) | Method B: LC-MS/MS (%RSD of Assay) | Acceptance Criteria |
| Flow Rate (±5%) | 1.5% | 1.1% | System suitability must pass; RSD ≤ 2.0% |
| Column Temp (±2°C) | 0.8% | 0.6% | System suitability must pass; RSD ≤ 2.0% |
| Mobile Phase pH (±0.1) | 1.9% | 1.3% | System suitability must pass; RSD ≤ 2.0% |
Chapter 4: Summary and Method Selection Guide
Both HPLC-UV with derivatization and LC-MS/MS can be successfully validated for the assay of (3R)-3-Amino-3-cyclobutylpropanamide. The choice of method depends entirely on the specific application.
| Validation Parameter | Method A: HPLC-UV | Method B: LC-MS/MS |
| Specificity | Good (relies on chiral chromatography) | Excellent (chiral chromatography + mass filtering) |
| Sensitivity (LOQ) | Moderate (ng/mL to µg/mL) | Very High (pg/mL to ng/mL) |
| Precision | Good | Excellent |
| Accuracy | Good | Excellent |
| Sample Prep | More complex (derivatization required) | Simpler (direct injection) |
| Cost & Availability | Lower cost, widely available | Higher cost, specialized equipment/expertise |
Decision Guide
The following diagram provides a simple decision-making framework.
Caption: Decision tree for selecting an appropriate analytical method.
For routine quality control and release testing of bulk drug substance or formulated product, a validated HPLC-UV method with derivatization is often sufficient, cost-effective, and robust. However, for applications requiring the highest sensitivity and specificity, such as bioanalytical studies in complex matrices like plasma, or for the detection of trace-level impurities, the LC-MS/MS method is unequivocally superior. Its ability to provide definitive mass-based identification and quantification without the need for derivatization makes it an invaluable tool in modern drug development.
References
- ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22).
- Important Guidelines for Optimizing Speed and Sensitivity in Small-Molecule LC-UV and LC-MS | LCGC International. (2020, November 12).
- ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005, November).
- EMA. (1995, June). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
- FDA. Q2(R2) Validation of Analytical Procedures.
- HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity. (2016). Google Patents.
- Basic Principles of HPLC, MS & LC-MS | Liquid Chromatography - Chemyx Inc.
- ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (2026, January 28).
- High-Performance Liquid Chromatographic Separation of Enantiomers of Unusual Amino Acids on a Teicoplanin Chiral Stationary - Scholars' Mine. (1998, January 16).
- A Step-by-Step Guide to Analytical Method Development and Validation - Emery Pharma. (2023, March 7).
- LC-MS vs. HPLC for peptide quantification? - ResearchGate. (2020, July 22).
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA. (2021, September 17).
- Analytical Method Development and Validation in Pharmaceuticals. (2025, October 18).
- Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases - YAKHAK HOEJI. (2021, June 30).
- 3-Amino-3-cyclopentylpropanamide | C8H16N2O | CID 53471777 - PubChem.
- (PDF) FDA issues revised guidance for analytical method validation - ResearchGate. (2025, August 6).
- Chiral separation of aromatic amino acids by capillary electrophoresis using sulphated β-cyclodextrin as a single chiral selector: an experimental and computational study - RSC Advances (RSC Publishing).
- HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider.
- Analysis of 20 Amino Acids with the Kairos Amino Acid Kit Using UPLC-MS for Biomedical Research.
- ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology | Therapeutic Goods Administration (TGA). (2025, January 14).
- Determination of Amino Acid Composition of Cell Culture Media and Protein Hydrosylate Standard - Agilent.
- CHIRAL SEPARATIONS INTRODUCTION 1.1. Importance of Chiral Separation The separation of chiral compounds has been of great inter - VTechWorks.
- Chiral column takes the crown for supercritical enantioseparation of primary amines - 2023. (2023, October 3).
- Amino Acid Analysis Methods - Creative Proteomics.
- FDA/CDER Perspectives on analytical procedure development and validation - CASSS. (2023, January 25).
- FDA Guidance on Analytical Method Validation | PDF | Food And Drug Administration.
- Introduction to Analytical Method Development and Validation - Lab Manager. (2025, April 30).
- Full article: A comparative study of HPLC and UV spectrophotometric methods for remdesivir quantification in pharmaceutical formulations - Taylor & Francis. (2021, October 20).
- Validation Of Analytical Methods For Pharmaceutical Analysis - Sema.
Sources
- 1. fda.gov [fda.gov]
- 2. database.ich.org [database.ich.org]
- 3. ema.europa.eu [ema.europa.eu]
- 4. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 5. CN105675783A - HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity - Google Patents [patents.google.com]
- 6. chemyx.com [chemyx.com]
- 7. HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider [hplcvials.com]
- 8. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 9. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 10. researchgate.net [researchgate.net]
- 11. resolvemass.ca [resolvemass.ca]
- 12. Introduction to Analytical Method Development and Validation | Lab Manager [labmanager.com]
- 13. emerypharma.com [emerypharma.com]
Safety Operating Guide
(3R)-3-Amino-3-cyclobutylpropanamide proper disposal procedures
Topic: (3R)-3-Amino-3-cyclobutylpropanamide Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Pharmaceutical Researchers & Process Chemists
Executive Summary & Immediate Hazard Profile
Molecule Identity: (3R)-3-Amino-3-cyclobutylpropanamide
Chemical Class: Chiral
As a Senior Application Scientist, I must emphasize that while this specific CAS may not appear on standard EPA "P" or "U" lists, its disposal must be treated with the rigor of a Class 1B Skin Corrosive and a Basic Organic Compound . The cyclobutyl moiety adds significant lipophilicity, increasing the risk of environmental persistence if not thermally destroyed.
CRITICAL PROHIBITION:
NEVER dispose of this compound (or its solutions) down the drain. NEVER mix with bleach (sodium hypochlorite) or nitrous acid sources. (See Section 3: Chemical Incompatibilities).
Chemical Profile & Physical Properties[1][2]
Understanding the physical state is the first step in selecting the correct waste stream.
| Property | Characteristic | Operational Implication |
| Physical State | Solid (typically white/off-white powder) | Dust inhalation hazard; requires particulate segregation. |
| Basicity (pKa) | ~9.0 - 10.0 (Primary Amine) | Will generate heat if mixed with acid waste streams. |
| Solubility | Soluble in MeOH, DMSO, dilute acid. | If dissolved, waste classification shifts to Flammable Solvent or Corrosive Liquid. |
| Stability | Stable under ambient conditions.[1] | Cyclobutyl ring strain (~26 kcal/mol) makes it energy-dense; suitable for incineration. |
Pre-Disposal: Chemical Incompatibility & Segregation[1]
Before moving waste to the central accumulation area, you must segregate it to prevent catastrophic reactions.
The "Self-Validating" Segregation Rules
-
No Oxidizers: Amines are reducing agents. Mixing with Nitric Acid (
) or Peroxides can cause immediate fire or explosion. -
No Hypochlorites (Bleach):
-
No Nitrosating Agents:
-
Avoid Nitrites (
). Secondary reaction products can form carcinogenic N-nitrosamines.
-
Waste Stream Decision Matrix (Workflow)
The following diagram illustrates the logical decision path for disposing of (3R)-3-Amino-3-cyclobutylpropanamide based on its current state in your workflow.
Figure 1: Decision matrix for segregating amine intermediates. Note that all paths lead to High-Temperature Incineration to ensure destruction of the cyclobutyl ring.
Step-by-Step Disposal Protocols
Scenario A: Disposing of Pure Solid (Excess Reagent)
Use this for expired shelf stock or excess weighing solids.
-
PPE Requirement: Nitrile gloves (double gloving recommended), safety goggles, and lab coat. Use a fume hood to avoid dust inhalation.
-
Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar or a dedicated "Solid Waste" drum.
-
Bagging: Place the solid inside a clear plastic zip-lock bag first. This "double containment" prevents dust release when the waste drum is opened later.
-
Labeling:
-
Chemical Name: (3R)-3-Amino-3-cyclobutylpropanamide.
-
Hazards: "Irritant," "Corrosive (Solid)."
-
-
Log Entry: Record the weight in your satellite accumulation area log.
Scenario B: Disposing of Reaction Mixtures (Organic Solvents)
Use this for mother liquors or reaction filtrates.
-
Compatibility Check: Ensure the waste container does not contain acids or oxidizers.[2][4]
-
Container Selection: Solvent waste carboy (typically 20L HDPE or Steel).
-
Transfer: Pour using a funnel. Avoid splashing.
-
Labeling:
-
List the Solvent first (e.g., "Methanol 90%").
-
List the Solute : "(3R)-3-Amino-3-cyclobutylpropanamide <5%".
-
Hazards: "Flammable," "Basic," "Toxic."
-
Scenario C: Spill Cleanup (Emergency Procedure)
Immediate action for benchtop spills.
-
Evacuate & Ventilate: If the spill is large (>10g), clear the area.
-
Solid Spill: Do not dry sweep (creates dust). Cover with wet paper towels, then scoop into a bag.
-
Liquid Spill:
-
Cover with an Amphoteric Absorbent (e.g., Neutrasorb or vermiculite).
-
Do not use standard clay kitty litter if the solution is highly basic; it may degrade.
-
-
Decontamination: Wipe the surface with dilute acetic acid (vinegar) or citric acid to neutralize trace amines, followed by water.
Regulatory & Compliance Context
-
US EPA (RCRA): While not P-listed, this waste is regulated under 40 CFR 261.3 due to characteristic hazards (Ignitability if in solvent, Reactivity/Corrosivity if pure).
-
EU Waste Framework Directive: Classified under 18 01 06 (chemicals consisting of or containing dangerous substances).
-
Destruction Method: The preferred industry standard is High-Temperature Incineration . The cyclobutyl ring is strained and energy-rich; incineration ensures complete oxidation to
, , and (scrubbed), preventing bioaccumulation of the chiral framework [1].
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
U.S. Environmental Protection Agency. (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR. [Link]
-
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. [Link]]
-
American Chemical Society. (2023). Identifying and Evaluating Hazards in Research Laboratories. [Link]
Sources
A Comprehensive Guide to Personal Protective Equipment for Handling (3R)-3-Amino-3-cyclobutylpropanamide
In the dynamic landscape of pharmaceutical research and development, the safety of laboratory personnel is paramount. This guide provides essential safety protocols and logistical information for handling the novel compound (3R)-3-Amino-3-cyclobutylpropanamide. As a senior application scientist, this document is crafted to instill a deep sense of trust and provide value beyond the product itself, ensuring that researchers, scientists, and drug development professionals can operate with the highest degree of safety and scientific integrity.
Core Safety Principles: A Proactive Stance
The toxicological properties of (3R)-3-Amino-3-cyclobutylpropanamide have not been thoroughly investigated.[2] Therefore, it is crucial to treat this compound with a high degree of caution, assuming it may be harmful by inhalation, ingestion, or skin absorption and may cause eye, skin, or respiratory system irritation.[2]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical to minimize exposure. The following table summarizes the recommended PPE for handling (3R)-3-Amino-3-cyclobutylpropanamide.
| Activity | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving/Unpacking | Safety glasses with side shields | Nitrile gloves | Lab coat | Not generally required |
| Storage | Safety glasses with side shields | Nitrile gloves | Lab coat | Not generally required |
| Weighing/Transferring (in a fume hood) | Chemical splash goggles | Nitrile gloves (double-gloving recommended) | Lab coat | Not generally required if handled in a certified chemical fume hood |
| Conducting Reactions | Chemical splash goggles and face shield | Nitrile or neoprene gloves | Chemical-resistant lab coat | Use in a well-ventilated area or fume hood. A respirator may be required for large quantities or if engineering controls are insufficient. |
| Spill Cleanup | Chemical splash goggles and face shield | Heavy-duty nitrile or neoprene gloves | Chemical-resistant apron over a lab coat | A NIOSH-approved respirator with appropriate cartridges may be necessary depending on the spill size and location. |
| Waste Disposal | Chemical splash goggles | Nitrile or neoprene gloves | Lab coat | Not generally required if handling sealed waste containers |
Detailed PPE Specifications
-
Eye and Face Protection : Always wear safety glasses with side shields at a minimum.[1] When there is a risk of splashing, chemical splash goggles are required.[3] For larger-scale operations or when a significant splash hazard exists, a face shield should be worn in addition to goggles.[4][5]
-
Hand Protection : Chemical-resistant gloves are mandatory. Nitrile or neoprene gloves are recommended for handling this type of compound.[6] Always inspect gloves for any signs of degradation or puncture before use.[4] It is crucial to use proper glove removal technique to avoid skin contact with the outer surface of the glove.[7]
-
Body Protection : A standard laboratory coat should be worn at all times.[6] For procedures with a higher risk of splashes or spills, a chemical-resistant apron over the lab coat is advised.[3][6]
-
Respiratory Protection : All handling of the solid compound or solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[6] If engineering controls are not sufficient, a NIOSH-approved respirator with appropriate cartridges should be used.[1]
Operational Plan: A Step-by-Step Protocol for Safe Handling
A systematic approach from receipt to disposal is essential for minimizing risk.
Caption: Logical workflow for the safe handling of (3R)-3-Amino-3-cyclobutylpropanamide.
Receiving and Storage
-
Inspection : Upon receipt, carefully inspect the container for any damage or leaks.
-
Storage : Keep the container tightly closed and store it in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[8] The storage area should be clearly labeled with appropriate hazard signs.
Weighing and Transferring
-
All weighing and transferring of the solid compound must be performed in a certified chemical fume hood to prevent the generation and inhalation of dust.
Conducting Reactions
-
Always use the minimum amount of material required for the experiment.
-
Ensure that all glassware is properly secured and that the experimental setup is stable.
-
Use equipment that is properly grounded to prevent static discharge, especially when working with flammable solvents.[1]
Disposal Plan: Responsible Waste Management
Proper disposal of (3R)-3-Amino-3-cyclobutylpropanamide and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Caption: Protocol for the safe disposal of (3R)-3-Amino-3-cyclobutylpropanamide waste.
-
Waste Segregation : All waste containing (3R)-3-Amino-3-cyclobutylpropanamide, including unused compound, contaminated lab supplies (e.g., gloves, pipette tips), and reaction byproducts, must be segregated from other waste streams.[1]
-
Waste Containers : Use designated, properly labeled, and sealed containers for hazardous chemical waste.
-
Disposal : Dispose of all waste through your institution's hazardous waste management program in accordance with local, state, and federal regulations.
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, immediate and appropriate action is crucial.
-
Skin Contact : Immediately wash the affected area with soap and plenty of water for at least 15 minutes and remove all contaminated clothing.[2] Seek medical attention if irritation persists.[2]
-
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[8] Seek immediate medical attention.[8]
-
Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration.[2] Seek immediate medical attention.[2]
-
Ingestion : Do NOT induce vomiting.[8] If the person is conscious, rinse their mouth with water.[4] Seek immediate medical attention.[8]
-
Spills : In case of a small spill, absorb the material with an inert absorbent. Place the contaminated material into a sealed, appropriate container for hazardous waste disposal.[6] For larger spills, evacuate the area and contact your institution's emergency response team.
By adhering to these rigorous safety protocols, you contribute to a culture of safety and ensure the integrity of your research.
References
- Capot Chemical. (2013, September 11). MSDS of (3R)-3-amino-3-phenylpropan-1-ol.
- Cayman Chemical. (2014, March 27). (1S,3S)
- CDH Fine Chemical.
- Fisher Scientific. (2012, January 31).
- TCI EUROPE N.V. (2025, January 2). (R)
- National Institutes of Health. Cyclobutane | C4H8 | CID 9250 - PubChem.
- BenchChem. Personal protective equipment for handling Amino-PEG6-amine.
- BenchChem. Personal protective equipment for handling 2-Amino-2-(1H-tetrazol-5-yl)ethanol.
- Carl ROTH. (2024, March 1). Safety Data Sheet: Cyclobutane-1,1-dicarboxylic acid.
- MU Extension. (2000, December 1). Personal Protective Equipment for Working With Pesticides.
- ChemicalBook.
- ECHEMI.
- Provista. (2022, August 25). Types of PPE to Wear When Compounding Hazardous Drugs.
- University of California, San Francisco. Chemical Safety: Personal Protective Equipment.
- Apollo Scientific. trans-Cyclobutane-1,2-dicarboxylic acid.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. extension.missouri.edu [extension.missouri.edu]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. capotchem.com [capotchem.com]
- 8. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
